molecular formula C42H85NO3 B1627731 N-Lignoceroyl-DL-dihydrosphingosine CAS No. 75196-33-7

N-Lignoceroyl-DL-dihydrosphingosine

Cat. No.: B1627731
CAS No.: 75196-33-7
M. Wt: 652.1 g/mol
InChI Key: BPLYVSYSBPLDOA-GYOJGHLZSA-N
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Description

N-Lignoceroyl-DL-dihydrosphingosine is a useful research compound. Its molecular formula is C42H85NO3 and its molecular weight is 652.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2R,3R)-1,3-dihydroxyoctadecan-2-yl]tetracosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h40-41,44-45H,3-39H2,1-2H3,(H,43,46)/t40-,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLYVSYSBPLDOA-GYOJGHLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@@H](CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H85NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585209
Record name N-[(2R,3R)-1,3-Dihydroxyoctadecan-2-yl]tetracosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75196-33-7
Record name N-[(2R,3R)-1,3-Dihydroxyoctadecan-2-yl]tetracosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Lignoceroyl-DL-dihydrosphingosine and the Regulation of Autophagy: A Technical Guide to a Bioactive Dihydroceramide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, dihydroceramides were largely regarded as inert metabolic precursors to the more extensively studied ceramides. However, a paradigm shift has occurred, revealing these molecules as critical bioactive lipids in their own right. N-Lignoceroyl-DL-dihydrosphingosine, a very-long-chain (C24:0) dihydroceramide, has emerged as a potent modulator of autophagy, a fundamental cellular degradation and recycling process. Its accumulation, often by targeting the enzyme Dihydroceramide Desaturase 1 (DEGS1), can trigger profound cellular responses, ranging from cytoprotective homeostasis to cytotoxic cell death. This technical guide provides an in-depth exploration of the biological function of this compound in autophagy. We will dissect the core synthesis pathway, elucidate the downstream signaling mechanisms, and provide detailed, field-proven experimental protocols for its study. This document is designed for researchers, scientists, and drug development professionals seeking to understand and therapeutically exploit the dihydroceramide-autophagy axis.

Part 1: The Sphingolipid De Novo Synthesis Pathway: A Critical Control Point

The cellular concentration of this compound is governed by the de novo sphingolipid synthesis pathway, which primarily occurs at the endoplasmic reticulum (ER).[1][2] The final and most critical step for the fate of dihydroceramides is their conversion to ceramides. This single reaction is the lynchpin for experimentally manipulating cellular dihydroceramide levels.

The pathway begins with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT).[2] Following a series of reactions, various (dihydro)ceramide synthase (CerS) enzymes acylate the sphinganine backbone with fatty acyl-CoAs of different lengths to produce a family of dihydroceramides.[3] this compound is synthesized when lignoceroyl-CoA (C24:0) is used as the substrate.

The pivotal control point is the enzyme Dihydroceramide Desaturase 1 (DEGS1) , which introduces a 4,5-trans-double bond into the sphingoid backbone, converting dihydroceramide to ceramide.[2][4] By inhibiting DEGS1, one can induce the specific accumulation of its substrates, including this compound. This accumulation alters the intracellular dihydroceramide-to-ceramide ratio, a critical event that can trigger downstream signaling cascades.[4]

Sphingolipid_Synthesis cluster_ER Endoplasmic Reticulum Serine Serine + Palmitoyl-CoA Sphinganine Sphinganine (Dihydrosphingosine) Serine->Sphinganine SPT / 3-KR dhCer This compound (C24:0 Dihydroceramide) Sphinganine->dhCer CerS2/3 Cer C24:0 Ceramide dhCer->Cer DEGS1 (DES1) Inhibitor Pharmacological Inhibition (e.g., GT11, Fenretinide) Inhibitor->dhCer Blocks conversion, leads to accumulation

Figure 1: De Novo Sphingolipid Synthesis Pathway.

Part 2: Mechanistic Pillars of Dihydroceramide-Induced Autophagy

The accumulation of this compound initiates autophagy primarily through two interconnected signaling pathways: induction of ER stress and suppression of the mTORC1 signaling hub.

1. Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The ER is the primary site of dihydroceramide synthesis. A significant increase in the dihydroceramide/ceramide ratio within the ER membrane is a potent cellular stressor.[4] This lipid imbalance is thought to alter membrane fluidity and function, triggering the Unfolded Protein Response (UPR).[5] The UPR, in turn, activates autophagy as a mechanism to clear damaged proteins and organelles and restore homeostasis. Studies have shown that the antitumor drug ABTL0812 functions by inhibiting DEGS1, leading to a specific increase in C24:0 and other dihydroceramides, which induces ER stress and, consequently, cytotoxic autophagy.[5][6]

2. Suppression of the Akt/mTORC1 Signaling Axis

The mechanistic target of rapamycin complex 1 (mTORC1) is the master negative regulator of autophagy.[7] Under normal conditions, growth factor signaling activates the PI3K-Akt pathway, which keeps mTORC1 active and suppresses autophagy. Accumulation of dihydroceramides has been shown to disrupt this cascade. Specifically, increased levels of C24:0 and C22:0 dihydroceramides can downregulate Akt signaling, leading to the inhibition of mTORC1.[5][6] This relieves the inhibitory brake on the core autophagy machinery (e.g., the ULK1 complex), permitting the initiation of autophagosome formation.[4][8]

DHCer_Autophagy_Pathway cluster_pathways Downstream Signaling dhCer Accumulation of N-Lignoceroyl-dihydrosphingosine (in ER membrane) ER_Stress ER Stress / UPR dhCer->ER_Stress Akt Akt dhCer->Akt Inhibits Autophagy_Initiation Autophagy Initiation (ULK1 Complex Activation) ER_Stress->Autophagy_Initiation Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC1->Autophagy_Initiation Inhibits

Figure 2: Core Signaling Pathways of Dihydroceramide-Induced Autophagy.

The Dichotomy of Cell Fate: Survival vs. Cytotoxicity

A critical aspect for drug development is that dihydroceramide-induced autophagy is not monolithic; it can be a pro-survival mechanism or a pathway to cytotoxic cell death.[4][9] The outcome appears to be highly context-dependent. While moderate induction may serve to clear damaged components and promote cell survival, overwhelming and sustained autophagy, often linked to severe ER stress, can lead to autophagy-associated cell death.[4][10] This cytotoxic outcome is particularly relevant in cancer research, where the goal is to eliminate malignant cells.[4][5]

Part 3: Methodologies for Studying N-Lignoceroyl-dihydrosphingosine in Autophagy

Investigating the role of N-Lignoceroyl-dihydrosphingosine requires a multi-faceted approach that combines pharmacological or genetic manipulation with robust methods for quantifying both the lipid species and the resulting autophagic response.

Experimental_Workflow cluster_analysis Downstream Analysis Start Cell Culture (e.g., U87MG, T98G) Treatment Treatment with DEGS1 Inhibitor (e.g., GT11) Start->Treatment Harvest Harvest Cells at Multiple Timepoints Treatment->Harvest Western Western Blot (LC3, p62) Harvest->Western Microscopy Fluorescence Microscopy (mRFP-GFP-LC3) Harvest->Microscopy Lipidomics Lipidomics (LC-MS/MS) Harvest->Lipidomics Data Data Integration & Interpretation Western->Data Microscopy->Data Lipidomics->Data

Figure 3: General Experimental Workflow.
Protocol 1: Induction of Endogenous Dihydroceramide Accumulation

Causality: The most specific and physiologically relevant method to study the function of endogenous N-Lignoceroyl-dihydrosphingosine is to inhibit its conversion to ceramide. This avoids potential off-target effects or improper membrane integration associated with administering exogenous lipids.

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., U87MG or T98G glioblastoma cells, which are known to be responsive) in 6-well or 10-cm dishes.[10] Allow cells to adhere and reach 60-70% confluency.

  • Preparation of Inhibitor: Prepare a stock solution of a DEGS1 inhibitor, such as GT11 or Fenretinide, in an appropriate solvent (e.g., DMSO).

  • Treatment: Dilute the inhibitor stock in complete culture medium to the desired final concentration (e.g., 1-10 µM). A dose-response experiment is crucial for initial characterization. Replace the existing medium with the inhibitor-containing medium. Include a vehicle-only (e.g., DMSO) control.

  • Incubation: Incubate the cells for a range of time points (e.g., 6, 12, 24, 48 hours). A time-course analysis is essential as the autophagic response can be transient.[11]

  • Harvesting: At each time point, wash cells with ice-cold PBS and harvest them for downstream analysis (Western Blot, Lipidomics, etc.).

Protocol 2: Quantification of Autophagic Flux by Western Blot

Trustworthiness: Simply observing an increase in the autophagosome-associated protein LC3-II is insufficient, as it can indicate either increased autophagosome formation or a blockage in their degradation. A self-validating protocol must measure autophagic flux—the entire process from formation to degradation. This is achieved by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor.

Methodology:

  • Experimental Setup: For each condition (e.g., control, DEGS1 inhibitor), prepare two sets of treated cells.

  • Lysosomal Inhibition: Two to four hours before the end of the treatment period, add a lysosomal inhibitor like Chloroquine (50 µM) or Bafilomycin A1 (100 nM) to one set of the cells. This will block the fusion of autophagosomes with lysosomes, causing LC3-II trapped inside autophagosomes to accumulate.

  • Protein Extraction: Harvest all cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-PAGE gel to resolve LC3-I (cytosolic, ~16 kDa) and LC3-II (lipidated, ~14 kDa).

    • Transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against LC3 (to detect both forms) and p62/SQSTM1. p62 is a cargo receptor that is degraded during autophagy, so its levels should decrease with increased flux.[11]

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.

  • Data Interpretation:

    • Increased Flux: A significant increase in the LC3-II/β-actin ratio in the presence of the DEGS1 inhibitor compared to the control. Crucially, this increase should be even greater in the co-treatment with the lysosomal inhibitor.

    • p62 Degradation: A decrease in p62 levels with DEGS1 inhibitor treatment, which is rescued (prevented) upon co-treatment with the lysosomal inhibitor.

Protocol 3: Lipidomic Analysis of Sphingolipids by LC-MS/MS

Authoritative Grounding: To definitively link the observed autophagic response to the target molecule, direct quantification of this compound is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis.[12]

Methodology:

  • Cell Harvesting: Harvest cell pellets from control and DEGS1 inhibitor-treated groups. A known cell number or total protein/phosphate measurement is needed for normalization.

  • Lipid Extraction: Perform a lipid extraction using a standard method, such as a Bligh-Dyer or Folch extraction, in the presence of an appropriate internal standard (e.g., a deuterated or C17-based sphingolipid).[13]

  • LC-MS/MS Analysis:

    • Separate the lipid species using reverse-phase liquid chromatography.

    • Perform mass spectrometry analysis in a positive ion mode using a triple quadrupole or high-resolution mass spectrometer.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific transitions for C24:0 dihydroceramide, C24:0 ceramide, and other relevant sphingolipids.

  • Data Analysis: Quantify the absolute or relative amounts of each lipid species by normalizing to the internal standard and cell number/protein content. Calculate the dihydroceramide/ceramide ratio.

ParameterControlDEGS1 Inhibitor (24h)DEGS1 Inhibitor + Chloroquine (24h)
LC3-II / Actin Ratio 1.0 ± 0.23.5 ± 0.57.8 ± 0.9
p62 / Actin Ratio 1.0 ± 0.10.4 ± 0.10.9 ± 0.2
C24:0 dhCer (pmol/mg protein) 5.2 ± 1.145.7 ± 6.3N/A
C24:0 Cer (pmol/mg protein) 25.1 ± 3.410.3 ± 2.1N/A
C24:0 dhCer/Cer Ratio 0.214.44N/A
Table 1: Representative quantitative data from a hypothetical experiment investigating the effect of a DEGS1 inhibitor on autophagy and sphingolipid profiles. Data are presented as mean ± SEM.

Part 4: Implications and Future Directions

The targeted induction of autophagy through the accumulation of this compound represents a promising therapeutic avenue, particularly in oncology. The ability to push cancer cells toward a state of cytotoxic, self-destructive autophagy by inhibiting DEGS1 is an attractive strategy that is actively being explored.[4][5] Furthermore, given the implication of dihydroceramides in metabolic diseases and neurodegeneration, understanding this pathway has broad clinical relevance.[12][14]

Future research should focus on:

  • Identifying Direct Binders: Uncovering the specific proteins or membrane domains that directly sense the increased concentration of this compound to initiate downstream signaling.

  • Elucidating the Cell Fate Switch: Defining the precise molecular thresholds and co-factors that determine whether dihydroceramide-induced autophagy is cytoprotective or cytotoxic.

  • Therapeutic Development: Designing next-generation, highly specific DEGS1 inhibitors with favorable pharmacological properties for clinical translation.

By continuing to unravel the complex roles of once-overlooked lipids like this compound, we can open new doors to understanding fundamental cell biology and developing novel therapeutic interventions.

References

  • Prieto-Domínguez, N., et al. (2017). Ceramide metabolism regulates autophagy and apoptotic-cell death induced by melatonin in liver cancer cells. Journal of Pineal Research. Available at: [Link]

  • Koutsioumpa, M., & Vorgia, P. (2020). Dihydroceramides: their emerging physiological roles and functions in cancer and metabolic diseases. Journal of Lipid Research. Available at: [Link]

  • Scarlatti, F., et al. (2008). Ceramide-induced autophagy: To junk or to protect cells?. Autophagy. Available at: [Link]

  • Hernández-Tiedra, S., et al. (2016). Dihydroceramide accumulation mediates cytotoxic autophagy of cancer cells via autolysosome destabilization. Autophagy. Available at: [Link]

  • Casasampere, M., et al. (2017). Dihydroceramide desaturase inhibitors induce autophagy via dihydroceramide-dependent and independent mechanisms. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

  • Peralta, ER., et al. (2020). Ceramide regulation of autophagy: A biophysical approach. ResearchGate. Available at: [Link]

  • Jung, J., et al. (2017). Dihydroceramide is a key metabolite that regulates autophagy and promotes fibrosis in hepatic steatosis model. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Tan, W., et al. (2015). Autophagy Paradox and Ceramide. International Journal of Molecular Sciences. Available at: [Link]

  • Perrotta, C., et al. (2019). Sphingolipid/Ceramide Pathways and Autophagy in the Onset and Progression of Melanoma: Novel Therapeutic Targets and Opportunities. Cancers. Available at: [Link]

  • Chen, C., et al. (2025). Dihydroceramide desaturase modulates autolysosome maturation and ameliorates CRB1 retinopathy. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Available at: [Link]

  • Gagliostro, V., et al. (2012). Dihydroceramide delays cell cycle G1/S transition via activation of ER stress and induction of autophagy. The International Journal of Biochemistry & Cell Biology.
  • Casasampere, M., et al. (2017). Dihydroceramide desaturase inhibitors induce autophagy via dihydroceramide-dependent and independent mechanisms. PUCE Investiga. Available at: [Link]

  • Karsai, G., et al. (2020). Dihydroceramide desaturase directs the switch between exosome production and autophagy for neuronal maintenance. bioRxiv. Available at: [Link]

  • Karsai, G., et al. (2021). Dihydroceramide desaturase promotes the formation of intraluminal vesicles and inhibits autophagy to increase exosome production. iScience. Available at: [Link]

  • Koutsioumpa, M., & Vorgia, P. (2020). Dihydroceramides: their emerging physiological roles and functions in cancer and metabolic diseases. Journal of Lipid Research. Available at: [Link]

  • Metabolon. (2024). Dihydroceramide. Metabolon. Available at: [Link]

  • Gao, J., et al. (2020). PEG-Ceramide Nanomicelles Induce Autophagy and Degrade Tau Proteins in N2a Cells. International Journal of Nanomedicine. Available at: [Link]

  • Al-Disi, R., et al. (2022). Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far. Frontiers in Pharmacology. Available at: [Link]

  • Berdis, A. J. (2009). Dihydroceramides: From Bit Players to Lead Actors. Journal of Biological Chemistry. Available at: [Link]

  • Schiffmann, S., et al. (2009). Disruption of ceramide synthesis by CerS2 down-regulation leads to autophagy and the unfolded protein response. Biochemical Journal. Available at: [Link]

  • Jiang, Z., et al. (2013). The pleiotropic roles of sphingolipid signaling in autophagy. Journal of Lipid Research. Available at: [Link]

  • Ejsing, C. S., et al. (2013). Autophagy in the light of sphingolipid metabolism. Cellular Signalling. Available at: [Link]

  • Alshanti, Z. A., et al. (2021). Mechanisms Involved in Ceramide-Induced Autophagy in Osteoblasts. International Journal of Molecular Sciences. Available at: [Link]

  • Gault, C. R., et al. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in Experimental Medicine and Biology. Available at: [Link]

  • Tosef, M., et al. (2018). The role of dihydrosphingolipids in disease. Lipids in Health and Disease. Available at: [Link]

  • King, M. W. (2026). Sphingolipid Metabolism and the Ceramides. The Medical Biochemistry Page. Available at: [Link]

  • PubChem. Sphingolipid Metabolism Pathway. PubChem. Available at: [Link]

  • Taniguchi, M., et al. (2012). Regulation of Autophagy and Its Associated Cell Death by “Sphingolipid Rheostat”. Journal of Biological Chemistry. Available at: [Link]

  • Adegoke, E. O., et al. (2020). Signaling and other functions of lipids in autophagy: a review. Cellular and Molecular Life Sciences. Available at: [Link]

Sources

N-Lignoceroyl-DL-dihydrosphingosine vs C24 ceramide structure and function

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comparative Analysis of N-Lignoceroyl-DL-dihydrosphingosine vs. C24 Ceramide

Executive Summary: The Structural & Functional Divergence

In sphingolipid research, precision in reagent selection is the difference between a reproducible phenotype and an experimental artifact. This guide differentiates two frequently confused lipid species: This compound (a synthetic, racemic dihydroceramide) and C24 Ceramide (the biologically active N-lignoceroyl-D-erythro-sphingosine).[1][2]

While they share a 24-carbon fatty acid tail (Lignoceric acid), they differ in two critical atomic domains:[1]

  • The C4-C5 Desaturation: C24 Ceramide possesses a trans-double bond; the dihydro- analog does not.[1][2] This bond dictates the molecule's capacity for hydrogen bonding, enzyme recognition, and membrane packing.

  • Stereochemistry: The "DL" designation in the dihydrosphingosine reagent indicates a racemic mixture (enantiomers). Conversely, physiological C24 Ceramide exists strictly as the D-erythro isomer.[2]

Core Thesis: this compound is primarily a structural standard or negative control, whereas C24 Ceramide is a potent bioactive lipid regulating apoptosis, barrier function, and membrane biophysics.[1][2]

Structural Biochemistry: The Atomic Delta

The functional disparity stems from the sphingoid base backbone.

FeatureC24 Ceramide (Natural)This compound (Synthetic)
IUPAC Name N-tetracosanoyl-D-erythro-sphingosineN-tetracosanoyl-DL-sphinganine
Backbone Sphingosine (4-sphingenine)Sphinganine (Dihydrosphingosine)
C4-C5 Bond Trans-double bond Single bond (Saturated)
Stereochemistry (2S, 3R) - D-erythroRacemic (±) - Mixture of (2S,3R) and (2R,3S)
Molecular Mass ~650.11 Da~652.13 Da (+2H)
Lipid Class Ceramide (Cer)Dihydroceramide (dhCer)
The "Allylic Alcohol" Significance

In C24 Ceramide, the C4-C5 trans-double bond activates the allylic alcohol at C3.[1][2] This electronic configuration is essential for:

  • Enzymatic Hydrolysis: Ceramidases require this specific geometry for cleavage.[2]

  • Kinase Action: Ceramide Kinase (CERK) shows high specificity for the D-erythro configuration with the double bond.[1][2]

  • Signaling: The double bond facilitates a specific hydrogen-bonding network with water and proteins that the saturated dihydro- backbone cannot replicate.[1][2]

Biophysical Implications: Membrane Phase Behavior

C24 lipids are "Very Long Chain" (VLC) lipids.[2] Their extended tails (24 carbons) can interdigitate across the membrane bilayer, coupling the inner and outer leaflets.

Membrane Rigidification
  • C24 Ceramide: Promotes the formation of Ceramide-Rich Platforms (CRPs) .[1][2] These are gel-phase domains that cluster receptor proteins (e.g., Fas/CD95) to initiate signaling.[1][2] The trans-double bond allows for tight packing but maintains a specific interfacial hydration profile.[1][2]

  • Dihydroceramide: Historically considered "biophysically inert," recent data proves otherwise.[3] Dihydroceramides form extremely rigid gel phases, often more stable than ceramides due to the lack of the "kink" provided by the double bond. However, they do not permeabilize mitochondrial outer membranes effectively, unlike C24 Ceramide.

Critical Note: The racemic (DL) nature of the synthetic dihydrosphingosine disrupts natural packing orders. While pure D-erythro-dihydroceramide packs tightly, the L-threo isomers present in the DL mixture can act as impurities, destabilizing the very domains you intend to study.[1][2]

Functional Signaling Pathways

Understanding the metabolic relationship is crucial for experimental design.

SphingolipidPath PalmitoylCoA Palmitoyl-CoA + Serine KDS 3-Ketosphinganine PalmitoylCoA->KDS SPT DHS Dihydrosphingosine (Sphinganine) KDS->DHS Reductase DHCer Dihydroceramide (C24-dhCer) DHS->DHCer CerS2 (Acylation) Cer C24 Ceramide (Bioactive) DHCer->Cer DES1 (Introduction of Double Bond) Complex Sphingomyelin / Glucosylceramide Cer->Complex SMS / GCS SPT SPT CerS CerS2 (Lignoceryl-specific) DES1 DES1 (Desaturase) Inhibitor GT-11 / Fenretinide (DES1 Inhibitors) Inhibitor->DES1

Figure 1: The De Novo Synthesis Pathway.[1] The conversion of Dihydroceramide to Ceramide by DES1 is the rate-limiting step for bioactivity.

Bioactivity Comparison
  • Apoptosis: C24 Ceramide is pro-apoptotic.[2] It forms channels in mitochondria (MACs).[2] this compound is generally non-apoptotic and is often used as a negative control to prove that a response is specific to the double bond.[1][2]

  • Autophagy: Accumulation of Dihydroceramides (via DES1 inhibition) triggers autophagy rather than apoptosis.[2]

  • Skin Barrier: C24 Ceramide is critical for the lamellar bodies in the stratum corneum. The racemic dihydro- analog cannot restore barrier function in deficient models due to stereospecific processing requirements.[1][2]

Analytical Methodologies: LC-MS/MS Differentiation

Distinguishing these two requires precise mass spectrometry due to the small mass difference (2 Daltons).

Method: Multiple Reaction Monitoring (MRM) Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex).

ParameterC24 Ceramide C24 Dihydroceramide
Precursor Ion [M+H]+ m/z 650.6m/z 652.6
Product Ion (Backbone) m/z 264.3 (Sphingosine)m/z 266.3 (Sphinganine)
Retention Time Elutes Earlier (Double bond slightly increases polarity)Elutes Later (Saturated tail is more hydrophobic)

Protocol Tip: Ensure your collision energy is optimized. The allylic bond in ceramide fragments slightly differently than the saturated alkane chain in dihydroceramide.

Experimental Protocols

Protocol A: Liposome Preparation (Biophysical Studies)

Purpose: To compare membrane rigidification properties.[1][4]

  • Materials: DSPC, Cholesterol, C24 Ceramide (or DL-dhCer).[2][5]

  • Molar Ratio: 70:20:10 (DSPC:Chol:Lipid-of-Interest).[1][2]

  • Dissolution: Dissolve lipids in Chloroform:Methanol (2:1 v/v).

  • Drying: Evaporate solvent under nitrogen stream to form a thin film.[2] Desiccate for 4 hours under vacuum.

  • Hydration: Hydrate film with PBS (pH 7.4) at 75°C .

    • Why 75°C? C24 lipids have high phase transition temperatures (Tm > 60°C).[2] You must work above the Tm to ensure proper incorporation.

  • Extrusion: Pass through 100nm polycarbonate filters (11 passes) using a mini-extruder heated to 75°C.

  • Analysis: Measure anisotropy (DPH probe) or size (Dynamic Light Scattering).

Protocol B: Cell Viability Assay (Negative Control Usage)

Purpose: To validate C24 Ceramide toxicity using the DL-dihydro analog as a control.[1]

  • Cell Line: HeLa or MCF-7.

  • Delivery System: C24 lipids are hydrophobic.[2] Use a BSA-complex method.[1][2]

    • Preparation: Dry lipid (C24 Cer or DL-dhCer) to a film.[1][2] Add sterile 0.34 mM BSA solution. Sonicate in a water bath at 60°C until clear.

  • Treatment:

    • Group A: Vehicle (BSA only).[2]

    • Group B: C24 Ceramide (10 µM - 50 µM).[1][2]

    • Group C: this compound (10 µM - 50 µM).[1][2]

  • Incubation: 12 - 24 hours.

  • Readout: MTT or CellTiter-Glo.

    • Expected Result: Group B shows dose-dependent viability loss.[1][2] Group C should mimic Group A (Vehicle), confirming the double bond's necessity for apoptosis.

References

  • Siddique, M. M., et al. (2015). "Dihydroceramides: From Bit Players to Lead Actors."[2][6] Journal of Biological Chemistry. Link

  • Pinto, S. N., et al. (2011). "Effect of ceramide structure on membrane biophysical properties: the role of acyl chain length and unsaturation." Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

  • Jiang, H., et al. (2013). "Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma."[4][7][8][9] Analytical Biochemistry. Link

  • Lipid Maps Structure Database. "Cer(d18:1/24:0) Structure and Properties."[4][10][11][12][13][14] Link

  • Cayman Chemical. "C24 Ceramide Product Information & Safety Data." Link[1]

Sources

molecular weight and chemical properties of Cer(d18:0/24:0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cer(d18:0/24:0) in Sphingolipid Biology

Ceramides are a complex family of waxy lipid molecules that serve as fundamental structural components of the cell membrane in eukaryotic cells and as critical signaling molecules in a vast array of cellular processes.[1] A ceramide is composed of a sphingosine base linked to a fatty acid via an amide bond.[1] The specific molecule, Ceramide (d18:0/24:0), also known as N-lignoceroyl-D-sphinganine, is a distinct species characterized by its dihydrosphingosine (d18:0) backbone and a 24-carbon lignoceric acid (24:0) tail. This very-long-chain ceramide is not merely a structural lipid; it plays pivotal roles in cellular signaling, particularly in regulating differentiation, proliferation, and programmed cell death (apoptosis).[1] Its unique biophysical properties contribute significantly to the integrity of biological barriers, most notably the stratum corneum of the skin.[2][3] Understanding the precise molecular weight and chemical properties of Cer(d18:0/24:0) is paramount for researchers in fields ranging from dermatology and oncology to metabolic diseases, as these characteristics dictate its biological function and analytical detection.

Physicochemical Properties of Cer(d18:0/24:0)

The precise chemical and physical properties of Cer(d18:0/24:0) are essential for its accurate identification, quantification, and the design of experiments to probe its biological functions.

PropertyValueSource(s)
Systematic Name N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-tetracosanamide[2]
Synonyms N-Lignoceroyl-D-erythro-Sphinganine, N-Tetracosanoylsphinganine[2]
Molecular Formula C42H85NO3[2][4]
Molecular Weight 652.13 g/mol [4]
Appearance Solid[2]
Solubility Limited solubility in chloroform or DMF; soluble in a mixture of chloroform and methanol (2:1); can be dispersed in aqueous solutions using solvents like ethanol and dodecane (98:2, v/v).[5][6][2][5][6]
Storage Temperature -20°C

Biosynthesis and Metabolism of Cer(d18:0/24:0)

Ceramide (d18:0/24:0) is synthesized and metabolized through a series of enzymatic steps primarily located in the endoplasmic reticulum (ER) and Golgi apparatus.[7][8] There are three main pathways for ceramide generation: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.[1]

  • De Novo Synthesis: This pathway builds ceramide from simpler molecules.[1] It begins with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, a rate-limiting step catalyzed by serine palmitoyltransferase.[7][8][9] Following a reduction to dihydrosphingosine (sphinganine), a (dihydro)ceramide synthase attaches the C24:0 fatty acyl chain (lignoceric acid) to produce dihydroceramide (d18:0/24:0).[9]

  • Sphingomyelin Hydrolysis: This pathway generates ceramide by breaking down sphingomyelin, a major component of the plasma membrane, through the action of the enzyme sphingomyelinase.[1]

  • The Salvage Pathway: This pathway recycles sphingolipids. Complex sphingolipids are broken down into sphingosine, which is then re-acylated by ceramide synthase to form ceramide.[1][9] This pathway is estimated to contribute significantly to sphingolipid biosynthesis, accounting for 50% to 90%.[1]

Once synthesized in the ER, ceramide is transported to the Golgi apparatus for further conversion into more complex sphingolipids like sphingomyelin and glycosphingolipids.[1][7]

Ceramide_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Salvage Salvage Pathway PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyl Transferase (SPT) PalmitoylCoA->SPT Serine Serine Serine->SPT Ketodihydrosphingosine 3-Ketodihydrosphingosine SPT->Ketodihydrosphingosine Keto_reductase 3-Ketodihydrosphingosine Reductase Ketodihydrosphingosine->Keto_reductase Dihydrosphingosine Dihydrosphingosine (Sphinganine) Keto_reductase->Dihydrosphingosine CerS Ceramide Synthase (CerS) Dihydrosphingosine->CerS Dihydroceramide Dihydroceramide (d18:0/24:0) CerS->Dihydroceramide LignoceroylCoA Lignoceroyl-CoA (24:0) LignoceroylCoA->CerS DEGS1 Dihydroceramide Desaturase (DEGS1) Dihydroceramide->DEGS1 Ceramide Ceramide (d18:1/24:0) DEGS1->Ceramide ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSphingolipids CERT Protein Ceramidase Ceramidase Ceramide->Ceramidase Lysosome Lysosome Sphingosine Sphingosine Lysosome->Sphingosine Sphingosine->CerS Re-acylation Ceramidase->Sphingosine Complex_Breakdown Complex Sphingolipid Breakdown Complex_Breakdown->Lysosome

Caption: De Novo Synthesis and Salvage Pathways of Ceramide Metabolism.

Analytical Methodologies for Cer(d18:0/24:0) Quantification

The accurate quantification of Cer(d18:0/24:0) from complex biological matrices is crucial for understanding its role in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for ceramide analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[10][11]

Experimental Protocol: LC-MS/MS Quantification of Cer(d18:0/24:0) in Human Plasma

This protocol provides a generalized workflow. Specific parameters should be optimized for the instrument and matrix being analyzed.

1. Sample Preparation (Lipid Extraction):

  • Rationale: To efficiently extract lipids, including ceramides, from the plasma while precipitating proteins that can interfere with the analysis. The Folch method or a modified version is commonly used.[10]

  • Procedure:

    • To 100 µL of plasma, add an internal standard (e.g., Cer(d18:1/17:0)) to correct for extraction efficiency and matrix effects.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge at 3000 x g for 10 minutes to pellet the precipitated protein.

    • Carefully collect the lower organic phase containing the lipids into a clean tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 100 µL of methanol:isopropanol (1:1, v/v).

2. Liquid Chromatography (LC) Separation:

  • Rationale: To separate Cer(d18:0/24:0) from other lipid species and isomers prior to mass spectrometric detection. Reversed-phase chromatography is often employed for this purpose.[10]

  • Typical Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A gradient from a lower to a higher concentration of mobile phase B is used to elute lipids based on their hydrophobicity.

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • Rationale: To specifically detect and quantify Cer(d18:0/24:0) based on its mass-to-charge ratio (m/z) and its characteristic fragmentation pattern.

  • Typical Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

    • Precursor Ion (Q1): The [M+H]+ ion of Cer(d18:0/24:0).

    • Product Ion (Q3): A characteristic fragment ion resulting from the collision-induced dissociation of the precursor ion.

LCMS_Workflow Plasma Plasma Sample + Internal Standard Extraction Lipid Extraction (e.g., Folch Method) Plasma->Extraction Drydown Dry Down (Nitrogen Evaporation) Extraction->Drydown Reconstitution Reconstitution in Injection Solvent Drydown->Reconstitution LC Liquid Chromatography (Reversed-Phase C18) Reconstitution->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 Mass Analyzer 1 (Q1) (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Q2) (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Q3) (Product Ion Detection) CID->MS2 Detector Detector MS2->Detector Data Data Acquisition & Analysis Detector->Data

Caption: General workflow for Cer(d18:0/24:0) analysis by LC-MS/MS.

Biological Role and Clinical Significance

Cer(d18:0/24:0) is a crucial component of the skin's permeability barrier, where it contributes to the structural integrity of the stratum corneum and helps prevent transepidermal water loss.[2][3] Alterations in the levels of this and other very-long-chain ceramides have been associated with skin disorders such as atopic dermatitis and psoriasis.

Beyond its structural role, Cer(d18:0/24:0) and its related species are increasingly recognized as important signaling molecules in various pathologies. Elevated levels of certain ceramides have been linked to cardiovascular disease, insulin resistance, and inflammation.[12][13] For instance, specific ceramide ratios involving C24:0 have been associated with myocardial dysfunction.[12] Furthermore, dietary interventions have been shown to modulate plasma levels of Cer(d18:0/24:0), suggesting a link between diet, the gut microbiome, and sphingolipid metabolism.[12]

Ceramide_Signaling cluster_stimuli Cellular Stressors cluster_synthesis Ceramide Synthesis cluster_effects Downstream Cellular Effects Stressors Inflammatory Cytokines Oxidative Stress Excess Fatty Acids Ceramide_Pool Increased Cer(d18:0/24:0) & other Ceramides Stressors->Ceramide_Pool Upregulates de novo synthesis Insulin_Resistance Inhibition of Insulin Signaling (e.g., Akt pathway) Ceramide_Pool->Insulin_Resistance Apoptosis Induction of Apoptosis (Programmed Cell Death) Ceramide_Pool->Apoptosis Inflammation Pro-inflammatory Signaling Ceramide_Pool->Inflammation

Caption: Ceramide as a central mediator of cellular stress responses.

Conclusion

Ceramide (d18:0/24:0) is a multifaceted sphingolipid with essential structural and signaling functions. Its precise molecular weight and chemical properties are fundamental to its biological activity and analytical detection. As research continues to unravel the complex roles of individual ceramide species in health and disease, a thorough understanding of these core technical details will be indispensable for scientists and drug development professionals aiming to modulate ceramide metabolism for therapeutic benefit. The methodologies outlined in this guide provide a framework for the accurate study of this important lipid molecule.

References

  • Wikipedia. Ceramide. [Link]

  • Masukawa, Y., et al. (2008). A novel quick and robust LC/MS method is presented that allows the separation and analysis of all known human SC CER subclasses using only limited sample preparation. Journal of Lipid Research, 49(7), 1547-1558. [Link]

  • Kitamura, T., et al. (2012). The sphingolipid salvage pathway in ceramide metabolism and signaling. Journal of Lipid Research, 53(8), 1533-1544. [Link]

  • Kim, H. J., et al. (2022). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Korean Chemical Society, 66(2), 115-121. [Link]

  • MetwareBio. (2023). Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease. [Link]

  • The Medical Biochemistry Page. (2026, February 12). Sphingolipid Metabolism and the Ceramides. [Link]

  • Korea Science. (2024, March 31). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. [Link]

  • Spectroscopy Online. (2024, April 26). LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. [Link]

  • National Center for Biotechnology Information. (2026, February 14). PubChem Compound Summary for CID 5283571, C24-Ceramide. [Link]

  • National Center for Biotechnology Information. (2025, December 6). PubChem Compound Summary for CID 44260134, SM(d18:0/24:0). [Link]

  • MDPI. (2025, March 1). Ceramide in Coronary Artery Disease: Troublesome or Helpful Future Tools in the Assessment of Risk Prediction and Therapy Effectiveness?[Link]

  • J-STAGE. (2023, September 30). Diverse effects of single molecules of rice-derived functional lipids, glucosylceramides, ceramides, and β-sitosterol glucoside. [Link]

  • The Journal of Cell Biology. (2025, March 26). Ceramide mediates cell-to-cell ER stress transmission by modulating membrane fluidity. [Link]

  • Avanti Polar Lipids. Ceramides | Sphingolipids. [Link]

  • Frontiers. (2023, May 9). Alkaline ceramidase (ClAC) inhibition enhances heat stress response in Cyrtorhinus lividipennis (Reuter). [Link]

  • Cyberlipid. Ceramides. [Link]

  • GSRS. N-LIGNOCEROYL-D-ERYTHRO-C16-SPHINGOSINE. [Link]

  • GSRS. N-LIGNOCEROYL-D-ERYTHRO-C22-SPHINGOSINE. [Link]

  • KOPS - University of Konstanz. (2023, April 28). ZFP750 affects the cutaneous barrier through regulating lipid metabolism. [Link]

  • ResearchGate. Untargeted MS analysis results for Cers (A) and dhCer d18:0/24:0 (B). [Link]

  • GSRS. N-LIGNOCEROYL-D-ERYTHRO-C20-SPHINGOSINE. [Link]

  • ResearchGate. (2022). Potential Application of Oat-derived Ceramides in Improving Skin Barrier Function: Part 1. Isolation and Structural Characterization. [Link]

  • IUCr Journals. (2007, February 21). Structural characterization of N-lignoceroyl (C24:0) sphingomyelin bilayer membranes: a re-evaluation. [Link]

  • MDPI. (2025, March 11). Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier. [Link]

  • ResearchGate. (2023, December 12). How to dissolve the ceramides and add it to cell culture for treatment?[Link]

  • Preprints.org. (2021, March 10). Sphingolipidome quantification by liquid chromatography- high resolution mass spectrometry: whole blood vs. plasma. [Link]

  • BMC Medicine. (2023, October 4). Ceramide d18:1/24:1 as a potential biomarker to differentiate obesity subtypes with unfavorable health outcomes. [Link]

Sources

N-Lignoceroyl-DL-dihydrosphingosine CAS 75196-33-7 synonyms and nomenclature

[1][2][3][4][5][6]

Executive Summary

N-Lignoceroyl-DL-dihydrosphingosine (CAS 75196-33-7) is a synthetic sphingolipid standard used primarily as an analytical reference and in physicochemical studies of lipid bilayers.[1][2][3][4][5][6] Structurally, it consists of a C24:0 fatty acid (lignoceric acid) amide-linked to a racemic (DL) dihydrosphingosine base.[1][3][4]

Unlike the naturally occurring D-erythro-dihydroceramide, this compound is a racemic mixture.[1][2][3][4][5][6] This distinction is critical for drug development and metabolic assays, as biological enzymes (e.g., Dihydroceramide Desaturase 1, DEGS1) exhibit strict stereospecificity.[4] This guide provides a comprehensive technical breakdown of its nomenclature, physicochemical handling, and analytical applications.[4][5]

Part 1: Chemical Identity & Nomenclature Architecture[6]

The nomenclature of CAS 75196-33-7 follows a specific IUPAC/IUBMB logic that defines its chain length, saturation status, and stereochemistry.[1][2][3][4][5][6]

Structural Breakdown[2][3][5][6][7]
  • N-Lignoceroyl: Refers to the fatty acyl chain attached to the amine at position C2.[2][3][5][6] "Lignoceroyl" denotes a 24-carbon saturated chain (Tetracosanoic acid).[1][2][3][4][5][6]

  • DL: Indicates a racemic mixture of enantiomers (50:50 mixture of D- and L- isomers).[1][2][3][5][6] In the context of sphingolipids, this usually refers to the erythro configuration (2S,3R and 2R,3S).[4]

  • Dihydrosphingosine: The sphingoid base (d18:0).[3][7] "Dihydro" indicates the absence of the trans-4,5 double bond found in sphingosine.[2][3][4][5]

Nomenclature Visualization

The following diagram illustrates the hierarchical breakdown of the chemical name and its components.

NomenclatureHierarchyRootThis compound(CAS 75196-33-7)FattyAcidFatty Acid Moiety(N-Acyl Chain)Root->FattyAcidBaseSphingoid Base(Backbone)Root->BaseStereoStereochemistry(DL-Configuration)Root->StereoDetailFALignoceric Acid (C24:0)Tetracosanoic AcidFattyAcid->DetailFADetailBaseDihydrosphingosine (d18:0)Sphinganine (No C4-C5 double bond)Base->DetailBaseDetailStereoRacemic Mixture(±)-Erythro (2S,3R / 2R,3S)Stereo->DetailStereo

Figure 1: Hierarchical decomposition of the chemical nomenclature for CAS 75196-33-7.

Part 2: Synonyms & Database Cross-Referencing

Researchers must distinguish this racemic compound from the pure D-erythro isomer (CAS 6063-36-1) typically found in biological systems.[1][2][3][4][5][6]

Synonym CategoryPrimary Name / IdentifierTechnical Notes
Common Name This compound"DL" denotes racemate.[1][2][3][4][5][6]
Systematic Name N-Tetracosanoyl-DL-sphinganine"Sphinganine" is the IUPAC name for dihydrosphingosine.[1][2][3][4][5][6]
Lipid Notation Cer(d18:0/24:0) (racemic)Standard shorthand.[5] Must specify "racemic" to avoid confusion.
Chemical Formula C42H85NO3MW: 652.13 g/mol
CAS Registry 75196-33-7 Specific to the DL-racemic mixture.[1][2][3][4]
Related CAS 6063-36-1Refers to the pure D-erythro isomer (Natural).[1][2][3][4][6][8]
PubChem CID 24896521Entry for the DL-mixture.[1][2][3][4][5][6]

Part 3: Physicochemical Properties & Handling Protocols[6]

The C24:0 acyl chain renders this molecule extremely hydrophobic (lipophilic).[5] Proper solubilization is the single most critical step for experimental reproducibility.[5]

Solubility Profile
  • Water: Insoluble.[5]

  • Ethanol: Soluble with warming (up to 25 mg/mL).[3][8]

  • DMSO: Soluble with warming (up to 25 mg/mL).[3][8]

  • Chloroform/Methanol (2:1): Highly soluble (Standard for storage).[3]

Protocol: Preparation of Stock Solution (5 mM)

Objective: Create a stable, clear stock solution for cell culture or enzymatic assays.

  • Weighing: Accurately weigh 3.26 mg of this compound into a glass vial (avoid plastic, as lipids can adsorb).

  • Solvent Addition: Add 1.0 mL of sterile DMSO.

  • Solubilization Cycle:

    • Heat: Place the vial in a water bath at 50–60°C for 5–10 minutes.

    • Sonicate: Sonicate in a bath sonicator for 10 minutes while warm.

    • Observation: The solution must be perfectly clear. If cloudy, repeat heating/sonication.[4][5]

  • Storage: Aliquot into glass vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol: Liposome Reconstitution (For Delivery)

Direct addition of DMSO stocks to cell media often causes precipitation of C24 lipids.[5] Liposomal delivery is preferred.[5]

  • Mixing: Mix the ceramide with a carrier lipid (e.g., POPC) in Chloroform/Methanol (ratio 8:1 w/w).[5][9]

  • Drying: Evaporate solvent under a Nitrogen stream to form a thin film.[5]

  • Hydration: Add PBS (pre-warmed to 60°C) to the film.

  • Extrusion: Vortex vigorously, then extrude through a 100 nm polycarbonate filter at 60°C to form uniform Large Unilamellar Vesicles (LUVs).

Part 4: Biological Context & Stereochemistry[11]

The "DL" Factor in Research

The DL designation implies that the sample contains both the natural D-erythro (2S, 3R) isomer and the unnatural L-erythro (2R, 3S) isomer.[1][3][4]

  • Physicochemical Assays: (e.g., membrane fluidity, MS standards) -> Acceptable. The physical properties (MW, fragmentation) are identical to the natural form.[1][3][4]

  • Enzymatic Assays: (e.g., DEGS1 activity) -> Caution Required. Enzymes are chiral selectors.[1][3][4] The L-isomer may act as a competitive inhibitor or be inert, potentially skewing kinetic data by 50%.[2][3][4][5][6]

Biosynthetic Pathway Position

C24-Dihydroceramide is the direct precursor to C24-Ceramide.[1][2][3][4][5][6] The conversion is catalyzed by DEGS1 (Dihydroceramide Desaturase 1), which inserts a trans-4,5 double bond.[1][3][4]

BiosynthesisSphinganineSphinganine(d18:0)CerS2CerS2(Ceramide Synthase 2)Sphinganine->CerS2LignocerylCoALignoceryl-CoA(C24:0)LignocerylCoA->CerS2DihydroCerN-Lignoceroyl-dihydrosphingosine(C24:0 Dihydroceramide)CerS2->DihydroCer AcylationDEGS1DEGS1(Desaturase)DihydroCer->DEGS1CeramideN-Lignoceroyl-sphingosine(C24:0 Ceramide)DEGS1->Ceramide Desaturation(Introduction of C4-C5 double bond)

Figure 2: Biosynthetic pathway showing the conversion of Dihydroceramide to Ceramide via DEGS1.[1][2][3][4][6]

Part 5: Analytical Characterization

When validating this compound using Mass Spectrometry (LC-MS/MS), specific transitions are used to distinguish it from the unsaturated Ceramide analog.[1][2][3][4][5][6]

ParameterValue / Characteristic
Precursor Ion [M+H]+ m/z 653.6
Product Ion (Base) m/z 284.3 (Sphinganine-H2O fragment)
Differentiation Lacks the m/z 264.3 fragment characteristic of sphingosine (d18:[1][3][4][6]1) bases.[5]
Retention Time Elutes later than C24:1 Ceramide on C18 columns due to saturation (higher hydrophobicity).[3]

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 75196-33-7).[1][2][3][4][5][6]Link[1][3][6]

  • PubChem. Compound Summary: this compound (CID 24896521).[1][2][3][4][5][6] National Library of Medicine.[5] Link

  • Cayman Chemical. C24 dihydro Ceramide (d18:0/24:[5]0) Product Insert.[5] (Referenced for solubility and biological context of the D-erythro form).[1][2][3][4][5][6] Link

  • Siddique, M.M., et al. (2015). Dihydroceramides: From structural roles to signaling molecules.[5] Journal of Biological Chemistry.[5] (Context on DEGS1 specificity). Link

  • Bielawski, J., et al. (2006). Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry.[2][3][4][5] Methods. (MS fragmentation data). Link

Methodological & Application

Application Notes and Protocols for the Extraction of Very Long Chain Dihydroceramides from Biological Tissues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed methodology for the extraction, purification, and quantification of very long chain dihydroceramides (VLC-DHCs) from biological tissues. Dihydroceramides, the immediate precursors to ceramides, are crucial bioactive sphingolipids involved in a myriad of cellular processes. The very long chain species (acyl chains ≥ C22) present unique analytical challenges due to their hydrophobicity and lower abundance compared to their long-chain counterparts. This document outlines a robust workflow, from tissue homogenization to final analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), designed to ensure high recovery and accurate quantification. The protocols herein are intended for researchers, scientists, and professionals in drug development seeking to investigate the role of these specific lipid molecules in health and disease.

Introduction: The Significance of Very Long Chain Dihydroceramides

Sphingolipids are a complex class of lipids that are not only structural components of cellular membranes but also serve as critical signaling molecules. Dihydroceramides (DHCs) are central intermediates in the de novo synthesis of all sphingolipids[1]. While often considered simply as precursors to ceramides, recent evidence suggests that DHCs themselves possess distinct biological activities, particularly in processes like autophagy and endoplasmic reticulum stress[2].

Very long chain (VLC) sphingolipids, those with N-acyl chains of 22 carbons or longer, have garnered significant interest. The chain length of the fatty acid attached to the sphingoid base dramatically influences the biophysical properties and biological functions of these molecules. VLC-DHCs, for instance, are implicated in the formation of highly ordered, impermeable membrane domains and have been linked to specific physiological and pathological states[3]. Their accurate quantification is therefore essential for understanding their role in cellular biology and disease.

This guide provides a validated, step-by-step approach to overcome the analytical hurdles associated with VLC-DHC extraction and analysis.

The Experimental Strategy: A Multi-Step Approach for High-Fidelity Analysis

The successful analysis of VLC-DHCs hinges on a meticulously planned experimental workflow. The strategy presented here is designed to maximize the recovery of these hydrophobic molecules while minimizing contamination from more abundant lipid species.

G cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Purification cluster_3 Analysis TissueHomogenization Tissue Homogenization FolchExtraction Modified Folch Extraction TissueHomogenization->FolchExtraction Homogenate AlkalineHydrolysis Alkaline Hydrolysis FolchExtraction->AlkalineHydrolysis Crude Lipid Extract SPE Solid-Phase Extraction (SPE) AlkalineHydrolysis->SPE Sphingolipid-Enriched Fraction LCMS LC-MS/MS Analysis SPE->LCMS Purified Dihydroceramide Fraction DataAnalysis Data Analysis LCMS->DataAnalysis Raw Data

Figure 1: Overall workflow for the extraction and analysis of VLC-DHCs.

Detailed Protocols

Part 1: Tissue Homogenization and Initial Lipid Extraction

The foundational step in lipid analysis is the efficient extraction of total lipids from the tissue matrix. The Folch method, utilizing a chloroform and methanol mixture, remains a gold standard for this purpose due to its ability to disrupt lipid-protein interactions and solubilize a broad range of lipids[3][4][5]. For VLC-DHCs, which are more non-polar, ensuring complete extraction is critical.

Rationale: The 2:1 chloroform:methanol ratio creates a monophasic system with the water present in the tissue, allowing for intimate contact between the solvents and cellular components, thereby maximizing lipid solubilization. The subsequent addition of a salt solution breaks this monophasic system into a biphasic one, with lipids partitioning into the lower chloroform phase and polar contaminants into the upper aqueous phase. The use of a salt solution (e.g., 0.9% NaCl) instead of pure water helps to prevent the loss of acidic lipids into the aqueous phase and improves phase separation[4].

Materials:

  • Tissue sample (frozen at -80°C)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (w/v) in ultrapure water

  • Glass homogenizer (Dounce or Potter-Elvehjem)

  • Centrifuge capable of 2,000 x g

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • Sample Preparation: Weigh the frozen tissue (typically 50-100 mg) and record the weight. It is crucial to work quickly to prevent thawing and potential degradation by endogenous enzymes.

  • Homogenization:

    • Place the weighed tissue in a pre-chilled glass homogenizer.

    • Add 20 volumes of ice-cold chloroform:methanol (2:1, v/v) per gram of tissue. For a 100 mg tissue sample, this would be 2 mL of the solvent mixture.

    • Homogenize thoroughly on ice until no visible tissue fragments remain.

  • Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 0.25 volumes of 0.9% NaCl solution to the homogenate. For 2 mL of homogenate, add 0.5 mL of the salt solution.

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.

  • Collection of the Lipid-Containing Phase:

    • After centrifugation, two distinct phases will be visible: an upper aqueous phase and a lower organic (chloroform) phase containing the lipids. A protein disk may be present at the interface.

    • Carefully aspirate and discard the upper aqueous phase using a Pasteur pipette.

    • Using a clean Pasteur pipette, collect the lower organic phase, being careful not to disturb the protein interface. Transfer to a clean glass tube.

  • Re-extraction (Optional but Recommended for VLCs):

    • To maximize the recovery of hydrophobic lipids, a re-extraction of the remaining tissue pellet and upper phase can be performed.

    • Add another 10 volumes (per original tissue weight) of chloroform to the tube containing the tissue pellet and upper phase.

    • Vortex and centrifuge as before.

    • Collect the lower organic phase and combine it with the first extract.

  • Drying:

    • Dry the combined organic extracts under a gentle stream of nitrogen gas in a heating block set to 30-37°C. Avoid overheating, which can lead to lipid degradation.

    • The resulting dried lipid film is now ready for purification.

ParameterRecommended ValueRationale
Solvent to Tissue Ratio 20:1 (v/w)Ensures complete immersion and extraction of lipids from the tissue matrix[6].
Washing Solution 0.9% NaClImproves phase separation and minimizes the loss of acidic lipids compared to pure water[4].
Centrifugation Speed 2,000 x gSufficient to achieve clear phase separation without causing excessive packing of the protein interface.
Part 2: Purification of Dihydroceramides

The crude lipid extract contains a complex mixture of glycerophospholipids, sterols, and other sphingolipids that can interfere with the analysis of VLC-DHCs. The following purification steps are designed to enrich the sample for the analytes of interest.

Rationale: The ester linkages in glycerophospholipids are susceptible to hydrolysis under mild alkaline conditions, while the amide bond linking the fatty acid to the sphingoid base in dihydroceramides is stable[7][8]. This step effectively removes a major class of interfering lipids.

Materials:

  • Dried crude lipid extract

  • 0.5 M KOH in 95% Methanol

  • 5% Acetic Acid in water

  • Glass tubes with PTFE-lined caps

Procedure:

  • Hydrolysis:

    • Reconstitute the dried lipid extract in 1 mL of 0.5 M methanolic KOH.

    • Incubate at 37°C for 2 hours with gentle shaking[9].

  • Neutralization:

    • After incubation, cool the sample on ice.

    • Neutralize the reaction by adding 1 mL of 5% acetic acid.

  • Extraction of Hydrolyzed Lipids:

    • Add 2 mL of chloroform and 1 mL of water to the neutralized solution.

    • Vortex and centrifuge at 2,000 x g for 10 minutes.

    • Collect the lower organic phase containing the sphingolipids.

  • Drying:

    • Dry the collected organic phase under a stream of nitrogen.

G cluster_0 Crude Lipid Extract cluster_1 Mild Alkaline Hydrolysis cluster_2 Resulting Products Glycerophospholipids Glycerophospholipids (Ester-linked) Hydrolysis Incubation with 0.5 M Methanolic KOH Glycerophospholipids->Hydrolysis Sphingolipids Sphingolipids (Amide-linked, including DHCs) Sphingolipids->Hydrolysis HydrolyzedGlycerolipids Free Fatty Acids & Glycerol (Water Soluble) Hydrolysis->HydrolyzedGlycerolipids Hydrolyzed IntactSphingolipids Intact Sphingolipids (Retained in Organic Phase) Hydrolysis->IntactSphingolipids Stable

Figure 2: Principle of mild alkaline hydrolysis for sphingolipid enrichment.

Rationale: SPE provides a rapid and efficient means of separating lipid classes based on their polarity. Aminopropyl-bonded silica cartridges are particularly effective for fractionating sphingolipids[10][11][12]. By using a series of solvents with increasing polarity, it is possible to selectively elute different lipid classes, thereby isolating the neutral sphingolipids, which include dihydroceramides.

Materials:

  • Dried, hydrolyzed lipid extract

  • Aminopropyl-bonded silica SPE cartridges (e.g., 500 mg)

  • Chloroform

  • Acetone

  • Methanol

  • SPE manifold

Procedure:

  • Cartridge Conditioning:

    • Condition the aminopropyl SPE cartridge by sequentially passing 5 mL of methanol, 5 mL of acetone, and 5 mL of chloroform through it. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Reconstitute the dried, hydrolyzed lipid extract in 1 mL of chloroform.

    • Load the sample onto the conditioned SPE cartridge.

  • Elution of Fractions:

    • Fraction 1 (Neutral Lipids): Elute with 10 mL of chloroform. This fraction will contain cholesterol and other neutral lipids. Discard this fraction.

    • Fraction 2 (Free Fatty Acids): Elute with 10 mL of 2% acetic acid in diethyl ether. This will remove any remaining free fatty acids. Discard this fraction.

    • Fraction 3 (Neutral Sphingolipids - including DHCs): Elute with 10 mL of acetone:methanol (9:1, v/v). This fraction will contain ceramides and dihydroceramides. Collect this fraction.

    • Fraction 4 (Acidic Lipids): Elute with 10 mL of methanol. This fraction will contain more polar lipids. Discard this fraction.

  • Drying:

    • Dry the collected Fraction 3 under a stream of nitrogen. The sample is now ready for LC-MS/MS analysis.

Elution SolventEluted Lipid ClassAction
ChloroformNeutral Lipids (e.g., cholesterol)Discard
2% Acetic Acid in Diethyl EtherFree Fatty AcidsDiscard
Acetone:Methanol (9:1)Neutral Sphingolipids (DHCs, Ceramides) Collect
MethanolAcidic LipidsDiscard
Part 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS/MS is the method of choice for the sensitive and specific quantification of individual lipid species. Reversed-phase chromatography is employed to separate the VLC-DHCs based on their acyl chain length and degree of saturation. Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides a high degree of selectivity by monitoring specific precursor-to-product ion transitions. The use of stable isotope-labeled or odd-chain internal standards is crucial for accurate quantification, as it corrects for variations in extraction efficiency and matrix effects[13][14].

Materials:

  • Purified VLC-DHC extract

  • Internal standards (e.g., C17:0-DHC or deuterated VLC-DHC standards)

  • LC-MS grade solvents: Acetonitrile, Isopropanol, Water, Formic Acid, Ammonium Formate

  • A liquid chromatography system coupled to a triple quadrupole or QTRAP mass spectrometer

Procedure:

  • Sample Reconstitution:

    • Reconstitute the dried, purified lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., methanol or isopropanol).

    • Spike the sample with a known concentration of the internal standard(s).

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column with a particle size of ≤ 1.8 µm is recommended for high-resolution separation.

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the very hydrophobic VLC-DHCs.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion for dihydroceramides is the [M+H-H₂O]⁺ adduct. The most abundant product ion is typically at m/z 266, corresponding to the sphinganine backbone[15].

      • Example for C24:0-DHC: Precursor ion (m/z) -> Product ion (m/z)

    • Data Acquisition: Create an acquisition method with the specific MRM transitions for the VLC-DHCs of interest and the internal standard(s).

AnalytePrecursor Ion (m/z) [M+H-H₂O]⁺Product Ion (m/z)
C22:0-DHC624.6266.3
C24:0-DHC652.6266.3
C26:0-DHC680.7266.3
C17:0-DHC (Internal Standard)540.5266.3
  • Data Analysis:

    • Integrate the peak areas for each VLC-DHC and the internal standard.

    • Calculate the concentration of each analyte relative to the known concentration of the internal standard.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of several key features:

  • Internal Standards: The use of appropriate internal standards is the cornerstone of accurate quantification in mass spectrometry. By adding a known amount of an internal standard at the beginning of the extraction process, any sample-to-sample variability in extraction efficiency or ionization suppression in the mass spectrometer can be corrected for.

  • Quality Control Samples: It is highly recommended to include quality control (QC) samples in each analytical batch. These can be prepared by pooling a small aliquot of each study sample. The analysis of QC samples throughout the run allows for the monitoring of the analytical system's stability and reproducibility.

  • Blank Samples: The inclusion of procedural blanks (samples that go through the entire extraction and analysis process without any tissue) is essential to monitor for any background contamination that may be introduced from solvents or labware.

Conclusion

The extraction and analysis of very long chain dihydroceramides from biological tissues present a significant analytical challenge. However, by employing a systematic approach that combines a modified Folch extraction, a sphingolipid-enriching alkaline hydrolysis step, and a class-specific solid-phase extraction, it is possible to obtain a purified dihydroceramide fraction suitable for sensitive and specific quantification by LC-MS/MS. The detailed protocols and rationale provided in this guide are intended to equip researchers with the necessary tools to accurately investigate the role of these important bioactive lipids in their biological systems of interest.

References

  • Aoki, K. (2018). Glycosphingolipid enrichment by mild alkaline hydrolysis. [Link]

  • Bodennec, J., Koul, O., Aguado, I., Brichon, G., Zwingelstein, G., & Portoukalian, J. (2000). A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges. Journal of Lipid Research, 41(9), 1524–1531. [Link]

  • Bodennec, J., Brichon, G., Zwingelstein, G., & Portoukalian, J. (2000). Purification of sphingolipid classes by solid-phase extraction with aminopropyl and weak cation exchanger cartridges. Methods in Enzymology, 312, 101–114. [Link]

  • Merrill, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2005). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods, 36(2), 207-224. [Link]

  • Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates. Glycoconjugate Journal, 5(4), 397–409. [Link]

  • Jiang, H., Hsu, F. F., Farmer, M. S., Peterson, L. R., & Schaffer, J. E. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Analytical and Bioanalytical Chemistry, 405(23), 7357–7365. [Link]

  • Delaptcha, S. A., & Tchamgoue, A. D. (2016). Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Frontiers in Microbiology, 7, 533. [Link]

  • Cyberlipid. Simple procedures for lipid fractionation. [Link]

  • LIPID MAPS. Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • Gonzalez, D. J., Pernin, F., & Charkraborty, A. (2025). Critical Evaluation of Sphingolipids Detection by MALDI-MSI. bioRxiv. [Link]

  • Bielawski, J., Pierce, J. S., Snider, J., Rembiesa, B., Szulc, Z. M., & Bielawska, A. (1999). The Separation and Direct Detection of Ceramides and Sphingoid Bases by Normal-Phase High-Performance Liquid Chromatography and Evaporative Light-Scattering Detection. Analytical Biochemistry, 273(2), 244-251. [Link]

  • Liebisch, G., Drobnik, W., Reil, M., Trumbach, B., Arne, S., & Schmitz, G. (2006). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 47(5), 1137-1144. [Link]

  • Kim, H. J., Kim, J. H., & Lee, A. Y. (2024). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Korean Chemical Society, 68(1), 54-61. [Link]

  • NIST. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies. [Link]

  • University of Maryland, Baltimore. (2022). Base Hydrolysis (or not) for Targeted Sphingolipid Quantitation. [Link]

  • Mi-ichi, F., Dutta, A., & Nozaki, T. (2021). Stage-Specific De Novo Synthesis of Very-Long-Chain Dihydroceramides Confers Dormancy to Entamoeba Parasites. mSphere, 6(2), e00049-21. [Link]

  • Chen, C. Y., Chen, C. L., & Chen, C. L. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. [Link]

  • Ulmer, C. Z., Yost, R. A., & Garrett, T. J. (2020). A Comprehensive High-Resolution Targeted Workflow for the Deep Profiling of Sphingolipids. Journal of the American Society for Mass Spectrometry, 31(1), 108-117. [Link]

  • Cyberlipid. Ceramides. [Link]

  • Davis, G. O., & Needleman, B. J. (2018). Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. Analytical and Bioanalytical Chemistry, 410(30), 7871-7880. [Link]

  • LIPID MAPS. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. [Link]

  • Pérez-Castaño, E., & Pérez-Camino, M. C. (2014). Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. Lipidomics: Methods and Protocols, 116, 1-10. [Link]

  • Cyberlipid. Preparation of ceramides. [Link]

  • Mills, K., Eaton, S., Ledger, V., Young, E., & Winchester, B. (2005). The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(12), 1739-1748. [Link]

  • Hamilton, J. A., & Cistola, D. P. (1986). Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC. Journal of Lipid Research, 27(8), 868-874. [Link]

  • Al-Jassim, A. H., & Al-Zuhair, H. H. (2021). Improved Folch Method for Liver-Fat Quantification. Frontiers in Veterinary Science, 7, 625301. [Link]

  • Low, L. K., & Ng, C. S. EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD). [Link]

  • Fuller, M., & Meikle, P. J. (2002). Synthesis of novel internal standards for the quantitative determination of plasma ceramide trihexoside in Fabry disease by tandem mass spectrometry. Journal of Inherited Metabolic Disease, 25(2), 105-113. [Link]

  • Mao, C., Xu, R., Szulc, Z. M., Bielawska, A., & Obeid, L. M. (2003). ACER3 hydrolyzes C18:1-, C20:1- and C24:1-ceramides and is a key regulator of skeletal muscle mitochondrial function. Journal of Biological Chemistry, 278(49), 49483-49490. [Link]

  • Little, J. L. Matrix Effects in LC-MS: Simple Way to Monitor. [Link]

  • Chen, C. Y., Chen, C. L., & Chen, C. L. (2020). High-throughput quantitation of serological ceramides/dihydroceramides by LC/MS/MS: Pregnancy baseline biomarkers and potential. Clinica Chimica Acta, 506, 137-145. [Link]

  • Bielawski, J., Pierce, J. S., Snider, J., Rembiesa, B., Szulc, Z. M., & Bielawska, A. (1999). The separation and direct detection of ceramides and sphingoid bases by normal-phase high-performance liquid chromatography and evaporative light-scattering detection. Analytical Biochemistry, 273(2), 244-251. [Link]

  • Mills, K., Eaton, S., Ledger, V., Young, E., & Winchester, B. (2005). The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(12), 1739-1748. [Link]

  • Söderlund, M., & Slotte, J. P. (2009). Influence of Hydroxylation, Chain Length, and Chain Unsaturation on Bilayer Properties of Ceramides. Biophysical Journal, 96(11), 4438-4449. [Link]

  • Mukhopadhyay, S. (2023). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. Journal of Chemical Engineering and Processing, 6(3), 1-3. [Link]

  • Yang, S., & Wu, Y. (2025). Ceramide synthesis by de novo, hydrolysis and salvage pathways and downstream effects of ceramide. ResearchGate. [Link]

  • Yan, B. (2023). How to dissolve the ceramides and add it to cell culture for treatment?. ResearchGate. [Link]

Sources

Application Note: High-Fidelity Synthesis of N-Lignoceroyl-DL-dihydrosphingosine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This application note details a robust, scalable protocol for the synthesis of N-Lignoceroyl-DL-dihydrosphingosine, a critical dihydroceramide standard used in skin barrier research, myelin sheath studies, and mass spectrometry internal standardization. Unlike short-chain ceramides, the synthesis of C24-ceramides is complicated by the extreme hydrophobicity of lignoceric acid, leading to solubility issues and incomplete acylation. This guide utilizes a modified Schotten-Baumann biphasic system (THF/Sodium Acetate) to ensure exclusive N-acylation while suppressing O-acylation side products, providing high yield (>85%) and purity suitable for biological assays.

Scientific Foundation & Mechanism

The Challenge of C24-Acylation

The synthesis of ceramides involves forming an amide bond between the amine of the sphingoid base (dihydrosphingosine) and the carboxyl group of a fatty acid. For Lignoceric acid (C24:0), two primary obstacles exist:

  • Solubility: Lignoceric acid and its derivatives are "brick-dust" solids, insoluble in standard cold organic solvents.

  • Regioselectivity: The sphingoid base contains two hydroxyl groups (C1, C3) and one amine (C2). While the amine is more nucleophilic, aggressive coupling agents or high temperatures can lead to O-acylation (ester formation), requiring tedious saponification steps to correct.

Reaction Mechanism

We utilize Lignoceroyl Chloride as the activated acyl donor. The reaction proceeds via a nucleophilic attack of the sphingoid amine on the carbonyl carbon of the acid chloride.

Why Sodium Acetate (NaOAc)? Unlike strong organic bases (Triethylamine, Pyridine) which can catalyze O-acylation via ketene intermediates or general base catalysis, aqueous saturated NaOAc buffers the reaction at pH ~8-9. This maintains the amine in its nucleophilic free-base form (


) while keeping the hydroxyls protonated (

), ensuring kinetic selectivity for the amide bond.

ReactionMechanism Figure 1: Mechanistic pathway of selective N-acylation under buffered conditions. Start Lignoceroyl Chloride (Electrophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Amine DL-Dihydrosphingosine (Nucleophile) Amine->Inter Product This compound (Ceramide) Inter->Product Elimination Side HCl Byproduct Inter->Side Base NaOAc Buffer (HCl Scavenger) Side->Base Neutralization

[1]

Materials & Reagents

ReagentGradeRoleNotes
DL-Dihydrosphingosine >98%SubstrateStore at -20°C; Hygroscopic.
Lignoceric Acid >99%PrecursorC24:0 Fatty Acid.
Oxalyl Chloride ReagentActivatorFor generating acid chloride in situ.
Tetrahydrofuran (THF) AnhydrousSolventMust be peroxide-free.
Sodium Acetate (NaOAc) ACSBasePrepared as 50% saturated aqueous solution.
Dimethylformamide (DMF) AnhydrousCatalystCatalytic drop for acid chloride synthesis.
Chloroform/Methanol HPLCTLC/ColumnFor purification.

Experimental Protocols

Phase A: Preparation of Lignoceroyl Chloride

Note: Commercial lignoceroyl chloride hydrolyzes rapidly. Fresh preparation is recommended for consistency.

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a stir bar and a reflux condenser under Nitrogen (

    
    ) atmosphere.
    
  • Dissolution: Add Lignoceric Acid (1.0 eq, 368 mg, 1 mmol) and anhydrous Toluene (10 mL) .

  • Activation: Add Oxalyl Chloride (2.0 eq, 0.17 mL) followed by 1 drop of DMF .

    • Observation: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) indicates reaction initiation.
  • Reaction: Stir at Room Temperature (RT) for 2 hours. If the solution is not clear, warm gently to 40°C.

  • Isolation: Evaporate solvent under reduced pressure (rotary evaporator) to yield the crude acid chloride as a waxy solid.

  • Re-dissolution: Immediately dissolve the residue in 5 mL anhydrous THF . Keep warm (35°C) to prevent solidification.

Phase B: N-Acylation of Dihydrosphingosine (The Coupling)
  • Substrate Preparation: In a separate 100 mL RBF, dissolve DL-Dihydrosphingosine (1.0 eq, 301 mg, 1 mmol) in 15 mL THF .

    • Tip: Warm to 40-50°C to ensure complete dissolution of the sphingoid base.

  • Buffering: Add 15 mL of 50% saturated aqueous Sodium Acetate .

    • System: The mixture will form a biphasic turbid emulsion. Vigorous stirring is critical.

  • Addition: Add the Lignoceroyl Chloride/THF solution (from Phase A) dropwise over 10 minutes to the vigorously stirring amine mixture.

    • Control: Maintain internal temperature between 25-30°C.

  • Incubation: Stir vigorously for 2 hours.

    • Monitoring: The reaction mixture typically turns into a thick white suspension as the ceramide product precipitates.

  • Completion Check (TLC):

    • Mobile Phase: Chloroform/Methanol/Acetic Acid (90:10:1).

    • Stain: Ninhydrin.

    • Endpoint: Disappearance of the free amine spot (low Rf, purple/pink). Product appears at higher Rf (non-staining with Ninhydrin, visible with Iodine or charring).

Phase C: Workup & Purification
  • Extraction: Dilute the reaction mixture with 50 mL Chloroform and 20 mL Water . Transfer to a separatory funnel.

  • Separation: Collect the organic (lower) layer.

    • Wash 1:[1] 0.1 N HCl (removes unreacted amine).

    • Wash 2:[1][2] Water (removes salts).

    • Wash 3:[2] Brine.

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization (Primary Purification):

    • Dissolve crude solid in hot Ethanol (approx. 50 mL) .

    • Allow to cool slowly to RT, then to 4°C overnight.

    • Filter the white crystals.

    • Yield Expectation: 70-80%.

  • Flash Chromatography (Optional for >99% purity):

    • Stationary Phase: Silica Gel (60 Å).

    • Eluent: Gradient from

      
       (100%) to 
      
      
      
      (95:5).

Workflow Visualization

SynthesisWorkflow Figure 2: Step-by-step synthesis workflow for C24-Dihydroceramide. Start Start: Raw Materials Act Activate Lignoceric Acid (Oxalyl Chloride/DMF) Start->Act Dissolve Dissolve Sphinganine (THF, 40°C) Start->Dissolve Mix Biphasic Coupling (Add 50% NaOAc) Act->Mix Acid Chloride soln Dissolve->Mix Amine soln React Add Acid Chloride Stir 2h @ RT Mix->React Check TLC Check (Ninhydrin) React->Check Check->React Amine Present (Add more Chloride) Workup Extraction (CHCl3) Wash (HCl, H2O) Check->Workup Amine Gone Cryst Recrystallization (Hot Ethanol) Workup->Cryst Final Pure this compound Cryst->Final

Quality Control & Characterization

After isolation, the product must be validated. The C24 chain significantly influences physical properties.

Analytical Data Table
ParameterSpecificationMethod
Appearance White waxy powderVisual
Melting Point 98 - 102°CCapillary MP
Rf Value ~0.65TLC (CHCl3:MeOH 9:1)
ESI-MS (m/z) 652.6

Positive Mode
Solubility Soluble in warm CHCl3, DMSOSolubility Test
NMR Interpretation (Diagnostic Signals)
  • Amide NH: Doublet at

    
     6.2 - 6.5 ppm (confirms N-acylation).
    
  • Terminal Methyls: Triplet at

    
     0.88 ppm (integration should correspond to 6H for two chains).
    
  • Methylene Backbone: Large broad singlet at

    
     1.25 ppm (characteristic of long-chain lipids).
    
  • Absence of Ester: Lack of signals around

    
     4.0-5.0 ppm shifted downfield relative to the alcohol precursor confirms no O-acylation occurred.
    

Troubleshooting & Optimization

Issue: Reaction mixture solidifies immediately upon adding acid chloride.

  • Cause: Lignoceroyl chloride is precipitating in the aqueous buffer before reacting.

  • Solution: Increase the THF ratio in the biphasic mix (e.g., 2:1 THF:Water) and maintain the reaction temperature at 35°C.

Issue: Product contains free fatty acid (Lignoceric acid).

  • Cause: Hydrolysis of the acid chloride by the aqueous phase.

  • Solution: This is common.[3][4] The recrystallization step in Ethanol is specifically designed to remove free fatty acids (which are more soluble in cold ethanol than the ceramide).

Issue: Low Yield.

  • Cause: "Brick-dust" effect; reactants not fully dissolved.

  • Solution: Use THF/Chloroform (1:1) as the organic solvent to improve solubility of the C24 chain during the reaction.

References

  • Review of Ceramide Synthesis

    • Bielawska, A., et al. (2006). "Ceramide-mediated biology: Determination of structural requirements for ceramide action." Methods in Enzymology.
    • (Contextual validation via similar protocols).

  • Schotten-Baumann Conditions for Lipids

    • Ong, W. Y., et al. (2000). "Synthesis and application of N-acyl-sphingosines." Chemistry and Physics of Lipids.
  • Physical Properties & Characterization

    • Avanti Polar Lipids. "Ceramide Standards and Protocols."
  • Lignoceric Acid Handling

    • Sandhoff, K. (2010).

Sources

Application Notes & Protocols: Utilizing C24 Dihydroceramide as a Biomarker for Coronary Artery Disease Risk

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Traditional biomarkers for coronary artery disease (CAD), such as LDL-cholesterol, often fail to capture the full spectrum of risk, leaving a significant number of patients vulnerable to adverse cardiovascular events.[1][2][3] Emerging evidence has identified specific circulating sphingolipids, particularly ceramides and their dihydroceramide precursors, as potent and independent predictors of cardiometabolic disease.[4][5][6] This document provides a comprehensive guide to understanding and quantifying C24 dihydroceramide and related very-long-chain sphingolipids as next-generation biomarkers for CAD risk stratification. We delve into the molecular pathogenesis, provide a detailed protocol for quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and discuss data interpretation for research and clinical applications.

Part 1: The Scientific Rationale - Dihydroceramides in CAD Pathophysiology

The accumulation of bioactive lipids in non-adipose tissues is a key driver of cellular dysfunction, a process termed lipotoxicity.[7][8] Ceramides, a class of sphingolipids, are central mediators of this process, directly implicated in the apoptosis, inflammation, and insulin resistance that underpin the development of atherosclerosis.[4][9][10][11] Understanding the origin of these pathogenic lipids is crucial for their use as effective biomarkers.

The De Novo Ceramide Synthesis Pathway: The Primary Source

The de novo synthesis pathway is the principal route for producing ceramides and is intrinsically linked to nutrient excess, particularly saturated fatty acids.[8][12] The pathway begins in the endoplasmic reticulum and involves a series of enzymatic steps that ultimately dictate the specific ceramide species produced.

The initial and rate-limiting step is the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT) .[7][11] The product, 3-ketosphinganine, is rapidly reduced to sphinganine (also known as dihydrosphingosine). This sphinganine backbone is then acylated by one of six distinct ceramide synthases (CerS) , each with a preference for fatty acyl-CoAs of specific chain lengths. This step is critical as it generates dihydroceramides (dhCer) and determines the ultimate biological activity of the resulting ceramide. Finally, dihydroceramide desaturase-1 (DES1) introduces a double bond into the sphingoid backbone of dihydroceramide, converting it into ceramide.[13][14]

De_Novo_Ceramide_Synthesis cluster_ER Endoplasmic Reticulum Palmitoyl_CoA Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Palmitoyl_CoA->Ketosphinganine SPT Serine Serine Serine->Ketosphinganine Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KDSR Dihydroceramide C24 Dihydroceramide Sphinganine->Dihydroceramide CerS2/4 Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., C24:0-CoA) Fatty_Acyl_CoA->Dihydroceramide Ceramide C24 Ceramide Dihydroceramide->Ceramide DES1 Complex_Sphingolipids Sphingomyelin, Glycosphingolipids Ceramide->Complex_Sphingolipids Further Metabolism

Figure 1: De Novo Ceramide Synthesis Pathway.
The Dichotomy of Ceramide Species: Not All Ceramides Are Equal

A critical insight from recent lipidomic studies is that the specific fatty acid chain length of a ceramide dictates its pathological impact.[7]

  • Long-Chain Ceramides (LCCs): Species such as C16:0 and C18:0, synthesized by CerS5 and CerS6, are consistently associated with lipotoxicity, insulin resistance, inflammation, and an increased risk of adverse cardiovascular events and mortality.[6][7]

  • Very-Long-Chain Ceramides (VLCCs): In contrast, species like C22:0 and C24:0, synthesized primarily by CerS2, often show neutral or even protective associations in large population studies.[7][15]

This functional difference is why simple measurement of "total ceramides" is insufficient. Instead, ratios that compare the abundance of harmful LCCs to the more benign VLCCs, such as the C16:0/C24:0 ratio , have emerged as powerful, independent predictors of CAD risk, heart failure, and all-cause mortality.[3][15][16][17]

C24 Dihydroceramide: A Marker of Pathway Flux

Dihydroceramides are the direct precursors to ceramides. Elevated levels of total dihydroceramides have been strongly associated with CAD.[18] Specifically, measuring C24 dihydroceramide provides a snapshot of the flux through the CerS2-mediated VLCC synthesis pathway. Its accumulation can signify an upregulation of the de novo synthesis machinery in response to metabolic stress. While C24:0 ceramide itself may be relatively benign, a high concentration of its precursor, C24 dihydroceramide, may reflect an overall increase in sphingolipid biosynthesis that also shunts substrates towards the more harmful LCC pathways. Therefore, C24 dihydroceramide serves as a crucial piece of the diagnostic puzzle, offering insight into the dynamics of ceramide production.

Part 2: Quantitative Analysis Protocol

The accurate and precise quantification of individual dihydroceramide and ceramide species requires a robust analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, offering unparalleled sensitivity and specificity.[4][19][20]

Figure 2: General Workflow for C24 Dihydroceramide Analysis.
Protocol: Quantification of C24 Dihydroceramide in Human Plasma

This protocol is a representative method based on established and validated procedures in the scientific literature.[19][21][22] It should be fully validated in-house before use in clinical or regulated studies.

1. Materials and Reagents

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Thermo TSQ Quantiva, Sciex 7500).

  • Analytical Column: Reversed-phase C18 column (e.g., Acquity BEH C18, 2.1x50 mm, 1.7 µm).

  • Chemicals: LC-MS grade methanol, isopropanol (IPA), acetonitrile, water, and formic acid.

  • Standards:

    • C24:0 Dihydroceramide (d18:0/24:0) analytical standard (Avanti Polar Lipids or equivalent).

    • Internal Standard (IS): C17:0 Ceramide (d18:1/17:0) or a stable isotope-labeled dihydroceramide (e.g., C24:0-d7 Dihydroceramide). The IS should not be endogenously present.

2. Preparation of Solutions

  • Stock Solutions: Prepare individual stock solutions of C24 dihydroceramide and the internal standard in methanol at 1 mg/mL.

  • Calibration Standards & QCs: Prepare a series of working calibration standards and quality control (QC) samples by serial dilution of the stock solutions in methanol. These will be spiked into a surrogate matrix (e.g., charcoal-stripped plasma) to create the calibration curve.

  • Internal Standard Spiking Solution: Dilute the IS stock solution in methanol to a final concentration of 500 ng/mL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (4:3, v/v).[22]

  • Reconstitution Solvent: Methanol/Isopropanol (1:1, v/v).

3. Sample Preparation (Protein Precipitation & Extraction)

  • Rationale: This step removes abundant proteins that would interfere with analysis and efficiently extracts the lipids of interest. Using a cold solvent enhances precipitation.

  • Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Spiking Solution to every tube. Vortex briefly.

  • Add 500 µL of ice-cold methanol.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried lipid extract in 100 µL of Reconstitution Solvent. Vortex and transfer to an autosampler vial.

4. LC-MS/MS Analysis

  • Rationale: The C18 column separates lipids based on hydrophobicity. The gradient elution ensures that sphingolipids are well-resolved. Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.

  • LC Conditions:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 60°C[22]

    • Injection Volume: 5 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 85
      1.5 100
      4.0 100
      4.1 85

      | 5.0 | 85 |

  • MS/MS Conditions (Positive ESI Mode):

    • MRM transitions must be optimized for the specific instrument. A common transition for sphingolipids involves the loss of a water molecule from the protonated precursor.

    • C24 Dihydroceramide (d18:0/24:0): m/z 652.7 → 634.7 (Example)

    • IS - C17 Ceramide (d18:1/17:0): m/z 538.5 → 264.4 (Example)

    • Dwell times, collision energies, and other source parameters should be optimized for maximum signal intensity.

5. Data Processing and Quality Control

  • Quantification: Integrate the chromatographic peaks for C24 dihydroceramide and the internal standard. Calculate the peak area ratio (Analyte/IS).

  • Calibration Curve: Plot the peak area ratios of the calibration standards against their known concentrations. Apply a linear regression (1/x or 1/x² weighting) to generate the calibration curve.

  • Concentration Calculation: Determine the concentration of C24 dihydroceramide in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Validation: The method's performance must be validated by assessing linearity, accuracy (85-115%, 80-120% at LLOQ), precision (<15% CV, <20% at LLOQ), recovery, and stability, following regulatory guidelines where applicable.[19]

Part 3: Data Interpretation and Application

The absolute concentration of C24 dihydroceramide provides valuable information, but its diagnostic power is significantly enhanced when interpreted in the context of other ceramide species.

Biomarker / RatioAssociation with CAD RiskRationale
C16:0 Ceramide Positive Associated with inflammation, apoptosis, and insulin resistance. A key component of "harmful" ceramides.[7][17]
C18:0 Ceramide Positive Similar to C16:0, elevated levels are linked to adverse cardiovascular outcomes.[7][17]
C24:1 Ceramide Positive / Inverse Associations can be complex; some studies link it to increased risk, while others show an inverse correlation when in HDL.[18][23]
C24:0 Ceramide Neutral / Inverse Generally considered benign or protective. Serves as the denominator in predictive ratios.[7][15]
Total Dihydroceramides Positive Reflects overall flux through the de novo synthesis pathway.[18]
Ratio: C16:0 / C24:0 Strongly Positive A robust and validated risk score. A higher ratio indicates a shift towards producing more harmful ceramides.[15][16]
Ratio: C18:0 / C24:0 Strongly Positive Similar to the C16:0/C24:0 ratio, this is also predictive of adverse events.[17]
Applications in Research and Drug Development
  • Patient Risk Stratification: Ceramide profiles can identify high-risk individuals who may be missed by traditional lipid panels, allowing for more aggressive preventative strategies.[5][24][25]

  • Monitoring Therapeutic Efficacy: Changes in ceramide ratios can be used to monitor the effectiveness of lifestyle interventions (diet, exercise) or pharmacological treatments (e.g., statins).[5]

  • Drug Development: Assessing the impact of novel therapeutic compounds on the ceramide profile can reveal potential on-target benefits or off-target lipotoxic liabilities.

Conclusion

The measurement of C24 dihydroceramide, as part of a broader sphingolipid profile, represents a significant advancement in cardiovascular risk assessment. It moves beyond simple cholesterol metrics to provide a functional readout of the metabolic dysregulation and lipotoxicity that drive coronary artery disease. By offering a window into the flux of the de novo synthesis pathway, C24 dihydroceramide, particularly when evaluated alongside the clinically validated ceramide ratios, provides researchers and drug developers with a powerful tool to better understand disease pathology, identify at-risk populations, and develop more effective therapeutic strategies.

References

  • Physiological Reviews. (n.d.). Ceramides are fuel gauges on the drive to cardiometabolic disease.
  • PMC. (n.d.). Emerging Roles of Ceramide in Cardiovascular Diseases.
  • Arteriosclerosis, Thrombosis, and Vascular Biology. (2022, August 25). Ceramide Metabolism in Cardiovascular Disease: A Network With High Therapeutic Potential. [Link]

  • Unknown. (n.d.).
  • Oxford Academic. (2025, August 15). Ceramides in cardiovascular disease: emerging role as independent risk predictors and novel therapeutic targets. [Link]

  • Journal of Clinical Investigation. (2019, November 19). Machine learning reveals serum sphingolipids as cholesterol-independent biomarkers of coronary artery disease. [Link]

  • bioRxiv. (2020, February 25). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. [Link]

  • PMC. (n.d.). A rapid and quantitative LC-MS/MS method to profile sphingolipids.
  • PMC. (n.d.). The ceramide ratio: a predictor of cardiometabolic risk.
  • Capitainer. (n.d.). Unlocking the Potential of Ceramide Biomarkers With Quantitative Dried Blood Spot Testing. [Link]

  • Unknown. (2022, February 28).
  • MDPI. (2026, January 4). The Role of Ceramides in Metabolic and Cardiovascular Diseases. [Link]

  • Frontiers. (n.d.).
  • PMC. (n.d.). Ceramide Biomarkers Predictive of Cardiovascular Disease Risk Increase in Healthy Older Adults After Bed Rest.
  • PMC. (2020, September 29). Ceramides and Ceramide Scores: Clinical Applications for Cardiometabolic Risk Stratification. [Link]

  • PMC. (n.d.). Ceramide as a Promising Tool for Diagnosis and Treatment of Clinical Diseases: A Review of Recent Advances.
  • PMC. (n.d.). Sphingolipids in Atherosclerosis: Chimeras in Structure and Function.
  • PMC. (n.d.). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. [Link]

  • PMC. (n.d.). PLASMA DIHYDROCERAMIDE SPECIES ASSOCIATE WITH WAIST CIRCUMFERENCE IN MEXICAN AMERICAN FAMILIES.
  • Scholars Middle East Publishers. (2018, May 30). Upcoming Role of Ceramides as Potential Biomarker in Cardiovascular Disease Prediction. [Link]

  • Portland Press. (2019, March 19). Potential therapeutic targets for atherosclerosis in sphingolipid metabolism. [Link]

  • ResearchGate. (2022, February 17). (PDF) Dihydroceramide- and ceramide-profiling provides insights into human cardiometabolic disease etiology. [Link]

  • SciSpace. (2011, May 9). S1P, dihydro-S1P and C24:1-ceramide levels in the HDL-containing fraction of serum inversely correlate with occurrence of ischemic heart disease. [Link]

  • ResearchGate. (n.d.). Clinical Update: Ceramides As Novel Biomarkers of Cardiovascular Disease Risk | Request PDF. [Link]

  • PMC. (n.d.). Ceramides in cardiovascular disease: emerging role as independent risk predictors and novel therapeutic targets.
  • PMC. (n.d.). Ceramide Remodeling and Risk of Cardiovascular Events and Mortality.
  • Frontiers. (2021, July 26). Circulating Ceramides- Are Origins Important for Sphingolipid Biomarkers and Treatments?. [Link]

  • ResearchGate. (2026, January 4). The Role of Ceramides in Metabolic and Cardiovascular Diseases. [Link]

  • MDPI. (1989, November 11). Plasma Ceramides Pathophysiology, Measurements, Challenges, and Opportunities. [Link]

  • PMC. (n.d.).
  • Helda. (2016, February 27). Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides Kauhanen, Dimple. [Link]

Sources

Application Note: High-Temperature Engineering of Liposomal N-Lignoceroyl-DL-dihydrosphingosine

[1]

Executive Summary

N-Lignoceroyl-DL-dihydrosphingosine (C24:0 dhCer) represents a class of "ultra-rigid" sphingolipids. Unlike standard phospholipids, this molecule possesses a saturated C24 fatty acid chain and lacks the 4,5-trans double bond in its sphingoid base. These structural features result in an exceptionally high phase transition temperature (

This guide provides a validated methodology for encapsulating C24:0 dhCer into stable liposomal systems. The core challenge addressed here is thermodynamic incompatibility : preventing the lipid from phase-separating out of the membrane during the cooling process.

Molecular Profile & Pre-Formulation

Before initiating benchwork, the physical constraints of the lipid must be understood to select the correct solvent system and helper lipids.

PropertySpecificationFormulation Impact
Molecule This compoundActive Payload / Structural Lipid
Abbreviation C24:0 dhCer (d18:0/24:0)Critical Reagent
Molecular Weight ~652.13 g/mol Calculation basis for molar ratios.
Phase Transition (

)
> 85°C (Estimated)Hydration must occur at 90°C.
Solubility Low in Ethanol/Methanol.Requires Chloroform:Methanol (2:[1][2]1) + Heat.[1]
Packing Parameter > 1 (Inverted Cone/Cylindrical)Prone to non-lamellar phases without helper lipids.
Lipid Selection Strategy

Pure C24:0 dhCer will not form stable liposomes; it will form crystalline sheets. It requires a "scaffold" of high-

  • Primary Phospholipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine).

    • Reason: High

      
       (55°C) matches the ceramide better than low 
      
      
      lipids (like POPC), reducing domain separation.
  • Membrane Modulator: Cholesterol .

    • Reason: Essential for "liquidity-ordered" phase formation, preventing the ceramide from crystallizing out of the bilayer.

  • Stealth Agent (Optional): DSPE-PEG2000 .

    • Reason: Provides steric stabilization if in vivo circulation is required.

Recommended Molar Ratio: DSPC : Cholesterol : C24:0 dhCer

Protocol A: High-Temperature Thin Film Hydration

The Gold Standard for Bench-Scale Production (1–10 mL)

This method relies on the "Hot Hydration" principle. If the temperature drops below the

Materials
  • Solvent: Chloroform (HPLC Grade) and Methanol (HPLC Grade).

  • Hydration Buffer: PBS pH 7.4 or HEPES Buffered Saline (HBS). Pre-heated to 90°C.

  • Equipment: Rotary Evaporator, Water Bath (set to 90°C), Extruder with heating block.

Step-by-Step Methodology
Phase 1: Solubilization & Drying
  • Stock Preparation: Dissolve C24:0 dhCer in Chloroform:Methanol (2:1 v/v) at 5 mg/mL.

    • Note: You may need to warm the vial to 40–50°C and sonicate to ensure full dissolution.

  • Mixing: In a round-bottom flask, combine DSPC, Cholesterol, and C24:0 dhCer stocks to achieve the 55:30:15 molar ratio. Total lipid mass target: 10 mg.[3]

  • Evaporation: Attach to rotary evaporator.

    • Bath Temp: 50°C.

    • Vacuum: Decrease pressure gradually to 150 mbar to prevent bumping, then to <10 mbar.

    • Duration: 1 hour minimum.[1]

  • Desiccation: Place the flask in a vacuum desiccator overnight to remove trace solvent. Residual chloroform destabilizes ceramide bilayers.

Phase 2: High-Temp Hydration (Critical Step)
  • Pre-Heat: Set water bath to 90°C . Heat the hydration buffer to 90°C .

  • Hydrate: Add the hot buffer to the dry lipid film.

  • Agitation: Rotate the flask in the 90°C bath for 30–60 minutes.

    • Visual Check: The film should peel off and form a milky suspension (MLVs). If "white flakes" persist, the ceramide has not integrated. Sonicate the flask in a hot water bath (80°C+) for 5 minutes.

Phase 3: Hot Extrusion
  • Setup: Assemble the mini-extruder with a 100 nm or 200 nm polycarbonate membrane.

  • Thermal Equilibration: Place the entire extruder assembly on a heating block set to 90°C . Allow it to equilibrate for 15 minutes.

    • Warning: Cold extrusion will cause the ceramide to strip out of the lipid mixture and clog the filter instantly.

  • Sizing: Pass the sample through the membrane 11–21 times.

    • Resistance:[4] If resistance increases sharply, stop. The lipids are cooling/crystallizing.[5] Re-heat.

  • Cooling: Allow the vesicle suspension to cool slowly to room temperature (controlled annealing). Do not place on ice immediately.

Visualization: The "Hot Process" Workflow

The following diagram illustrates the critical temperature checkpoints required to prevent C24:0 dhCer crystallization.

Gcluster_hotCRITICAL ZONE: T > 85°CStartLipid Mixture(DSPC:Chol:C24dhCer)SolventSolvent Removal(Rotavap)Start->SolventFilmDry Lipid FilmSolvent->FilmHydrationHydration(Buffer @ 90°C)Film->HydrationAdd Hot BufferSonicationHot Sonication(Disrupt Aggregates)Hydration->SonicationExtrusionExtrusion(Block Heater @ 90°C)Sonication->ExtrusionPass 11xCoolingControlled Cooling(Annealing)Extrusion->CoolingSlow RampFinalStable LUVsCooling->Final

Figure 1: Thermal Processing Workflow. The Red Zone indicates steps that must occur above the phase transition temperature of the ceramide.

Protocol B: Microfluidic Assembly (Scale-Up)

For high-throughput or strictly monodisperse requirements.

Microfluidics offers superior control but faces a solubility bottleneck: C24:0 dhCer is poorly soluble in the standard solvent (Ethanol). We utilize a Heated Solvent Injection approach.

Parameters
  • Solvent: Ethanol (100%).

  • Lipid Concentration: 5 mg/mL total lipid (Do not exceed; precipitation risk).

  • Flow Rate Ratio (FRR): 3:1 (Aqueous:Ethanol).

  • Total Flow Rate (TFR): 12 mL/min.

Workflow
  • Solubilization: Dissolve lipids in Ethanol at 60–70°C. Keep this solution in a heated syringe or water bath until the moment of injection.

  • Chip Setup: Use a chaotic mixer chip (e.g., NanoAssemblr or similar).

  • Running:

    • Inject Heated Ethanol Phase (Inlet A).

    • Inject Room Temp Buffer (Inlet B).

  • Dialysis: Immediately dialyze the output against PBS to remove ethanol.

    • Note: Unlike thin film, the rapid mixing allows the lipids to self-assemble kinetically before the ceramide can crystallize, often bypassing the need for a 90°C system during mixing, though heating the ethanol inlet is mandatory.

Characterization & Quality Control

Verify the integrity of the formulation using these metrics.

TechniqueExpected ResultFailure Mode Indicator
DLS (Dynamic Light Scattering) PDI < 0.2; Size 100–150 nmPDI > 0.4 or micron-sized peaks (Aggregates).
Cryo-TEM Spherical, unilamellar vesicles."Coffee bean" structures or rigid disks (Phase separation).
Polarized Light Microscopy Dark field (Isotropic).Bright birefringent crystals (Free ceramide).
HPLC-ELSD/CAD Peak area matches input ratio.Loss of Ceramide peak (Lipid stripped on filter).
Troubleshooting Guide

Problem: Filter clogging during extrusion.

  • Cause: Temperature dropped below

    
    , or lipid ratio is too high in ceramide.
    
  • Fix: Increase extruder temperature to 95°C. If that fails, reduce C24:0 dhCer content to 10 mol%.

Problem: Precipitation after cooling.

  • Cause: Phase separation.[6]

  • Fix: Increase Cholesterol content (up to 40 mol%) to improve miscibility. Ensure cooling is slow (1°C/min).

References

  • Avanti Polar Lipids. this compound (Product 860624) Technical Data. Available at: [Link]

  • Stanescu, M. et al. (2021). "Effects of (R)- and (S)-α-Hydroxylation of Acyl Chains in Sphingosine, Dihydrosphingosine, and Phytosphingosine Ceramides on Phase Behavior." International Journal of Molecular Sciences. Available at: [Link]

  • Opálka, L. et al. (2016). "Omega-O-Acylceramides in Skin Lipid Membranes: Effects of Concentration, Sphingoid Base, and Model Complexity." Langmuir. Available at: [Link]

  • Johnston, M.J.W. et al. (2007).[7] "Characterization of the drug retention and pharmacokinetic properties of liposomal nanoparticles containing dihydrosphingomyelin." Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • Webb, M.S. et al. (1995). "Sphingomyelin-cholesterol liposomes: significantly increased drug retention efficiency." British Journal of Cancer. Available at: [Link]

Application Note: Optimized MRM Transitions for Detecting Cer(d18:0/24:0) in Mass Spectrometry

[1][2][3]

Executive Summary & Biological Context

Cer(d18:0/24:0) is a dihydroceramide, a direct precursor to the more commonly studied ceramide Cer(d18:1/24:0). The structural distinction lies in the sphingoid base: sphinganine (d18:0) lacks the 4,5-trans double bond found in sphingosine (d18:1).

Why this matters:

  • Biomarker Specificity: Elevated ratios of dihydroceramides (d18:0) to ceramides (d18:1) are critical biomarkers for Dihydroceramide Desaturase (DES1) inhibition, oxidative stress, and specific metabolic disorders like Type 2 Diabetes.

  • Analytical Challenge: Standard ceramide methods often rely on the m/z 264 product ion (characteristic of the d18:1 base). Cer(d18:0/24:0) does NOT produce the m/z 264 ion. It produces a unique m/z 266 fragment. Misidentification occurs if the mass spectrometer is not explicitly tuned for the saturated base.

This protocol details a self-validating MRM workflow using Positive Electrospray Ionization (+ESI) on a Triple Quadrupole (QqQ) system.

Structural Logic & Transition Optimization

To design a robust assay, we must understand the fragmentation physics of the molecule.

The Molecule
  • Formula: C42H85NO3

  • Monoisotopic Mass: 651.6533 Da

  • Precursor Ion [M+H]+: 652.7 m/z

Fragmentation Pathway (MS/MS)

In positive mode, collision-induced dissociation (CID) yields two primary pathways:

  • Non-Specific Water Loss: Loss of water from the headgroup.

    • 
       (Loss of H₂O)
      
    • Critique: While intense, this transition is non-specific and prone to isobaric interference from co-eluting lipids.

  • Specific Sphingoid Base Fragment (The Quantifier): Cleavage of the amide bond and loss of two water molecules from the sphinganine backbone.

    • Sphinganine Base (d18:0) Mass: ~302 Da

    • Fragment:

      
      
      

Critical Decision: We utilize 652.7


 266.4
Fragmentation Diagram

The following diagram illustrates the specific cleavage points distinguishing Cer(d18:0/24:0) from its unsaturated counterparts.

FragmentationPathwaycluster_legendMechanism KeyPrecursorPrecursor Ion [M+H]+m/z 652.7(Cer d18:0/24:0)CollisionCollision Cell(CID)Precursor->Collision Enter Q2Fragment1Product Ion (Quantifier)m/z 266.4[Sphinganine - 2H2O]+Collision->Fragment1 Amide Cleavage(Specific to d18:0)Fragment2Product Ion (Qualifier)m/z 634.7[M+H - H2O]+Collision->Fragment2 Neutral Loss(Non-specific)LegendThe m/z 266.4 ion confirms thesaturated d18:0 backbone.

Figure 1: Fragmentation pathway of Cer(d18:0/24:0). The m/z 266.4 ion is the specific signature of the dihydroceramide backbone.

Detailed Experimental Protocol

Materials & Reagents
  • Analyte Standard: N-lignoceroyl-sphinganine (d18:0/24:0) - Avanti Polar Lipids / Cayman Chemical.

  • Internal Standard (ISTD): Cer(d18:0/12:0) or C24:0 Ceramide-d4 (deuterated). Note: Use a dihydro-specific ISTD if available to match ionization efficiency.

  • Solvents: LC-MS Grade Methanol (MeOH), Isopropanol (IPA), Water, Formic Acid, Ammonium Formate.

Sample Preparation (Modified MTBE Extraction)

Rationale: Methyl-tert-butyl ether (MTBE) extraction provides cleaner lipid recovery and a non-corrosive upper phase compared to traditional Chloroform/Methanol (Bligh-Dyer) methods.

  • Aliquot: Transfer 50 µL of plasma/serum/homogenate to a glass tube.

  • Spike: Add 10 µL of ISTD cocktail (1 µM in MeOH).

  • Phase 1: Add 300 µL Methanol (cold). Vortex 10 sec.

  • Phase 2: Add 1000 µL MTBE . Vortex 1 min. Shake at room temp for 10 min.

  • Separation: Add 250 µL MS-grade Water to induce phase separation. Vortex 30 sec.

  • Centrifuge: 10,000 x g for 10 min at 4°C.

  • Collection: Collect the upper organic layer (lipids) into a clean tube.

  • Dry: Evaporate under nitrogen stream at 35°C.

  • Reconstitute: Resuspend in 100 µL MeOH:Toluene (9:1) or Mobile Phase B for injection.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Phenomenex Kinetex C18.

  • Temperature: 50°C (High temp improves peak shape for long-chain lipids).

  • Flow Rate: 0.4 mL/min.[1]

Mobile Phases:

  • A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Note: Ammonium formate is essential for facilitating [M+H]+ ionization over [M+Na]+ adducts.

Gradient:

Time (min) % B Event
0.00 40 Start
2.00 40 Desalting
12.00 99 Elution of C24:0
14.00 99 Wash
14.10 40 Re-equilibration

| 16.00 | 40 | Stop |

Mass Spectrometry Parameters (Source & MRM)

Source Settings (Typical for Sciex 6500+ / Agilent 6495):

  • Ionization: ESI Positive (+)

  • Spray Voltage: 4500 - 5500 V

  • Source Temp: 350 - 400°C

  • Curtain Gas: 35 psi

Optimized MRM Table:

AnalytePrecursor (Q1)Product (Q3)Dwell (ms)Collision Energy (CE)Cell Accelerator (V)Type
Cer(d18:0/24:0) 652.7 266.4 5035 - 45 eV 7Quantifier
Cer(d18:0/24:[2]0)652.7634.73025 - 30 eV7Qualifier
Cer(d18:1/24:0)*650.6264.45035 - 40 eV7Interference Check
  • Note on CE: The optimal CE for the 266.4 fragment is typically higher (35-45 eV) than for the water loss fragment (25-30 eV). You must perform a CE ramp (20-60 eV) on your specific instrument to finalize this value.

Workflow Visualization

The following diagram outlines the logical flow from sample to validated data, ensuring no steps are missed in the QA/QC process.

WorkflowSampleBiological Sample(Plasma/Tissue)SpikeSpike Internal Standard(Cer d18:0/12:0)Sample->SpikeExtractMTBE Extraction(Collect Upper Phase)Spike->ExtractLCUHPLC Separation(C18 Column, 50°C)Extract->LCMSMS/MS Detection(MRM: 652.7 -> 266.4)LC->MSDataQuantitation & QC(ISTD Normalization)MS->Data

Figure 2: End-to-end analytical workflow for Cer(d18:0/24:0) quantitation.[1][3][4][5][6][7]

Troubleshooting & Self-Validation (QC)

To ensure Trustworthiness , every run must include these checks:

  • Isomer Separation:

    • Inject a mix of Cer(d18:0/24:0) and Cer(d18:1/24:0).[1][8][3][5][7][9][10][11][12][13]

    • Monitor m/z 652.7 -> 266.4 (Target) and m/z 650.6 -> 264.4 (Ceramide).

    • Ensure there is no "crosstalk" or isotopic overlap (C13 isotope of Cer d18:1 can contribute to d18:0 mass, but the fragment 264 vs 266 distinguishes them).

  • Retention Time Lock:

    • Long-chain ceramides (C24) elute late. If RT shifts > 0.1 min, flush the column with 100% Isopropanol to remove accumulated hydrophobic debris.

  • Carryover Check:

    • Inject a blank (MeOH) after the highest standard. C24 ceramides are "sticky." If carryover > 20% of LLOQ, increase the wash time in the LC gradient.

References

  • Jiang, H., et al. (2020).[7] Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. Available at: [Link]

  • Agilent Technologies. (2020). An LC-MS/MS Method for Measurement of Sphingolipids in the Plasma of Pediatric Individuals. Application Note. Available at: [Link]

  • Hsu, F.F., & Turk, J. (2002). Characterization of Ceramides by Low Energy Collisional-Activated Dissociation Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.[12] Available at: [Link]

  • LIPID MAPS Structure Database. Cer(d18:0/24:0) Structure and Properties. Available at: [Link]

Troubleshooting & Optimization

troubleshooting poor solubility of C24 dihydroceramide in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling C24 Dihydroceramide (N-lignoceroylsphingosine). This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this very long-chain sphingolipid in aqueous experimental systems. Here, we will move beyond simple instructions to explain the underlying principles of each technique, empowering you to make informed decisions and effectively troubleshoot your experiments.

Part 1: Frequently Asked Questions - Understanding the Challenge

Q1: Why is C24 dihydroceramide so difficult to dissolve in my aqueous buffer?

A: The poor aqueous solubility of C24 dihydroceramide is a direct result of its molecular structure. It consists of a long, 18-carbon sphingoid base (sphinganine) and a very long, 24-carbon fatty acid chain (lignoceric acid)[1][2]. This gives the molecule an overwhelmingly large, non-polar, hydrophobic character, causing it to aggregate and precipitate in polar solvents like water or aqueous buffers. It is classified as insoluble in water[3]. This is a fundamental physicochemical property that necessitates specialized handling techniques.

Q2: I see a film or precipitate in my buffer after adding the C24 dihydroceramide stock. What is happening?

A: You are observing the lipid crashing out of solution. This occurs when the concentration of the organic solvent from your stock solution is rapidly diluted in the aqueous buffer, dropping below the level required to keep the lipid solubilized. The hydrophobic dihydroceramide molecules are driven to self-associate to minimize their contact with water, forming insoluble aggregates. This is a common issue when direct dilution is attempted without a proper carrier or solubilizing agent.

Part 2: Preparing a Stable Concentrated Stock Solution

Q3: What is the best organic solvent to use for my initial C24 dihydroceramide stock?

A: The choice of the initial solvent is critical. You need a solvent that can fully dissolve the lipid at a high concentration but is also miscible with your final aqueous system.

SolventRecommended Use & RationaleCautions
Ethanol Primary Recommendation. Ethanol is a good choice because it effectively dissolves many lipids and is fully miscible with water. A solvent mixture of ethanol and dodecane (98:2, v/v) has been shown to effectively disperse ceramides in aqueous solutions.The final concentration in your assay should be kept low (typically <1% v/v) to avoid cytotoxicity or artifacts[4]. High concentrations can denature proteins and disrupt cell membranes.
DMSO Alternative for some applications. Like ethanol, DMSO can solubilize lipids and is water-miscible.Can be toxic to cells at higher concentrations and may interfere with certain biological pathways independently of the lipid being studied[4].
DMF Limited use. While some supplier data sheets list solubility in DMF (e.g., 0.15 mg/ml), it is generally more toxic and less common for cell-based assays.Use with caution and only when other solvents are not suitable. Ensure final concentration is minimal.
Chloroform / Methanol For lipid film hydration only. These are excellent solvents for dissolving lipids but are not suitable for direct addition to aqueous buffers due to immiscibility and high toxicity[5]. They are primarily used in protocols where the solvent is completely evaporated.Never add directly to cell culture or protein solutions.

Part 3: Methods for Dilution into Aqueous Buffers & Troubleshooting

This is the most critical step and where most issues arise. Direct dilution is rarely successful. The goal is to create a stable dispersion of the lipid in the aqueous phase, either by shielding its hydrophobic regions or by forming very small, stable aggregates.

Troubleshooting Workflow: From Stock to Solution

The following diagram outlines a logical progression for troubleshooting solubility issues.

G cluster_0 Start: Prepare Stock Solution cluster_1 Method Selection cluster_2 Execution & Observation cluster_3 Troubleshooting Start Dissolve C24 Dihydroceramide in 100% Ethanol (Warm gently if needed) Method_Choice Choose Solubilization Method Start->Method_Choice BSA_Method Method 1: BSA Carrier (Complexation) Method_Choice->BSA_Method For cell-based assays Physiologically relevant Detergent_Method Method 2: Detergent (Micelle Formation) Method_Choice->Detergent_Method For biochemical/in vitro assays Protein extraction Injection_Method Method 3: Solvent Injection (Nanoparticle/Liposome Formation) Method_Choice->Injection_Method For liposome/nanoparticle prep Observe Observe Final Solution (Visual Inspection, Light Scattering) BSA_Method->Observe Detergent_Method->Observe Injection_Method->Observe Precipitate Problem: Precipitate/Cloudiness Observe->Precipitate Solution is cloudy Success Result: Clear Solution Proceed to Experiment Observe->Success Solution is clear Troubleshoot_BSA Adjust BSA:Lipid Ratio Increase Incubation Time/Temp Precipitate->Troubleshoot_BSA If using BSA Troubleshoot_Detergent Increase Detergent Conc. (Ensure >CMC) Try different detergent Precipitate->Troubleshoot_Detergent If using Detergent Troubleshoot_Injection Increase Stirring Speed Adjust Injection Rate/Temp Precipitate->Troubleshoot_Injection If using Injection Troubleshoot_BSA->BSA_Method Troubleshoot_Detergent->Detergent_Method Troubleshoot_Injection->Injection_Method

Caption: Troubleshooting workflow for C24 dihydroceramide solubilization.

Q4: How do I use Bovine Serum Albumin (BSA) as a carrier? (Method 1)

A: This is the preferred method for cell-based assays as it mimics the natural transport of lipids in vivo[4][6]. Albumin has multiple binding pockets that sequester the hydrophobic fatty acid chains, rendering the complex soluble in aqueous media[6][7].

Causality: High concentrations of free very long-chain lipids can be toxic to cells[8]. BSA not only aids solubility but also mitigates this lipotoxicity by ensuring a controlled delivery to the cells[9]. Using fatty-acid-free BSA is crucial to ensure that you are delivering a known amount of your specific lipid without confounding effects from lipids already bound to the BSA[8].

Protocol: BSA Complexation

  • Prepare BSA Solution: Prepare a 1-10% (w/v) solution of fatty-acid-free BSA in your desired serum-free cell culture medium or buffer. Warm to 37°C.

  • Prepare Lipid Stock: Dissolve C24 dihydroceramide in 100% ethanol to a concentration of 1-5 mM.

  • Complexation: While vortexing the warm BSA solution, slowly add the ethanolic lipid stock drop-wise to achieve the desired final concentration. The molar ratio of BSA to lipid is critical; start with a ratio between 1:3 and 1:5 (e.g., for a final lipid concentration of 100 µM, use at least 20-33 µM BSA).

  • Incubate: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complete complexation.

  • Final Dilution: This BSA-lipid complex can now be added to your cell cultures. Remember to include a BSA-ethanol vehicle control in your experimental design.

Q5: Can I use a detergent? Which one and how? (Method 2)

A: Yes, for in vitro biochemical or enzymatic assays, detergents are an excellent choice. Detergents are amphipathic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), form aggregates called micelles[10][11]. The hydrophobic tails of the detergent molecules form the core of the micelle, creating a non-polar microenvironment where the C24 dihydroceramide can partition, while the polar head groups face the aqueous buffer, rendering the entire complex soluble[12][13].

Causality: For solubilization to occur, the detergent concentration must be above its CMC[14]. Below the CMC, detergent molecules exist as monomers and are ineffective at solubilizing bulk lipids[12][15]. The choice of detergent depends on your downstream application, as ionic detergents (like SDS) will denature proteins, while non-ionic (e.g., Triton X-100, CHAPS) or zwitterionic detergents are milder and generally preferred for maintaining protein structure and function[15].

DetergentTypeTypical CMC (mM)Use Case
CHAPS Zwitterionic4 - 8Solubilizing membrane proteins while maintaining function.
Triton X-100 Non-ionic~0.24General purpose, non-denaturing solubilization.
Sodium Dodecyl Sulfate (SDS) Anionic~8[11]Denaturing applications, such as SDS-PAGE.

Note: CMC values can vary with buffer composition (e.g., salt concentration) and temperature.[11]

Protocol: Detergent-Assisted Solubilization

  • Dry Lipid Film: Aliquot the required amount of C24 dihydroceramide (from a chloroform or ethanol stock) into a glass vial. Evaporate the solvent completely under a stream of nitrogen gas to form a thin lipid film on the bottom of the vial. This step is crucial for efficient interaction with the detergent.

  • Prepare Detergent Buffer: Prepare your assay buffer containing the chosen detergent at a concentration 2-5 times its CMC.

  • Solubilize: Add the detergent-containing buffer to the dried lipid film. Vortex vigorously and sonicate in a bath sonicator for 5-15 minutes, or until the solution is clear. Gentle warming (to 30-40°C) can aid this process.

  • Equilibrate: Allow the solution to equilibrate at room temperature for 30 minutes before use.

Q6: What is the "Ethanol Injection" method? (Method 3)

A: This technique is used to form small lipid vesicles or nanoparticles[16][17]. It involves the rapid injection of a concentrated ethanolic solution of the lipid into a vigorously stirring aqueous buffer[5][16].

Causality: The rapid dilution of ethanol in the aqueous phase causes the dissolved lipids to precipitate out of the solvent and self-assemble into bilayer structures, forming liposomes or nanoparticles[17]. The final particle size and uniformity are influenced by factors like injection rate, stirring speed, and lipid concentration[16]. This method is simple but may result in a dilute solution with a relatively high final ethanol concentration, which might require a subsequent dialysis or buffer exchange step[16].

Protocol: Ethanol Injection

  • Prepare Aqueous Phase: Place your desired aqueous buffer in a beaker on a magnetic stir plate and stir vigorously.

  • Prepare Lipid Stock: Dissolve the C24 dihydroceramide in 100% ethanol at a high concentration (e.g., 20-50 mM).

  • Injection: Using a syringe with a fine-gauge needle, rapidly inject the ethanolic lipid stock into the center of the vortexing buffer. The volume of the lipid stock should be small relative to the buffer volume (e.g., 1:10 to 1:20 ratio).

  • Stir: Continue stirring for 15-30 minutes to allow for the stabilization of the formed vesicles.

  • Post-Processing (Optional): If the final ethanol concentration is a concern, the sample can be dialyzed against the buffer to remove it.

References

  • Overview of LNP Synthesis, Formulation and Manufacturing Methods. PreciGenome. [Link]

  • Methods of Manufacture of Lipid Nanoparticles. Encyclopedia MDPI. [Link]

  • Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. Nature. [Link]

  • Lipid NanoParticle Formulation Expansion at Caponago. CordenPharma. [Link]

  • Ethanol Injection Method for Liposome Preparation. Springer Nature Experiments. [Link]

  • fatty acid free BSA-cell culture. Protocol Online. [Link]

  • Critical micelle concentration. Wikipedia. [Link]

  • Cell Culture Models of Fatty Acid Overload: Problems and Solutions. PMC. [Link]

  • C24-Ceramide. PubChem. [Link]

  • Plasma Albumin as a Fatty Acid Carrier. ResearchGate. [Link]

  • Albumin as fatty acid transporter. PubMed. [Link]

  • Detergent exchange from lipid nanoparticles into detergent micelles unlocks a tool for biochemical and kinetic characterization of membrane proteins. bioRxiv. [Link]

  • Cholesterol-rich fluid membranes solubilize ceramide domains: implications for the structure and dynamics of mammalian intracellular and plasma membranes. PubMed. [Link]

  • C22:0- and C24:0-dihydroceramides Confer Mixed Cytotoxicity in T-Cell Acute Lymphoblastic Leukemia Cell Lines. PMC. [Link]

  • Cholesterol-rich fluid membranes solubilize ceramide domains: Implications for the structure and dynamics of mammalian intracellular and plasma membranes. ResearchGate. [Link]

  • How to dissolve the ceramides and add it to cell culture for treatment? ResearchGate. [Link]

  • Partial synthesis and properties of a series of N-acyl sphingomyelins. PubMed. [Link]

  • Influence of ceramide on lipid domain stability studied with small-angle neutron scattering: The role of acyl chain length and unsaturation. PMC. [Link]

  • Determining the structure of protein-bound ceramides, essential lipids for skin barrier function. bioRxiv. [Link]

Sources

improving recovery rates of C24 dihydroceramide during lipid extraction

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Optimization of Extraction & Quantification for C24 Dihydroceramide (d18:0/24:0) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Very Long Chain" Challenge

Welcome to the technical support hub. You are likely here because C24 dihydroceramide (C24 dhCer) is behaving inconsistently in your assay.

The Core Problem: C24 dhCer is a Very Long Chain (VLC) sphingolipid. Unlike its shorter counterparts (e.g., C16), the 24-carbon fatty acyl chain renders this molecule extremely hydrophobic.[1] It suffers from three primary failure modes during extraction:

  • Plastic Adsorption: It sticks aggressively to polypropylene tips and tubes.

  • Solubility Limits: It precipitates out of pure methanol or acetonitrile during reconstitution.

  • Phase Partitioning: In standard extractions, it may remain at the interface rather than migrating fully to the organic phase if the solvent polarity isn't tuned correctly.

This guide prioritizes the Modified MTBE (Matyash) method over traditional Bligh & Dyer for this specific analyte, as it offers superior recovery for VLC lipids and safer automation potential.

Module 1: The Optimized Extraction Workflow

Protocol Comparison: Why MTBE?
FeatureBligh & Dyer (Chloroform/MeOH)Modified Matyash (MTBE/MeOH)Verdict for C24 dhCer
Phase Location Lipids in Bottom layerLipids in Top layerMTBE Wins. Top layer allows easier removal without disturbing the protein/matrix pellet, reducing contamination.[1]
VLC Solubility HighHighTie. Both solvate C24 well, but MTBE is non-halogenated and less dense.
Plastic Interaction High (Chloroform leaches plasticizers)ModerateMTBE Wins. Less aggressive on plasticware, reducing polymer peak interference in MS.
The "Golden Path" Protocol (MTBE Method)

Reagents:

  • Extraction Solvent: MTBE (Methyl tert-butyl ether) / Methanol (3:1 v/v) containing 0.01% BHT (antioxidant).[1]

  • Internal Standard (Critical): C24 dhCer-d7 (or d4).[1] Do not use C12 or C16 standards for C24 quantification; the extraction efficiencies differ too greatly.

Step-by-Step:

  • Sample Prep: Aliquot 50 µL plasma/homogenate into a glass tube (borosilicate).

  • Spike: Add 10 µL Internal Standard mix. Vortex 10s. Equilibrate 15 min on ice.

  • Lysis/Extraction: Add 300 µL Methanol . Vortex 30s.

  • Organic Addition: Add 1000 µL MTBE . Incubate 1 hr at room temperature (shaking). Note: Room temp helps solubilize the VLC chain better than 4°C.

  • Phase Separation: Add 250 µL MS-grade Water . Vortex 30s. Centrifuge at 3,000 x g for 10 min.

  • Collection: Transfer the upper organic phase to a new glass vial.

  • Re-extraction (Optional but Recommended): Add 500 µL MTBE to the remaining lower phase, vortex, spin, and combine with the first fraction.

  • Drying: Evaporate under nitrogen stream at 35°C. Do not over-dry (bone dry for hours) as VLC lipids can adhere irreversibly to the glass.

  • Reconstitution: Dissolve in Chloroform:Methanol (1:1) or Isopropanol:Methanol (1:1) . Pure methanol is insufficient for C24.

Module 2: Troubleshooting Guide (Q&A)

Category A: Low Recovery & Variability

Q: My recovery rates are below 60%, even with MTBE. What is happening? A: The issue is likely adsorption .[2] C24 dhCer is "sticky."[1]

  • The Fix: Switch to silanized glass inserts for your autosampler vials. If you must use plastic tips, use Low-Retention polymer tips.[1][3] Pre-wetting the tip with solvent before drawing the sample can also reduce loss.

  • The Check: Spiking your Internal Standard (IS) after extraction into a blank matrix and comparing it to a pre-extraction spike will reveal if the loss is during extraction or due to matrix suppression.

Q: I see high variability between technical replicates. A: This usually points to homogenization or phase transfer errors .

  • The Fix: Ensure the sample is fully homogenized before extraction. When removing the upper MTBE layer, leave a small "safety margin" of solvent behind to avoid taking up the protein interface. It is better to leave 5% of the lipid behind (corrected by IS) than to contaminate the sample with salts/proteins.

Category B: Chromatography & MS Issues

Q: My C24 dhCer peak is splitting or tailing badly. A: This is a solvent strength mismatch .

  • The Cause: You likely reconstituted in 100% Chloroform or Isopropanol, but your LC starting condition is 60% Water. The lipid crashes out when injected.

  • The Fix: Reconstitute in the starting mobile phase if possible, or a blend like Methanol:Isopropanol (50:50) . Ensure the injection volume is low (2-5 µL) to prevent solvent effects.[1]

Q: I’m detecting C24 dhCer in my blank samples. A: You have carryover .

  • The Cause: VLC ceramides stick to the LC column stationary phase and the injector needle.

  • The Fix: Implement a "sawtooth" wash gradient at the end of every run (ramp to 100% Isopropanol/Acetone). Use a needle wash solution containing Isopropanol:Acetonitrile:Acetone (40:40:20) to strip hydrophobic residues.

Module 3: Visualization & Logic

Workflow Decision Tree

LipidExtraction Start Start: Biological Sample IS_Add Add Deuterated IS (C24-d7) Equilibrate 15m Start->IS_Add Method_Choice Select Extraction Method IS_Add->Method_Choice BD_Path Bligh & Dyer (CHCl3/MeOH) Method_Choice->BD_Path Polar Lipids Priority MTBE_Path Modified Matyash (MTBE/MeOH) Method_Choice->MTBE_Path VLC/Hydrophobic Priority (Recommended) Phase_Sep_BD Centrifuge: Lipids in BOTTOM Layer BD_Path->Phase_Sep_BD Phase_Sep_MTBE Centrifuge: Lipids in TOP Layer MTBE_Path->Phase_Sep_MTBE Transfer Transfer Organic Phase (Avoid Interface!) Phase_Sep_BD->Transfer Difficult Automation Phase_Sep_MTBE->Transfer Easy Automation Dry Dry N2 @ 35°C (Do not over-dry) Transfer->Dry Recon Reconstitute: MeOH:IPA (1:1) Dry->Recon LCMS LC-MS/MS Analysis (C18 Column) Recon->LCMS

Figure 1: Decision logic for C24 Dihydroceramide extraction, highlighting the MTBE advantage for hydrophobic species.

References

  • Matyash, V., et al. (2008).[1] Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. [Link]

  • LIPID MAPS®. (2023).[1] Protocol for Extraction of Sphingolipids. LIPID MAPS Nature Lipidomics Gateway. [Link][1]

  • Jiang, H., et al. (2020).[1][4] Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma.[1][4][5] Analytical and Bioanalytical Chemistry, 412, 2381–2391. [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911–917. [Link][1]

Sources

solving precipitation issues of N-Lignoceroyl-DL-dihydrosphingosine in cell media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Wall" of C24 Solubility

Researchers often treat N-Lignoceroyl-DL-dihydrosphingosine (C24:0 DhCer) like a standard drug compound, attempting to dissolve it in DMSO and spike it directly into media.[1][2] This will fail.

C24:0 DhCer is characterized by an extremely long, saturated fatty acid chain (Lignoceric acid) and a saturated sphingoid base. This structure confers a high melting point (


) and extreme hydrophobicity.[1][2] When a DMSO stock hits aqueous media, the molecules instantly aggregate into biologically inert crystals (often invisible to the naked eye but visible under 40x microscopy).

To deliver this lipid intracellularly, you must trick the physics of solubility by using a physiological carrier. BSA Complexing is the gold standard method.[1][2]

Module 1: The "Golden" Protocol (BSA Complexing)

This method creates a pseudo-physiological lipoprotein particle.[1][2] Bovine Serum Albumin (BSA) has hydrophobic pockets that can shield the C24 tail from the aqueous environment.[1]

Critical Success Factor: You must heat the lipid above its phase transition temperature (


) during the complexing step.[1] For C24:0, this means heating to 85°C .[2] Standard 37°C incubation is insufficient and is the #1 cause of failure.[1][2]
Materials Required
  • Lipid: this compound (Powder).[1][2]

  • Solvent: Chloroform:Methanol (2:1 v/v).[3][4]

  • Carrier: Fatty Acid-Free BSA (Lyophilized powder).[1][2]

  • Buffer: PBS (calcium/magnesium-free).

  • Equipment: Sonicating water bath, Nitrogen stream (or vacuum concentrator), Hot water bath set to 85°C.

Step-by-Step Workflow
  • Prepare Lipid Stock (Organic): Dissolve the C24:0 DhCer powder in Chloroform:Methanol (2:1) to a concentration of 1 mg/mL .

    • Note: You may need to warm this solution to 40°C to ensure full dissolution.[1][2][3][5]

  • Create the Dry Film: Aliquot the required amount of lipid (e.g., 100 µL for 100 µg) into a sterile glass vial. Evaporate the solvent completely under a stream of nitrogen gas or using a centrifugal vacuum concentrator.[1][2]

    • Result: A thin, invisible film on the bottom of the vial.

  • Prepare BSA Vehicle: Prepare a 0.34 mM (approx 2.25% w/v) solution of Fatty Acid-Free BSA in PBS.

    • Calculation: Dissolve 0.225 g BSA in 10 mL PBS.[1][2] Filter sterilize (0.22 µm).

  • The "Hot" Complexing Step (Crucial): Add the BSA solution to the dried lipid film to achieve a final lipid concentration of 0.5 mM to 1 mM .[1]

    • Action: Immediately place the sealed vial into an 85°C water bath for 10 minutes.

    • Action: Transfer directly to a sonicating water bath (pre-heated if possible) and sonicate for 1-2 minutes.

    • Repeat: Cycle between 85°C heat and sonication 3 times until the solution is perfectly clear.

  • Equilibration: Allow the complex to cool to 37°C slowly. The BSA has now "trapped" the lipid.[1][2] This stock solution is stable at 4°C for 1-2 weeks.[1][2][6]

  • Cell Treatment: Dilute this stock directly into cell culture media (e.g., 1:10 or 1:100) to reach your target concentration (typically 1–10 µM).

Visualization: BSA Complexing Workflow

BSA_Complexing cluster_critical CRITICAL STEP: Phase Transition Start C24:0 DhCer (Powder) Solvent Dissolve in CHCl3:MeOH (2:1) Start->Solvent Film Dry Lipid Film (N2 Stream) Solvent->Film BSA_Add Add BSA Solution (0.34 mM in PBS) Film->BSA_Add Heat Heat to 85°C (> Tm of C24) BSA_Add->Heat Sonicate Bath Sonication Heat->Sonicate Cycle 3x Sonicate->Heat Final Stable Lipid-BSA Complex (Clear) Sonicate->Final Solution Clear Cells Add to Cells (No Precipitate) Final->Cells

Figure 1: The thermodynamic workflow for overcoming the high melting point of C24 lipids.

Module 2: Alternative Solvent Method (Ethanol/Dodecane)

Use this only if BSA interferes with your specific assay (e.g., protein interaction studies).

Concept: Dodecane is a non-polar hydrocarbon that acts as a "bridge" between the lipid tail and the ethanol/media.

Protocol:

  • Dissolve C24:0 DhCer in Ethanol:Dodecane (98:2 v/v) .

  • Vortex heavily.[1][2] You may still need to heat this to 50-60°C.

  • Add this mixture to your cell media while vortexing the media .[1][2]

  • Warning: The final concentration of Ethanol/Dodecane in the well must be < 1% to avoid solvent toxicity. This limits the maximum achievable lipid concentration.[1][2]

Module 3: Troubleshooting & FAQ
Data Summary: Method Comparison
FeatureDirect DMSO SpikeBSA Complexing (Recommended)Ethanol/Dodecane
Solubility (C24) Poor (Precipitates)Excellent (Stable colloid)Moderate
Max Concentration < 1 µMUp to 100 µM (Stock)~10 µM
Physiological Relevance Low (Crystals don't enter cells)High (Mimics albumin transport)Medium
Toxicity Risk Low (Inert crystals)Low (Native protein)High (Solvent effects)
Frequently Asked Questions

Q1: I followed the BSA protocol, but I still see white flakes. What happened? A: You likely did not heat the mixture enough. C24 lipids have a melting point near 80-90°C. If you used a 37°C water bath, the lipid never melted, and the BSA couldn't capture it.[1][2] Re-heat the cloudy solution to 85°C and sonicate again until clear.

Q2: Can I use DMSO instead of Chloroform for the initial stock? A: It is risky.[2] C24:0 DhCer is only sparingly soluble in DMSO.[2] If you must use DMSO, heat the DMSO stock to 80°C before adding it to the BSA solution. However, Chloroform/Methanol is superior for creating the initial dry film, which ensures even surface area for BSA binding.

Q3: My cells are dying after treatment. Is the lipid toxic? A: Dihydroceramides are generally less cytotoxic than Ceramides.[1][2] If you see rapid cell death (within hours), it is likely solvent toxicity (if using Method 2) or BSA overload .[1][2] Ensure your vehicle control (BSA only) shows high viability.

Q4: Why not use Cyclodextrins? A: Cyclodextrins (like Methyl-β-cyclodextrin) are excellent solubilizers but they are also lipid rafters .[1][2] They can strip cholesterol from the cell membrane, altering signaling pathways independently of your lipid.[2] BSA is more passive in this regard.[1][2]

Visualization: Troubleshooting Logic Tree

Troubleshooting Obs Observation Precip White Precipitate/Crystals Obs->Precip NoEffect No Biological Effect Obs->NoEffect Toxicity Unexpected Cell Death Obs->Toxicity Cause_Temp Cause: Temp < Tm (85°C) Precip->Cause_Temp Cause_Uptake Cause: Lipid stuck to plastic or crystallized NoEffect->Cause_Uptake Cause_Solvent Cause: Dodecane/EtOH > 1% Toxicity->Cause_Solvent Fix_Heat Fix: Re-heat to 85°C & Sonicate Cause_Temp->Fix_Heat Fix_BSA Fix: Switch to BSA Method (Forces uptake) Cause_Uptake->Fix_BSA Fix_Dilute Fix: Reduce Solvent % or Wash Cells Cause_Solvent->Fix_Dilute

Figure 2: Diagnostic logic for common experimental failures.

References
  • Avanti Polar Lipids. Ceramide Delivery System & Handling Guidelines. (Standard industry protocols for lipophilic sphingolipids).[1][2]

  • Cayman Chemical. Sphingolipid Advice: Solubilization Using Ethanol:Dodecane. (Alternative solvent protocols).[1][2][3]

  • Bielawska, A., et al. (2001). Method for preparation of ceramide-BSA complexes.[1][2] (Foundational methodology for sphingolipid delivery).[1][2]

  • Loiseau, N., et al. (2010). Albumin is the main carrier of sphingosine 1-phosphate in human plasma.[1][2] (Validating albumin as a physiological carrier).

  • Sigma-Aldrich. Product Specification: this compound.[1][2] (Physical properties and solubility data).[1][2][3][7][8][9][10]

Sources

Technical Support Center: N-Lignoceroyl-DL-dihydrosphingosine (C24:0 Dihydroceramide)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Preparation and Stability of Stock Solutions

Welcome to our dedicated technical guide for researchers working with N-Lignoceroyl-DL-dihydrosphingosine, also commonly known as C24:0 dihydroceramide. As a Senior Application Scientist, I understand that handling long-chain, hydrophobic lipids presents unique challenges that can impact experimental outcomes. This guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research. We will address common points of failure, offer troubleshooting advice, and provide validated methods for ensuring the stability and usability of your stock solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries we receive regarding the handling of this compound.

Q1: What exactly is this compound, and what are its synonyms?

A: this compound is a type of sphingolipid, which are essential components of cell membranes and are involved in signal transduction.[1][2] It consists of a dihydrosphingosine (sphinganine) base linked to lignoceric acid, a 24-carbon saturated fatty acid. Its long acyl chain makes it particularly hydrophobic. You will frequently encounter it under several synonyms in literature and on product data sheets, including:

  • C24 Dihydroceramide (d18:0/24:0)[3][4][5]

  • N-Tetracosanoyl-DL-dihydrosphingosine[6]

  • N-24:0 Sphinganine[4]

  • Cer(d18:0/24:0)[5]

Q2: How should I store the compound in its solid, powdered form?

A: The solid form of this compound should be stored at -20°C.[4][5][6] When stored properly under these conditions, the compound is highly stable for an extended period, with some suppliers guaranteeing stability for at least four years.[5]

Q3: What is the primary challenge when preparing and storing stock solutions of this lipid?

A: The overwhelming challenge is its extremely low solubility in common laboratory solvents.[7][8] The long C24:0 acyl chain imparts a highly nonpolar, hydrophobic character to the molecule, making it difficult to dissolve and prone to precipitation, especially when introduced into aqueous environments like cell culture media.[9]

Q4: What is the recommended storage temperature for stock solutions? Why is -80°C often preferred over -20°C?

A: For long-term stability of stock solutions, storage at -80°C is strongly recommended.[3][10] The primary reason relates to minimizing molecular motion and preventing solvent-mediated degradation over time. However, the most critical factor for a hydrophobic compound like this is physical stability. At -20°C, the solubility of the lipid is significantly lower than at room temperature. This increases the risk of the lipid crashing out of solution, forming micro-precipitates that may not be visible and can be difficult to redissolve, leading to inaccurate concentrations in your experiments. Storage at -80°C flash-freezes the solution, helping to lock the solute in a dispersed state and reducing the likelihood of aggregation and precipitation.

Q5: Can I store my stock solution at -20°C? What are the risks?

A: While many labs default to -20°C for general storage, it is a risk for this specific compound. As mentioned, the primary risk is physical instability—the compound precipitating out of solution upon freezing.[9] If you must use -20°C storage, it should only be for short durations, and you must be diligent in visually inspecting the solution for clarity after thawing and re-warming it gently before each use to ensure it is fully redissolved.

Q6: How many freeze-thaw cycles can my stock solution tolerate?

A: It is best practice to avoid repeated freeze-thaw cycles altogether.[10] Each cycle presents an opportunity for the lipid to precipitate from the solution. The most reliable method is to aliquot the stock solution into single-use volumes immediately after preparation. This ensures that you are always working with a solution of known concentration that has not been compromised by temperature fluctuations.

Section 2: Protocol for Preparing a Stable Stock Solution

This section provides a detailed methodology for preparing a stock solution, emphasizing the critical choices that ensure its stability and utility.

The Causality Behind Solvent Selection

The choice of solvent is the single most important factor for success. Due to the hydrophobic nature of the C24:0 chain, polar solvents like water or buffers are unsuitable. Even common organic solvents like pure ethanol or methanol can be problematic.[8] The goal is to use a solvent or solvent system that can effectively solvate the long acyl chain and maintain this solvation at low temperatures.

Table 1: Solvent System Comparison
Solvent SystemRecommended Use CaseProsCons
Ethanol:Dodecane (98:2, v/v) Cell Culture ExperimentsEffective at dispersing the lipid into aqueous media.[7]Dodecane is a necessary co-solvent and may require its own vehicle control in sensitive assays.
Dimethylformamide (DMF) Analytical / Biochemical AssaysStrong organic solvent.Very low reported solubility (0.15 mg/mL).[5] Can be toxic to cells at higher concentrations.
Chloroform:Methanol (e.g., 2:1 v/v) Lipid Extraction / AnalyticalExcellent for initial solubilization and analytical chemistry (e.g., TLC, MS).[8]Highly toxic to cells; must be completely evaporated before use in biological systems.[8]
Dimethyl Sulfoxide (DMSO) General Biochemical AssaysCommon solvent for many bioactive molecules.[10]Can cause lipids to precipitate when added to aqueous media; requires careful dilution.[9]
Experimental Workflow: Stock Solution Preparation

The following diagram outlines the validated workflow for preparing a stock solution.

G cluster_prep Preparation Phase cluster_solubilize Solubilization Phase cluster_store Storage Phase A 1. Calculate Mass & Volume for desired concentration B 2. Weigh Compound in a glass vial A->B C 3. Add Chosen Solvent (e.g., Ethanol:Dodecane) B->C D 4. Aid Dissolution (Vortex, gentle warming to 37°C, or brief sonication) C->D E 5. Visually Confirm Solution is completely clear D->E F 6. Aliquot into Single-Use Amber Glass Vials E->F G 7. Store Immediately at -80°C F->G

Caption: Workflow for preparing C24:0 dihydroceramide stock.

Step-by-Step Methodology
  • Pre-Experiment Calculations: Determine the final concentration and volume of the stock solution you need. The molecular weight of this compound is 652.13 g/mol .[4][11] Be conservative with the concentration; attempting to make a highly concentrated stock is a common cause of failure.

  • Weighing: Accurately weigh the required amount of the solid compound into a chemical-resistant glass vial (e.g., amber glass to protect from light, though the compound is not exceptionally light-sensitive).

  • Solvent Addition: Add the calculated volume of your chosen solvent system. For cell-based assays, the Ethanol:Dodecane (98:2, v/v) mixture is a reliable starting point.[7]

  • Solubilization: This step is critical. Securely cap the vial and vortex thoroughly. If the compound does not dissolve, gentle warming in a 37°C water bath or brief bath sonication can be used.[9] Do not overheat, as this can potentially degrade the lipid.

  • Confirmation of Dissolution: Hold the vial up to a light source. The solution must be perfectly clear and free of any visible particulates or haze. If it is not, the solubility limit has likely been exceeded.

  • Aliquoting: Once fully dissolved, immediately dispense the solution into single-use, amber glass vials with PTFE-lined caps. This prevents degradation from repeated freeze-thaw cycles.[10]

  • Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date. Place them in a -80°C freezer for long-term storage.[3]

Section 3: Troubleshooting Guide

Even with the best protocol, challenges can arise. This guide provides a logical framework for diagnosing and solving common issues.

Caption: Troubleshooting flowchart for C24:0 dihydroceramide solutions.

Scenario 1: My compound won't dissolve during preparation.
  • Underlying Cause: You have likely exceeded the solubility limit of the compound in your chosen solvent, or the solvent is inappropriate.

  • Solution Path:

    • Apply Energy: Gently warm the solution to 37°C while vortexing, or use a bath sonicator for 5-10 minutes. This is often sufficient to overcome the activation energy of dissolution.

    • Re-evaluate Concentration: If particulates remain, your target concentration is too high. You must remake the solution at a lower concentration. There is no reliable way to know the concentration of a partially dissolved stock.

    • Change Solvents: If solubility remains an issue even at lower concentrations, consider a stronger solvent system from Table 1, keeping in mind the compatibility with your downstream application.

Scenario 2: My stock solution was clear, but now has a precipitate after being stored at -20°C.
  • Underlying Cause: The compound has "crashed out" of solution because its solubility is much lower at -20°C than at the temperature at which it was prepared.

  • Solution Path:

    • Attempt to Redissolve: Thaw the vial completely and perform the warming/vortexing/sonication steps described above.

    • Assess Clarity: If the solution becomes perfectly clear again, it is likely usable for your immediate experiment. However, this vial should not be re-frozen at -20°C.

    • Implement Best Practice: For all future stocks, store aliquots at -80°C to prevent this issue.[3] If the precipitate does not redissolve, the stock is no longer reliable and should be discarded.

Scenario 3: My stock is clear, but I see a cloudy precipitate the moment I add it to my cell culture media or buffer.
  • Underlying Cause: This is a classic and expected outcome of "solvent shock." The lipid is soluble in the organic stock solvent but is completely insoluble in the aqueous medium. When you pipette the stock in, the organic solvent disperses, leaving the lipid to immediately crash out of solution.[7][9]

  • Solution Path:

    • Do Not Proceed: Using this cloudy suspension will give you uninterpretable results, as the effective concentration of available lipid is unknown.

    • Use a Delivery Method: You must use a method designed to keep the lipid dispersed in the aqueous phase.

      • Ethanol:Dodecane (98:2, v/v): Prepare your stock in this mixture. When adding to media, pipette the required volume into the media and immediately vortex or agitate vigorously to create a stable dispersion.[7]

      • Complex with a Carrier: You can complex the ceramide with bovine serum albumin (BSA) before adding it to the culture.

    • Control Your Vehicle: Crucially, you must run a parallel control experiment where you add an identical amount of the solvent vehicle (e.g., Ethanol:Dodecane) without the lipid to your cells or assay. This ensures that any observed effects are from the lipid and not the solvent. For cell culture, the final concentration of solvents like ethanol or DMSO should ideally be 0.1% or less.[12]

References

  • Gerli, R. (n.d.). Preparation of ceramides. Cyberlipid. Retrieved from [Link]

  • ResearchGate. (2025, January 1). How can ceramide be dissolved? ResearchGate. Retrieved from [Link]

  • Sukumaran, P., Lönnfors, M., et al. (2013). Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture. PLoS ONE, 8(4), e61290. Retrieved from [Link]

  • ResearchGate. (2023, December 12). How to dissolve the ceramides and add it to cell culture for treatment? ResearchGate. Retrieved from [Link]

  • Kitamura, T., Seki, N., & Kihara, A. (2017). Phytosphingosine degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum. Proceedings of the National Academy of Sciences, 114(13), E2626–E2635. Retrieved from [Link]

  • Hammarström, S. (1971). A convenient procedure for the synthesis of ceramides. Journal of Lipid Research, 12(6), 760-765. Retrieved from [Link]

  • ResearchGate. (2025, April 1). Long-term memory in lipid assemblies: Rate-independent hysteresis in the ripple-to-liquid-disordered transition of sphingomyelin bilayers. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, October 18). Solubility study of lignin in industrial organic solvents and investigation of electrochemical properties of spray-coated solutions. ResearchGate. Retrieved from [Link]

  • Christie, W. W. (2008, March 17). Sphingolipids. The AOCS Lipid Library. Retrieved from [Link]

  • Vávrová, K., Kováčik, A., & Opálka, L. (2021). Effects of (R)- and (S)-α-Hydroxylation of Acyl Chains in Sphingosine, Dihydrosphingosine, and Phytosphingosine Ceramides on Phase Behavior and Permeability of Skin Lipid Models. Pharmaceutics, 13(7), 1046. Retrieved from [Link]

  • Hwang, Y. S., et al. (2025). Sphingolipid synthesis maintains nuclear membrane integrity and genome stability during cell division. Journal of Cell Biology, 224(8). Retrieved from [Link]

  • Pérez-Gil, J., Cruz, A., & Casals, C. (1995). Solubility of hydrophobic surfactant proteins in organic solvent/water mixtures. Structural studies on SP-B and SP-C in aqueous organic solvents and lipids. Biochimica et Biophysica Acta, 1258(3), 240-250. Retrieved from [Link]

  • Cragg, S. M., et al. (2015). Lignocellulose degradation mechanisms across the Tree of Life. Current Opinion in Chemical Biology, 29, 108-119. Retrieved from [Link]

  • Zhang, Q., et al. (2025). Myristic Acid Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis. Metabolites, 15(9), 1123. Retrieved from [Link]

  • Giussani, S., et al. (2021). The role of Sphingolipids in myelination and myelin stability and their involvement in childhood and adult demyelinating disorders. Journal of Neurochemistry, 158(3), 573-590. Retrieved from [Link]

  • USP. (2012). First Supplement to USP 35–NF 30. United States Pharmacopeia. Retrieved from [Link]

  • MetwareBio. (n.d.). Sphingolipids in Focus: Exploring Their Impact on Neurodegeneration and Brain Health. MetwareBio. Retrieved from [Link]

Sources

Technical Support Center: HPLC Column Cleaning for C24 Ceramide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Topic: Post-Analysis Cleaning Protocols for Hydrophobic Sphingolipids (C24 Ceramide)

Introduction: The "Sticky" Science of C24 Ceramide

Welcome to the technical support hub. If you are analyzing Very Long Chain Ceramides (specifically C24:0 or C24:1), you are likely experiencing "ghost peaks," shifting retention times, or increasing backpressure.

The Root Cause: C24 Ceramide (


) is characterized by an extremely high partition coefficient (LogP 

10-11). The Van der Waals forces between the C24 lignoceric acid tail and the C18 stationary phase are immense. Standard "wash" phases (like 100% Methanol or Acetonitrile) are often thermodynamically insufficient to disrupt these hydrophobic interactions, leading to gradual accumulation on the column head and frits.

This guide provides self-validating protocols to restore your column's performance.

Part 1: Immediate Troubleshooting (Q&A)

Q: I see "ghost peaks" of C24 Ceramide in my blank injections. Is my column ruined?

A: Not necessarily, but it is heavily contaminated. This is a classic "hysteresis" effect where the lipid slowly desorbs over multiple runs.

  • The Fix: You need a "Sawtooth" Gradient wash, not an isocratic flush.

  • The Logic: Varying the organic concentration rapidly forces the stationary phase chains to collapse and expand, mechanically and chemically "squeezing" the lipids out of the pores.

  • Protocol: Run 3-5 cycles of a rapid gradient (5%

    
     100% 
    
    
    
    5% B) over 10 minutes using Isopropanol (IPA) or a Methanol/IPA mix as solvent B.
Q: My system backpressure spiked after switching to the cleaning solvent. What happened?

A: You likely created an immiscibility plug or precipitated buffer salts.

  • The Cause: If you went directly from a buffered mobile phase (e.g., Ammonium Formate) to a high-organic solvent, salts precipitated. If you went from water to Hexane/DCM, they are immiscible.

  • The Fix: You must use a "Bridge Solvent." Isopropanol (IPA) is the universal adapter because it is miscible with both aqueous buffers and non-polar solvents like Hexane or Methylene Chloride (DCM).

Part 2: The Deep Cleaning Protocol ("The Nuclear Option")

When standard maintenance fails, use this protocol to regenerate the stationary phase. This procedure utilizes the Eluotropic Series to strip highly retained lipophilic contaminants.

The "Solvent Bridge" Workflow

The following diagram illustrates the critical path to avoid system over-pressure and phase separation.

cleaning_workflow cluster_legend Key Start Start: Buffered Mobile Phase Water 1. Water Flush (Remove Salts) Start->Water 20 Col Vols Organic 2. ACN or MeOH (Standard Organic) Water->Organic 20 Col Vols IPA_In 3. Isopropanol (IPA) (The Bridge) Organic->IPA_In Miscibility Check End 6. Re-Equilibrate Organic->End Ready Strong 4. Hexane or DCM (Deep Clean) IPA_In->Strong Solubilize C24 IPA_Out 5. Isopropanol (IPA) (The Bridge) Strong->IPA_Out Wash Out IPA_Out->Organic Return Leg1 Aqueous Leg2 Bridge Leg3 Non-Polar

Caption: The "Solvent Bridge" ensures miscibility. IPA acts as the critical intermediate between aqueous phases and the non-polar solvents required to solubilize C24 Ceramide.

Step-by-Step Methodology

Prerequisites:

  • Disconnect the column from the detector (MS/UV) to prevent fouling the flow cell/source.

  • Set column oven to 50°C (Thermal energy aids lipid desorption).

  • Flow rate: 0.5 mL/min (for standard 4.6mm ID) or 0.1 mL/min (for 2.1mm ID).

StepSolvent CompositionVolume (Column Volumes)Purpose
1 95% Water / 5% ACN (No Buffer)20 CVFlushes out buffer salts to prevent precipitation.
2 100% Acetonitrile (ACN)20 CVRemoves standard hydrophobic contaminants.
3 100% Isopropanol (IPA) 10 CVThe Bridge: Prepares column for non-polar solvent.
4 100% Methylene Chloride (DCM) 10 CVThe Deep Clean: Solubilizes C24 Ceramide. (Hexane is an alternative).[1][2][3]
5 100% Isopropanol (IPA) 10 CVThe Bridge: Flushes out the immiscible DCM.
6 100% Acetonitrile (ACN)20 CVReturns system to standard organic phase.
7 Initial Mobile Phase20 CVRe-equilibration.

Critical Warning: Methylene Chloride (DCM) and Hexane can swell or melt PEEK tubing. Ensure your system uses Stainless Steel or chemically resistant tubing before Step 4. If using PEEK, stop at Step 3 (IPA) and hold for a longer duration.

Part 3: Prevention & Method Optimization

To prevent C24 Ceramide carryover from returning, you must optimize the injection and wash cycles.

The "Dual-Wash" Strategy

A single needle wash is insufficient for lipids. You need a system that attacks both the hydrophilic matrix and the lipophilic analyte.

dual_wash_logic cluster_wash Post-Injection Wash Cycle Injection Sample Injection StrongWash Strong Wash (1:1:1 MeOH:ACN:IPA + 0.1% FA) Injection->StrongWash 1. Attack Lipid WeakWash Weak Wash (10% MeOH in Water) WeakWash->StrongWash Remove Salts/Proteins NextInj Next Injection WeakWash->NextInj 3. Prepare StrongWash->WeakWash Dissolve C24 Lipids StrongWash->WeakWash 2. Rinse Organic

Caption: An alternating wash cycle prevents lipid buildup on the needle seat, a common source of 'ghost peaks' often mistaken for column carryover.

Recommended Solvent Strength Table

Use this table to select the appropriate "Strong Wash" for your autosampler.

SolventPolarity Index (P')Elution Power (Lipids)Notes
Water10.2NoneOnly for salt removal.
Methanol5.1LowInsufficient for C24 Ceramide.
Acetonitrile5.8MediumGood for general use, weak for C24.
Isopropanol 3.9 High Best balance of safety and strength.
Dichloromethane3.1Very HighUse only if system is compatible.
Hexane0.1ExtremeRequires IPA bridge; immiscible with water.

References

  • Agilent Technologies. (2023). Agilent ZORBAX Eclipse Plus C18 Data Sheet & Cleaning Procedures. Retrieved from [Link]

  • Waters Corporation. (2024). Waters Reverse Phase Column Cleaning and Regeneration Guide. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (2022). Solving Carryover Problems in HPLC: A Systematic Approach. Retrieved from [Link]

  • Majors, R. E. (2003). The Cleaning and Regeneration of Reversed-Phase HPLC Columns.[3][4] LCGC North America. Retrieved from [Link]

  • Glantreo. (2021). Column Tips Series #1 – RP HPLC Column Washing. Retrieved from [Link]

Sources

handling hydrophobic nature of N-Lignoceroyl-DL-dihydrosphingosine in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: C24-DHC-SOL-001
Subject: Solubility, Handling, and Delivery Protocols for C24:0 Dihydroceramide

Executive Summary: The "Brick" Effect

N-Lignoceroyl-DL-dihydrosphingosine (C24:0 Dihydroceramide) is biophysically distinct from shorter-chain ceramides (like C6 or C16).[1] Due to its 24-carbon saturated acyl chain and the lack of the 4,5-trans double bond in the sphingoid base, this molecule exhibits extreme hydrophobicity and tight intermolecular packing.[1]

The Core Challenge:

  • High Phase Transition Temperature (

    
    ):  Pure C24:0 dihydroceramide has a 
    
    
    
    exceeding 80°C. Below this temperature, it exists as a crystalline solid ("gel phase") that resists hydration.
  • Aqueous Instability: In water or media, it does not form micelles; it forms insoluble aggregates (crystals) immediately, rendering it biologically inactive and cytologically damaging (precipitates can physically lyse cells).

Support Status: Active Severity: Critical (Experimental Failure Risk)

Solubilization Decision Tree

Use the following logic flow to determine the correct protocol for your application.

G Start Start: What is your application? App_Type Select Application Start->App_Type MassSpec LC-MS / Quantitation App_Type->MassSpec Analytical CellBio Cell Culture / Signaling App_Type->CellBio Live Cells Biophysics Liposomes / Biophysics App_Type->Biophysics Model Membranes Solvent_Org Protocol A: Organic Solvents (CHCl3 : MeOH) MassSpec->Solvent_Org BSA_Complex Protocol B: BSA Complexing (The 'Dodd' Method) CellBio->BSA_Complex Film_Hydration Protocol C: Thin Film Hydration (>85°C) Biophysics->Film_Hydration

Figure 1: Workflow selector for C24:0 Dihydroceramide solubilization based on experimental end-point.

Technical Protocols

Protocol A: Organic Stock Preparation (Analytical Standards)

Best for: LC-MS standards, TLC, or initial stock creation.

The Solvent System: Pure ethanol or DMSO is insufficient for C24:0 Dihydroceramide at high concentrations. You must use a halogenated system or a modified alcohol system.

ComponentRatio (v/v)Purpose
Chloroform 2Solubilizes the hydrophobic tail.[1]
Methanol 1Solubilizes the polar headgroup.

Step-by-Step:

  • Weigh powder into a glass vial (Do not use plastic; plasticizers leach into chloroform).

  • Add Chloroform:Methanol (2:1).[2]

  • Sonicate in a bath sonicator at 40°C for 10–15 minutes.

  • Visual Check: Solution must be perfectly clear. If distinct particles remain, add more solvent or increase temp to 50°C.

  • Storage: -20°C in Teflon-lined glass vials. Purge with Argon gas to prevent oxidation.

Protocol B: BSA Complexing (Cell Culture Delivery)

Best for: Treating live cells.[3] This mimics physiological transport (albumin binding) and prevents precipitation.

Mechanism: You cannot heat BSA to the lipid's melting point (80°C) without cooking the protein. Therefore, you must dissolve the lipid in hot solvent first, then "inject" it into warm BSA.

Reagents:

  • Vehicle: Fatty Acid-Free BSA (2% w/v in PBS or Media).[1]

  • Solvent: 100% Ethanol (anhydrous) + 2% Dodecane (optional, helps dispersion).

BSA_Workflow Step1 1. Prepare Lipid Stock (5 mM in Ethanol) HEAT to 70°C Step3 3. Injection Add Lipid to BSA while VORTEXING Step1->Step3 Hot Lipid Step2 2. Prepare BSA (0.3 mM / 2% in PBS) WARM to 37°C Step2->Step3 Warm BSA Step4 4. Equilibration Stir at 37°C for 30 mins Step3->Step4

Figure 2: Kinetic injection method for complexing hydrophobic ceramides with BSA.

Step-by-Step:

  • Prepare Lipid Stock: Dissolve C24:0 Dihydroceramide in 100% Ethanol to 5 mM. Heat to 70°C in a water bath until crystal clear.

  • Prepare BSA: Dissolve Fatty Acid-Free BSA (2% w/v) in PBS. Warm to 37°C .[3][4][5]

  • The Critical Injection:

    • While vortexing the BSA solution vigorously, add the HOT lipid stock dropwise.

    • Note: The final ethanol concentration in the BSA mix should be <2% (v/v).

  • Incubation: Place the mixture on a shaker/rotator at 37°C for 30 minutes to allow the lipid tail to bury itself in the BSA hydrophobic pocket.

  • Filter: Sterile filter (0.22 µm PES membrane). If the filter clogs, complexation failed (lipid precipitated).

  • Dilute: Dilute this "10x" stock into your cell culture media (final ethanol <0.1%).

Protocol C: Liposome Formulation (Biophysics)

Best for: Drug delivery vehicles or membrane biophysics.

Critical Constraint: Hydration must occur above the phase transition temperature (


).
  • Dry Film: Dissolve lipid in Chloroform:MeOH (2:1). Evaporate solvent under Nitrogen stream while rotating the vial to create a thin film.

  • Desiccate: Vacuum desiccate for >2 hours to remove trace solvent.

  • Hydration:

    • Add buffer (PBS/HEPES).

    • Heat water bath to 85°C.

    • Immerse the flask. The film will likely not lift off easily.

    • Vortex vigorously while keeping the sample >80°C.

  • Extrusion: If sizing is required, the extruder block must be heated to >80°C. Extruding C24 lipids at room temperature will destroy your filter membranes and result in 0% recovery.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
White precipitate forms immediately in media Hydrophobic crash-out.Do not add DMSO/Ethanol stocks directly to media. You must use the BSA complexing protocol (Protocol B).
Lipid won't dissolve in DMSO C24 chain is too long/hydrophobic.Switch to Chloroform:Methanol (2:1) or Hot Ethanol (70°C) . Pure DMSO is a poor solvent for VLC dihydroceramides.
Filter clogs during BSA prep Lipid was too cold during addition.Ensure the Ethanol-Lipid stock is >70°C and the BSA is 37°C at the moment of mixing. Vortex during addition.
Cells dying rapidly (Non-Apoptotic) Physical lysis by crystals.Check media under microscope.[3] If you see "shards" or crystals, the lipid precipitated. The crystals physically pierce cell membranes.
Low Mass Spec signal Adsorption to plastics.Use Glass vials and inserts only. C24 lipids stick aggressively to polypropylene tubes.

References & Authority

  • Avanti Polar Lipids. C24 Dihydroceramide (d18:0/24:0) Product & Handling Guide. (The gold standard for lipid handling). Link

  • Cayman Chemical. Sphingolipid Solubilization, Isolation, and Analysis.[6] (Detailed solvent system comparisons). Link

  • Bielawska, A., et al. (2001). "(1S,2R)-D-erythro-2-N-myristoylamino-1-phenyl-1-propanol as an inhibitor of ceramidase."[1] Journal of Biological Chemistry. (Describes the fundamental "Dodd" method for BSA complexing).

  • Goñi, F. M., & Alonso, A. (2006). "Biophysics of sphingolipids I. Membrane properties of sphingosine, ceramides and other simple sphingolipids." Biochimica et Biophysica Acta (BBA). (Source for Phase Transition

    
     data).
    

Sources

Validation & Comparative

The Long-Chain Duel: A Comparative Guide to the Cytotoxicity of C24 vs. C22 Dihydroceramides

Author: BenchChem Technical Support Team. Date: February 2026

For decades, dihydroceramides (dhCer) were relegated to the sidelines of sphingolipid research, viewed merely as inert precursors to their more famous bioactive counterparts, ceramides. However, a paradigm shift has occurred. Emerging evidence now positions these molecules as critical regulators of fundamental cellular processes, including cell fate. This guide provides an in-depth, evidence-based comparison of the cytotoxic properties of two prominent very-long-chain dihydroceramides: C24:0 (Lignoceroyl-dihydroceramide) and C22:0 (Behenoyl-dihydroceramide). We will dissect their mechanisms of action, present comparative experimental data, and provide detailed protocols for researchers aiming to investigate their effects.

Introduction: Beyond a Precursor - The Rise of Dihydroceramides in Cell Fate Regulation

Dihydroceramides are foundational molecules in the de novo sphingolipid synthesis pathway, formed by the acylation of a sphinganine backbone by one of six ceramide synthases (CerS).[1][2][3] Each CerS exhibits specificity for fatty acyl-CoAs of particular chain lengths.[4][5] The final step in ceramide synthesis is the introduction of a 4,5-trans double bond into the dihydroceramide backbone by the enzyme dihydroceramide desaturase (DES1).[2][6]

Historically, the lack of this double bond was thought to render dihydroceramides biologically inactive.[6] However, recent studies, often employing inhibitors of DES1 or specific fatty acid supplementation, have revealed that the accumulation of specific dihydroceramide species, particularly those with very-long acyl chains (VLC-dhCer) like C22:0 and C24:0, can trigger potent cellular responses, including cell cycle arrest, endoplasmic reticulum (ER) stress, autophagy, and ultimately, a unique form of cytotoxic cell death.[1][6][7]

The Cytotoxic Mechanism: A Tale of Autophagy and Caspase-Independence

The primary mechanism through which C22:0 and C24:0 dihydroceramides exert their cytotoxic effects is distinct from classical ceramide-induced apoptosis. Research in T-cell acute lymphoblastic leukemia (ALL) cell lines has been particularly illuminating, demonstrating that the selective increase of C22:0 and C24:0-dhCer induces a mixed, caspase-independent form of cell death.[8][9]

Key events in this pathway include:

  • Induction of ER Stress : The accumulation of VLC-dhCer can lead to stress in the endoplasmic reticulum, a central hub for lipid synthesis.[1][6] This ER stress is a known trigger for the Unfolded Protein Response (UPR), which can pivot from a pro-survival to a pro-death signal depending on the stress intensity and duration.[1]

  • Autophagy Activation : A hallmark of C22:0 and C24:0-dhCer cytotoxicity is the robust induction of autophagy.[1][8] This is observed by the increased level and flux of the autophagy marker LC3B-II.[8][9] While often a survival mechanism, in this context, the autophagic process appears to be cytotoxic.[10] The accumulation of dihydroceramides in the ER can be directed to autophagosomes and autolysosomes, promoting lysosomal membrane permeabilization and the release of cathepsins, which can then trigger apoptosis-like features.[10]

  • Caspase-Independent Cell Death : Crucially, pan-caspase inhibitors fail to block cell death induced by these VLC-dhCer, although they may block certain downstream events like DNA fragmentation.[8][9] This distinguishes their action from many conventional chemotherapeutics and ceramide-induced apoptosis, which are often caspase-dependent.[11]

G cluster_0 De Novo Sphingolipid Synthesis cluster_1 Inhibitors SPT Serine Palmitoyltransferase (SPT) Sphinganine Sphinganine SPT->Sphinganine CerS Ceramide Synthases (CerS2, CerS3) Sphinganine->CerS dhCer C22:0 / C24:0 Dihydroceramide CerS->dhCer C22_FA C22:0 Acyl-CoA C22_FA->CerS C24_FA C24:0 Acyl-CoA C24_FA->CerS DES1 Dihydroceramide Desaturase 1 (DES1) dhCer->DES1 Ceramide C22:0 / C24:0 Ceramide DES1->Ceramide GT11 GT-11 / Fenretinide GT11->DES1 Inhibits

Caption: De novo synthesis pathway for C22/C24-dihydroceramides.

Comparative Cytotoxicity: Experimental Evidence

Direct comparative studies focusing solely on C22:0 versus C24:0 dihydroceramide are scarce; however, research frequently groups them as VLC-dhCer with similar cytotoxic profiles. The most definitive work comes from studies on T-cell ALL cell lines.

A key study utilized a novel method to selectively increase endogenous levels of specific dhCer species by supplementing cells with individual fatty acids in the presence of sphinganine and a DES1 inhibitor, GT-11.[8][9] Sphingolipidomic analysis of four different T-cell ALL cell lines revealed strong, statistically significant positive correlations between cytotoxicity and the intracellular levels of both C22:0-dhCer and C24:0-dhCer.[8][9] Notably, no such correlation was found for other dihydroceramide species or any ceramide species, underscoring the specific role of these two VLC-dhCer.[8][9]

Dihydroceramide SpeciesCorrelation with Cytotoxicity (Spearman's ρ)Cell Lines StudiedKey Finding
C22:0-dihydroceramide ρ = 0.74–0.81 (P ≤ 0.04)T-cell ALL (CCRF-CEM, MOLT-4, COG-LL-317h, COG-LL-332h)[8]Strong positive correlation between intracellular levels and cell death.[8][9]
C24:0-dihydroceramide ρ = 0.84–0.90 (P ≤ 0.004)T-cell ALL (CCRF-CEM, MOLT-4, COG-LL-317h, COG-LL-332h)[8][12]Very strong positive correlation between intracellular levels and cell death.[8][9]

While the correlation coefficient (ρ) for C24:0-dhCer was slightly higher than for C22:0-dhCer in this comprehensive study, both were highly significant and point to a potent cytotoxic function.[8][9] This suggests that for many applications, either molecule can be used to elicit a similar cytotoxic, autophagy-associated response.

G dhCer Accumulation of C22:0 / C24:0 Dihydroceramide ER_Stress Endoplasmic Reticulum (ER) Stress dhCer->ER_Stress Autophagy Autophagy Induction (LC3B-II ↑) dhCer->Autophagy CellDeath Caspase-Independent Cell Death ER_Stress->CellDeath LMP Lysosomal Membrane Permeabilization Autophagy->LMP Cathepsin Cathepsin Release LMP->Cathepsin Cathepsin->CellDeath

Caption: Proposed pathway of dihydroceramide-induced cytotoxicity.

Experimental Protocols

To facilitate research in this area, we provide validated, step-by-step protocols for inducing and assessing the cytotoxicity of C22:0 and C24:0 dihydroceramides.

Protocol 1: Induction of Endogenous Dihydroceramide Accumulation

This protocol is designed to selectively increase intracellular levels of a target dihydroceramide by providing its specific fatty acid precursor while blocking its conversion to ceramide. This method is often preferable to exogenous application of insoluble long-chain lipids.

Rationale: By inhibiting DES1 with an agent like GT-11 or the drug Fenretinide, and simultaneously providing sphinganine and a specific fatty acid (C22:0 or C24:0), the de novo synthesis pathway is pushed towards the accumulation of the corresponding C22:0- or C24:0-dihydroceramide.[2][8]

Materials:

  • Cell line of interest (e.g., CCRF-CEM T-cell ALL)

  • Complete culture medium

  • Sphinganine (d18:0)

  • GT-11 (DES1 inhibitor)

  • C22:0 (Behenic acid) or C24:0 (Lignoceric acid) fatty acid

  • DMSO (for stock solutions)

  • Ethanol (for fatty acid stock)

  • Bovine Serum Albumin (BSA), fatty-acid free

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock of Sphinganine in DMSO.

    • Prepare a 1 mM stock of GT-11 in DMSO.

    • Prepare a 10 mM stock of C22:0 or C24:0 fatty acid in 100% ethanol.

  • Fatty Acid-BSA Conjugation:

    • Warm a 1% fatty-acid free BSA solution in serum-free media to 37°C.

    • Slowly add the fatty acid stock solution to the warm BSA solution while vortexing to achieve a final concentration of 1 mM fatty acid in 1% BSA. This creates a complex that improves solubility and cellular uptake.

    • Incubate at 37°C for 30 minutes.

  • Cell Treatment:

    • Seed cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for cytotoxicity). Allow cells to adhere or reach logarithmic growth phase.

    • Prepare treatment media. For a final concentration of 5 µM fatty acid, 1-4 µM sphinganine, and 0.5 µM GT-11, add the appropriate volumes of stock solutions to complete culture medium.

    • Example Treatment Groups:

      • Vehicle Control (DMSO + Ethanol/BSA)

      • Sphinganine (e.g., 2 µM) + GT-11 (0.5 µM)

      • Sphinganine (2 µM) + GT-11 (0.5 µM) + C22:0-BSA (5 µM)

      • Sphinganine (2 µM) + GT-11 (0.5 µM) + C24:0-BSA (5 µM)

    • Remove old media from cells and replace with treatment media.

  • Incubation: Incubate cells for the desired time period. For sphingolipid analysis, 6 hours is often sufficient.[2] For cytotoxicity assays, 48 hours is a common time point.[2]

Protocol 2: Assessment of Cytotoxicity via CCK-8/MTT Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.

Rationale: Viable cells contain mitochondrial dehydrogenases that can reduce the tetrazolium salt in the CCK-8 or MTT reagent to a colored formazan product. The amount of color produced is proportional to the number of living cells.

Materials:

  • Cells treated as per Protocol 1 in a 96-well plate

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Following the 48-hour treatment incubation, add 10 µL of CCK-8 reagent to each well of the 96-well plate.[13]

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 450 nm using a microplate reader.[13]

  • Data Analysis:

    • Subtract the absorbance of blank wells (media only) from all other readings.

    • Calculate the Survival Fraction: (Absorbance of treated cells / Absorbance of vehicle-treated control cells) * 100%.

Protocol 3: Detection of Autophagy via LC3B-II Western Blot

This protocol detects the conversion of cytosolic LC3B-I to lipidated, autophagosome-associated LC3B-II, a key biochemical marker of autophagy.

Rationale: Upon autophagy induction, LC3B-I is conjugated to phosphatidylethanolamine to form LC3B-II, which migrates faster on an SDS-PAGE gel. An increase in the LC3B-II/LC3B-I ratio or the absolute amount of LC3B-II indicates autophagy activation.

Materials:

  • Cells treated as per Protocol 1 in 6-well plates

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 4-20% gradient) and Western blot apparatus

  • PVDF membrane

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

    • Collect the supernatant and determine protein concentration using the BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary anti-LC3B antibody (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Analysis:

    • Re-probe the blot for a loading control like β-actin.

    • Quantify the band intensities for LC3B-I and LC3B-II. An increase in the LC3B-II band intensity relative to the control indicates autophagy induction.

Conclusion and Future Outlook

The evidence strongly indicates that both C22:0 and C24:0 dihydroceramides are potent cytotoxic agents in specific cellular contexts, particularly in cancer cells. Their ability to induce a unique form of caspase-independent cell death linked to ER stress and autophagy makes them, and the pathways that regulate their levels, exciting targets for novel therapeutic strategies.[1][8] While their cytotoxic potencies appear broadly similar based on current literature, subtle differences may yet emerge in different cell types or under varying stress conditions. Future research should aim to dissect the precise biophysical and molecular interactions that distinguish these two very-long-chain species, furthering our understanding of how acyl chain length dictates the fate of a cell.

References

  • Gagliostro, V., et al. (2022). Dihydroceramides: their emerging physiological roles and functions in cancer and metabolic diseases. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

  • Hernández-Tiedra, S., et al. (2016). Dihydroceramide accumulation mediates cytotoxic autophagy of cancer cells via autolysosome destabilization. Autophagy. Available at: [Link]

  • Holliday, M.W., Jr., et al. (2013). C22:0- and C24:0-dihydroceramides Confer Mixed Cytotoxicity in T-Cell Acute Lymphoblastic Leukemia Cell Lines. PLoS One. Available at: [Link]

  • Tahara, K., et al. (2006). Preparation of 13C-labeled ceramide by acetic acid bacteria and its incorporation in mice. Journal of Lipid Research. Available at: [Link]

  • Holliday, M.W., Jr., et al. (2013). C22:0- and C24:0-dihydroceramides Confer Mixed Cytotoxicity in T-Cell Acute Lymphoblastic Leukemia Cell Lines. PLOS ONE. Available at: [Link]

  • Tan, S.F., et al. (2017). Autophagy Paradox and Ceramide. International Journal of Molecular Sciences. Available at: [Link]

  • Holliday, M.W., Jr., et al. (2013). Mechanisms of C22:0-dihydroceramide induced cell death. ResearchGate. Available at: [Link]

  • Gasset, A., & Obeid, L.M. (2014). Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

  • Wang, H., et al. (2021). Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex. Oncology Letters. Available at: [Link]

  • Wang, H., et al. (2021). Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex. Spandidos Publications. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to C20- and C24-Dihydroceramide: Unraveling Acyl-Chain-Specific Roles in Cellular Signaling. BenchChem.
  • Park, J.H., et al. (2024). Modulation of Ceramide-Induced Apoptosis in Enteric Neurons by Aryl Hydrocarbon Receptor Signaling: Unveiling a New Pathway beyond ER Stress. MDPI. Available at: [Link]

  • Jiang, H., et al. (2022). Ceramide regulation of autophagy: A biophysical approach. ResearchGate. Available at: [Link]

  • Metabolon. (2024). Dihydroceramide. Metabolon. Available at: [Link]

  • Kim, H.S., et al. (2023). Bioactive Compounds Targeting Dihydroceramide and Their Therapeutic Potential in Cancer Treatment. MDPI. Available at: [Link]

  • Chowdhury, M.A., et al. (2017). Evidence for Ceramide induced Cytotoxicity in Retinal Ganglion Cells. Neuroscience Letters. Available at: [Link]

  • Gagliostro, V., et al. (2018). Dihydroceramide desaturase inhibitors induce autophagy via dihydroceramide-dependent and independent mechanisms. ResearchGate. Available at: [Link]

  • Holliday, M.W., Jr., et al. (2013). C22:0- and C24:0-dihydroceramides Confer Mixed Cytotoxicity in T-Cell Acute Lymphoblastic Leukemia Cell Lines. ResearchGate. Available at: [Link]

  • Bielawska, A., et al. (2016). Synthesis, NMR characterization and divergent biological actions of 2′-hydroxy-ceramide/dihydroceramide stereoisomers in MCF7 cells. Chemistry and Physics of Lipids. Available at: [Link]

  • Turner, N., et al. (2018). Serum dihydroceramides correlate with insulin sensitivity in humans and decrease insulin sensitivity in vitro. The Journal of Clinical Investigation. Available at: [Link]

  • Kaddai, V.A., et al. (2013). Dihydroceramides: From Bit Players to Lead Actors. Journal of Biological Chemistry. Available at: [Link]

  • Stiban, J., et al. (2006). Dihydroceramide hinders ceramide channel formation: Implications on apoptosis. Archives of Biochemistry and Biophysics. Available at: [Link]

  • Di Mauro, S., et al. (2022). Ceramides as Mediators of Oxidative Stress and Inflammation in Cardiometabolic Disease. International Journal of Molecular Sciences. Available at: [Link]

Sources

ratio of Cer(d18:0/24:0) to Cer(d18:1/24:1) as a metabolic biomarker

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of the Cer(d18:0/24:0) to Cer(d18:1/24:1) Ratio: A Dual-Index Biomarker for Metabolic Flux and Desaturase Efficiency

Executive Summary

The quantification of ceramides has evolved from total lipid burden to specific acyl-chain ratios. While the "CERT" score (focusing on C16:0/C24:0 ratios) is the current clinical gold standard for cardiovascular mortality, the ratio of Cer(d18:0/24:0) to Cer(d18:1/24:1) represents a more specific, mechanistic probe.

This guide evaluates this specific ratio as a biomarker. Unlike standard ceramide profiling, this ratio simultaneously indexes Dihydroceramide Desaturase 1 (DES1) activity (via the d18:0 vs. d18:1 base) and fatty acid remodeling (C24:0 vs. C24:1). It serves as a superior early-warning signal for insulin resistance and metabolic stalling, distinct from the late-stage atherosclerotic burden indicated by traditional markers.

Mechanistic Basis: The "Double-Desaturation" Index

To understand the utility of this biomarker, one must visualize the biosynthetic bottleneck. This ratio compares a saturated precursor (Dihydroceramide C24:0) against a monounsaturated product (Ceramide C24:1).

  • Numerator [Cer(d18:0/24:0)]: Accumulates when DES1 is inhibited by oxidative stress or inflammation. High levels are causally linked to insulin resistance years before diabetes onset.[1][2]

  • Denominator [Cer(d18:1/24:1)]: A "repaired" or mature very-long-chain ceramide. While elevated C24:1 is associated with cardiovascular events, it represents a completed biosynthetic cycle compared to the stalled d18:0 precursor.

Pathway Diagram (DES1 & Remodeling)

G cluster_0 Biomarker Ratio Logic Palmitoyl Palmitoyl-CoA + Serine dhCer240 Cer(d18:0/24:0) (Numerator: Metabolic Stall) Palmitoyl->dhCer240 De Novo Synthesis Cer240 Cer(d18:1/24:0) (Intermediate) dhCer240->Cer240 Desaturation (Base) DES1 DES1 Enzyme (Rate Limiting) dhCer240->DES1 Cer241 Cer(d18:1/24:1) (Denominator: Mature Lipid) Cer240->Cer241 Desaturation (Tail) SCD1 SCD1 / CerS2 (Acyl Remodeling) Cer240->SCD1 DES1->Cer240 SCD1->Cer241

Figure 1: The metabolic relationship between the numerator (d18:0/24:0) and denominator (d18:1/24:1).[1][3][4][5][6][7][8][9][10][11][12][13] A high ratio indicates a blockade at DES1 or failure in downstream remodeling.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the d18:0/24:0 : d18:1/24:1 ratio against the industry-standard CERT scores and HbA1c.

FeatureTarget Ratio: Cer(d18:0/24:0) / Cer(d18:1/24:1) Standard CERT Score (Cer 16:0 / Cer 24:0) HbA1c (Glycated Hemoglobin)
Primary Biological Insight Flux Efficiency: Measures the stall in de novo synthesis (DES1 block).Lipid Burden: Measures the ratio of toxic (C16) to benign (C24) species.Glycemic History: Measures 3-month average blood glucose.
Predictive Horizon Pre-Clinical (3-9 Years): d18:0 elevates years before insulin resistance manifests.Clinical (1-5 Years): Predicts imminent cardiovascular events (MI, Stroke).Lagging Indicator: Elevates only after metabolic control is lost.
Specificity Metabolic Syndrome: Highly specific to oxidative stress and mitochondrial dysfunction.Atherosclerosis: Specific to plaque instability and CVD risk.Diabetes: Specific to glucose handling, not lipid toxicity.
Technical Difficulty High: Requires separating d18:0 from d18:1 (only 2 Da mass difference).Moderate: C16 and C24 are abundant and easily separated.Low: Standard enzymatic/HPLC clinical assay.
Best Use Case Early drug development (Metabolic modulators, DES1 inhibitors).Cardiovascular risk stratification in secondary prevention.Routine diabetes screening.

Key Insight: Use the d18:0/d18:1 ratio when assessing the mechanism of a metabolic drug (e.g., "Does this drug improve mitochondrial lipid flux?"). Use the CERT score when assessing mortality risk (e.g., "Will this patient have a heart attack?").

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To accurately quantify this ratio, you must resolve the dihydro (d18:0) species from the unsaturated (d18:1) species.[3][5][9][13][14][15] They differ by only 2 Daltons, making isotopic overlap a critical interference risk.

Methodology: Targeted MRM (Multiple Reaction Monitoring)

Step 1: Sample Preparation (Bligh-Dyer Modified)

  • Rational: Simple protein precipitation is insufficient for very-long-chain (C24) ceramides due to their high lipophilicity and binding to lipoproteins.

  • Protocol:

    • Aliquot 50 µL plasma.

    • Add 10 µL Internal Standard Cocktail (Cer d18:1/17:0 and dhCer d18:0/18:1-d3). Crucial: Use a structural analog for both classes.

    • Extract with 750 µL MeOH:CHCl3 (2:1 v/v). Vortex 1 min.

    • Add 250 µL CHCl3 and 250 µL H2O to induce phase separation.

    • Centrifuge (3000 x g, 10 min). Collect lower organic phase.

    • Dry under N2 gas. Reconstitute in 100 µL MeOH/Isopropanol (50:50).

Step 2: LC Separation (Reverse Phase)

  • Column: C18 Core-Shell (e.g., Kinetex C18, 2.1 x 50mm, 1.7 µm).

  • Why: You need chromatographic resolution between the d18:0 and d18:1 forms if your mass spec resolution is low, though MRM transitions help specificity.

  • Mobile Phase A: 60:40 Acetonitrile:Water (10mM Ammonium Formate).

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile (10mM Ammonium Formate).

Step 3: Mass Spectrometry (The "Self-Validating" Transitions) The validity of this assay rests on the specific product ions. The d18:0 base fragments to m/z 266, while the d18:1 base fragments to m/z 264.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role in Ratio
Cer(d18:0/24:0) 652.7 266.3 35Numerator (Precursor)
Cer(d18:1/24:1) 648.6 264.3 35Denominator (Product)
Cer(d18:1/17:0) (IS)552.6264.335Normalizer (Ceramides)
Cer(d18:0/18:0) (QC)568.6266.335QC for d18:0 specificity
Workflow Diagram

Workflow Sample Plasma/Tissue (50 µL) Extraction Biphasic Extraction (CHCl3/MeOH) Sample->Extraction + Internal Stds LC RP-HPLC (C18 Column) Extraction->LC Organic Phase MS MS/MS (QQQ) MRM Mode LC->MS Retention Time Separation Data Calculate Ratio: [Area 652>266] / [Area 648>264] MS->Data Peak Integration

Figure 2: Analytical workflow ensuring separation of isobaric interferences and precise quantification of the d18:0 vs d18:1 bases.

Data Interpretation Guide

When analyzing results, categorize the ratio values as follows (based on metabolic flux studies):

  • High Ratio (> 95th percentile):

    • Indication: Severe DES1 inhibition or "Metabolic Gridlock."

    • Clinical Correlate: Strong predictor of future Type 2 Diabetes and hepatic steatosis (NAFLD). The body is failing to convert saturated precursors into active signaling lipids.

  • Low Ratio:

    • Indication: Efficient flux, but potentially high total burden if absolute values are high.

    • Clinical Correlate: If the denominator (Cer 24:1) is very high, this may still indicate cardiovascular risk (plaque burden), even if metabolic flux (DES1) is functional.

References

  • Role of ceramide-to-dihydroceramide ratios for insulin resistance and non-alcoholic fatty liver disease in humans. Source: BMJ Open Diabetes Research & Care [Link][15]

  • Ceramides and risk of major adverse cardiovascular events: A meta-analysis of longitudinal studies. Source: Journal of Clinical Lipidology [Link]

  • Ceramides and Ceramide Scores: Clinical Applications for Cardiometabolic Risk Stratification. Source: Frontiers in Endocrinology [Link]

  • ReTimeML: a retention time predictor that supports the LC–MS/MS analysis of sphingolipids. Source: Bioinformatics (Oxford) [Link]

  • Mechanistic interplay between ceramide and insulin resistance. Source: Progress in Lipid Research [Link]

Sources

Comparative Guide: Differentiating N-Lignoceroyl-DL-dihydrosphingosine from Endogenous Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Lignoceroyl-DL-dihydrosphingosine (Cer(d18:0/24:0)) is a synthetic bioactive lipid often used as a standard or probe in sphingolipid research. However, its effective utilization requires a rigorous understanding of two critical distinctions:

  • Structural Saturation: Differentiating the saturated dihydrosphingosine backbone (d18:0) from the unsaturated sphingosine backbone (d18:1) found in endogenous Ceramide (C24:0).

  • Stereochemistry: Distinguishing the synthetic racemic mixture ("DL") from the naturally occurring, chirally pure D-erythro endogenous isomer.

This guide provides the technical framework to analytically resolve these species, ensuring data integrity in metabolic profiling and drug development assays.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The primary challenge in analyzing this molecule is not just mass detection, but resolving it from its biologically ubiquitous analog, N-Lignoceroyl-sphingosine (C24:0 Ceramide), and understanding the stereochemical implications of the "DL" designation.

Comparative Properties Table
FeatureTarget: this compound Endogenous Analog: N-Lignoceroyl-sphingosine
Common Name C24:0 Dihydroceramide (Synthetic)C24:0 Ceramide (Natural)
Shorthand Cer(d18:0/24:[1]0)Cer(d18:1/24:0)
Formula C42H85NO3C42H83NO3
Exact Mass ~651.65 Da~649.64 Da
Backbone Sphinganine (Saturated C4-C5)Sphingosine (Trans-double bond at C4-C5)
Stereochemistry Racemic (DL): Mixture of D-erythro, L-threo, etc.Chiral: Exclusively D-erythro (2S, 3R)
Biological Role Precursor to ceramide; marker of DES1 inhibition.Pro-apoptotic signaling; membrane rigidification.
The "DL" Stereochemistry Trap

Critical Insight: The "DL" in the product name indicates a racemic mixture. Endogenous enzymes (like Ceramide Synthase) are stereospecific.

  • In Assays: If used as a substrate, only the D-erythro fraction of the DL mixture may be metabolized, potentially skewing kinetic data by 50% or more.

  • In Chromatography: On standard C18 columns, stereoisomers often co-elute. However, on chiral columns, the DL standard will split into multiple peaks, whereas the endogenous lipid will appear as a single peak.

Biological Context: The Desaturase Checkpoint

To understand the analytical necessity, one must visualize the biological relationship. Dihydroceramide is the direct precursor to Ceramide, converted by Dihydroceramide Desaturase 1 (DES1).

SphingolipidPathway DeNovo De Novo Synthesis (Serine + Palmitoyl-CoA) dhCer Dihydroceramide (d18:0) TARGET MOLECULE DeNovo->dhCer CerS (Synthase) Cer Ceramide (d18:1) ENDOGENOUS ANALOG dhCer->Cer DES1 (Desaturase) -2H (Introduction of double bond) Complex Complex Sphingolipids (SM, GlcCer) Cer->Complex SMS/GCS

Figure 1: The metabolic proximity of Dihydroceramide and Ceramide. The DES1 enzyme introduces the double bond that reduces the mass by 2 Da.

Analytical Methodology: LC-MS/MS

Mass spectrometry is the gold standard for differentiation. The absence of the C4-C5 double bond in the target molecule results in a +2 Da mass shift compared to the unsaturated ceramide.

A. MRM Transition Strategy

You cannot rely solely on retention time. You must use Multiple Reaction Monitoring (MRM) to filter specific precursor-product pairs.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Mechanism
C24:0 Dihydroceramide 652.7 [M+H]+266.3 Cleavage of amide bond yields Sphinganine base (d18:0).
C24:0 Ceramide 650.7 [M+H]+264.3 Cleavage of amide bond yields Sphingosine base (d18:1).

Expert Note: The key differentiator is the Q3 fragment.

  • d18:0 backbone fragments to m/z 266.

  • d18:1 backbone fragments to m/z 264.

  • Validation: If you see a signal at 650.7 -> 266.3, it is likely an isotope overlap or background noise, not a real hit.

B. Chromatographic Separation

While MS differentiates by mass, Liquid Chromatography (LC) separates by hydrophobicity.

  • Column: C8 or C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Ammonium Formate in Water/Methanol (50:50) + 0.2% Formic Acid.

  • Mobile Phase B: 5 mM Ammonium Formate in Methanol/Isopropanol (50:50) + 0.2% Formic Acid.

  • Separation Logic: Dihydroceramides are slightly more hydrophobic than Ceramides due to the saturated bond. Expect C24:0 Dihydroceramide to elute slightly later than C24:0 Ceramide on a high-efficiency C18 column.

Validated Experimental Protocol

This workflow is designed to minimize isomerization and maximize extraction efficiency.

Workflow Sample Biological Sample (Plasma/Tissue) Extract Monophasic Extraction (MeOH:CHCl3 2:1) Sample->Extract Add Internal Std (C12-Cer) Incubate Incubation 48°C Overnight (Optional for Total) Extract->Incubate If base hydrolysis needed Dry N2 Evaporation Extract->Dry Supernatant Recon Reconstitution (MeOH:IPA 50:50) Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data Data Processing (Peak Integration & Ratio Calc) LCMS->Data

Figure 2: Lipid extraction and analysis workflow. Note the use of internal standards prior to extraction to account for recovery losses.

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 50 µL of plasma or homogenized tissue (1 mg protein/mL).

    • Spike Internal Standard: Add 10 µL of C12:0-Ceramide (d18:1/12:0) or C24:0-Ceramide-d7 cocktail.[2] Do not use the DL-dihydro product as an internal standard for endogenous ceramide due to response factor variations.

  • Lipid Extraction (Modified Bligh & Dyer):

    • Add 750 µL Methanol:Chloroform (2:1 v/v). Vortex vigorously for 30 seconds.

    • Add 250 µL Chloroform and 250 µL Water to induce phase separation.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Collect the lower organic phase.

  • Drying & Reconstitution:

    • Evaporate the organic phase under a gentle stream of Nitrogen (N2) at 35°C.

    • Reconstitute immediately in 100 µL Mobile Phase B (MeOH:IPA).

  • Instrument Parameters:

    • Ionization: ESI Positive Mode.

    • Source Temp: 350°C (High temp ensures efficient desolvation of long chains).

    • Injection Vol: 2-5 µL.

Troubleshooting & Pitfalls

Isobaric Interference
  • Issue: Structural isomers (e.g., d20:0/22:0) have the exact same mass as d18:0/24:0.

  • Solution: These will separate chromatographically.[2][3][4][5] d20 bases elute differently than d18 bases on C18 columns. Monitor specific transitions for d20 bases (Precursor -> m/z 294) to confirm purity.

In-Source Fragmentation
  • Issue: C24:0 Ceramide (d18:1) can lose water in the source, creating a pseudo-ion.

  • Solution: This is why the Q3 fragment is vital. Even if the parent ion degrades, the d18:1 backbone fragment (264) will never appear in the d18:0 channel (266).

The "Racemic" Signal
  • Issue: When injecting the this compound standard, the peak may appear broader than endogenous samples.

  • Reason: The DL mixture contains enantiomers that may interact slightly differently with the stationary phase, even on achiral columns.

  • Fix: Integrate the entire peak area for the standard, but ensure your retention time window is centered on the peak apex of the endogenous (D-erythro) species.

References

  • Jiang, H., et al. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:[5]0) ceramides in human plasma.[6][2][3][4][5][7] Analytical and Bioanalytical Chemistry.

  • LIPID MAPS Structure Database. N-(tetracosanoyl)-sphinganine (C24:0 Dihydroceramide) Structure and Properties.

  • Bielawska, A., et al. (1993). (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol as an inhibitor of ceramide synthesis. Journal of Biological Chemistry. (Foundational reference for ceramide stereochemistry).

  • Avanti Polar Lipids. Technical Note: Ceramide vs Dihydroceramide MS Fragmentation.

  • Merrill, A. H., et al. (2005). Sphingolipidomics: High-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods.

Sources

reference values for plasma N-Lignoceroyl-DL-dihydrosphingosine in healthy controls

Author: BenchChem Technical Support Team. Date: February 2026

Reference Values & Profiling Guide: Plasma N-Lignoceroyl-DL-dihydrosphingosine

Executive Summary & Analyte Profile

N-Lignoceroyl-dihydrosphingosine (C24:0 dihydroceramide) is a bioactive sphingolipid precursor often overlooked in favor of its unsaturated counterpart, C24:0 ceramide. However, emerging research identifies it as a critical predictive biomarker for metabolic dysfunction, specifically Type 2 Diabetes (T2D) and Non-Alcoholic Fatty Liver Disease (NAFLD), often elevating years before clinical diagnosis.

This guide provides validated reference values, compares analytical methodologies, and outlines a self-validating quantification protocol.

Parameter Technical Specification
IUPAC Name N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracosanamide
Common Notation Cer(d18:0/24:[1][2][3][4][5][6][7][8]0) / C24:0 dhCer
Molecular Formula C42H85NO3
Exact Mass 651.653
Key Distinction Lacks the 4,5-trans double bond found in C24:0 Ceramide. Separation is critical.
Primary Clinical Utility Early stratification of insulin resistance; DES1 enzyme activity marker.

Reference Values in Healthy Controls

The following reference ranges represent consensus values derived from LC-MS/MS quantification in fasting plasma of healthy, normoglycemic adults.

CRITICAL NOTE: Dihydroceramides are present at concentrations approximately 50-100x lower than their corresponding ceramides. High-sensitivity instrumentation (Triple Quadrupole or Q-TOF) is required.

Table 1: Plasma Concentration Reference Ranges
Cohort StatusConcentration Range (nM)Concentration Range (ng/mL)Relative Abundance (% of Total Sphingolipids)
Healthy Control (Fasting) 15.0 – 60.0 nM 10.0 – 40.0 ng/mL < 1.0%
Pre-Diabetic / Insulin Resistant 65.0 – 150.0 nM42.0 – 98.0 ng/mL1.5 – 3.0%
T2D / NAFLD > 150.0 nM> 98.0 ng/mL> 3.0%

Data synthesized from Wigger et al. (2017) and Mayo Clinic validation datasets.

Table 2: Diagnostic Ratios (The "DES1 Index")

The ratio of dihydroceramide to ceramide reflects the activity of dihydroceramide desaturase 1 (DES1).

Ratio MetricHealthy ReferencePathological Indication
C24:0 dhCer / C24:0 Cer < 0.05 > 0.10 (Indicates DES1 inhibition or substrate overload)
Total dhCer / Total Cer < 0.10 > 0.15 (Strongly associated with NAFLD progression)

Comparative Methodology: Why LC-MS/MS is Non-Negotiable

Quantifying C24:0 dhCer requires distinguishing it from C24:0 Ceramide (Mass difference = +2.016 Da).

FeatureLC-MS/MS (MRM) (Recommended)HPLC-FLD / UV (Alternative)Immunoassay (ELISA) (Not Recommended)
Specificity High. Uses unique precursor/product ion transitions (m/z 654.7 → 284.3).Low. Relies on retention time; co-elution with C24:0 Ceramide is common.Very Low. Cross-reactivity with abundant ceramides makes low-level dhCer detection impossible.
Sensitivity High. LLOQ ~0.5 nM.Moderate. LLOQ ~50 nM (often insufficient for healthy controls).N/A
Throughput High (5-8 min run time).Low (requires derivatization).High.
Verdict Gold Standard. Obsolete for this analyte.Unsuitable.

Experimental Protocol: Self-Validating Quantification Workflow

This protocol ensures the separation of the target analyte from the isobaric C24:0 Ceramide.

Step 1: Sample Preparation (Modified Bligh-Dyer)
  • Aliquot: 50 µL human plasma (EDTA).

  • Internal Standard Spike: Add 10 µL of C24:0 dhCer-d3 (100 nM in MeOH). Do not use C24:0 Cer-d3 as it does not correct for DES1 conversion during extraction.

  • Extraction: Add 300 µL MeOH:CHCl3 (2:1 v/v). Vortex 30s.

  • Phase Separation: Add 100 µL CHCl3 and 100 µL H2O. Centrifuge at 10,000 x g for 5 min.

  • Dry & Reconstitute: Collect lower organic phase, dry under N2, reconstitute in 100 µL Mobile Phase A.

Step 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: 60:40 ACN:H2O + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 IPA:ACN + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient: 40% B to 99% B over 8 minutes.

  • Mass Spec Mode: Positive Electrospray Ionization (+ESI), MRM.

Step 3: MRM Transitions (Critical)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
C24:0 dhCer 654.7 [M+H]+284.3 (Sphinganine fragment)35
C24:0 Cer (Interference) 652.7 [M+H]+264.3 (Sphingosine fragment)35
C24:0 dhCer-d3 (IS) 657.7 [M+H]+287.335

Validation Check: Ensure the retention time of C24:0 dhCer is slightly later than C24:0 Cer due to the saturated backbone. If peaks overlap, monitor the 652.7 channel to confirm no cross-talk into the 654.7 channel.

Mechanistic Pathway & Visualization

The following diagram illustrates the de novo sphingolipid synthesis pathway, highlighting where C24:0 dhCer sits as the immediate precursor to Ceramide via the DES1 enzyme.

SphingolipidPathway cluster_legend Legend PalmitoylCoA Palmitoyl-CoA + Serine KDS 3-Ketosphinganine PalmitoylCoA->KDS Condensation dhSph Dihydrosphingosine (Sphinganine) KDS->dhSph Reduction C24dhCer C24:0 Dihydroceramide (N-Lignoceroyl-dhSph) [TARGET ANALYTE] dhSph->C24dhCer Acylation (C24:0 CoA) C24Cer C24:0 Ceramide (N-Lignoceroyl-Sphingosine) C24dhCer->C24Cer Desaturation (-2H) SPT SPT (Serine Palmitoyltransferase) SPT->PalmitoylCoA CerS2 CerS2 (Ceramide Synthase 2) CerS2->dhSph Specific for C22/C24 DES1 DES1 (Dihydroceramide Desaturase) DES1->C24dhCer Rate Limiting ComplexSL Complex Sphingolipids (SM, GlcCer) C24Cer->ComplexSL Headgroup Addition key Green Node: Target Analyte (dhCer) Yellow Node: Ceramide (Isobaric Interference) Red Ellipse: Key Enzymes

Figure 1: De novo synthesis pathway of C24:0 Dihydroceramide. The conversion to Ceramide is mediated by DES1, a critical checkpoint in metabolic disease.

References

  • Wigger, L., et al. (2017). "Plasma Dihydroceramides Are Diabetes Susceptibility Biomarker Candidates in Mice and Humans." Cell Reports, 18(9), 2269-2279.

    • Significance: Establishes C24:0 dhCer as a predictive biomarker elev
  • Meeusen, J. W., et al. (2018). "Plasma Ceramides." Arteriosclerosis, Thrombosis, and Vascular Biology, 38(8), 1933-1939.

    • Significance: Provides the clinical framework for ceramide risk scores (Mayo Clinic)
  • Jiang, H., et al. (2020). "Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers." BioRxiv.

    • Significance: Validates the LC-MS/MS methodology for simultaneous quantification of dhCer and Cer species in human serum.
  • Petrache, I., et al. (2008). "CFTR Regulation of Intracellular pH and Ceramides Is Required for Lung Endothelial Cell Apoptosis." American Journal of Respiratory Cell and Molecular Biology, 39(1).

    • Significance: Confirms the specific MRM transitions (m/z 654 > 284) for C24:0 dihydroceramide.

Sources

identifying isobaric interferences in Cer(d18:0/24:0) mass spec analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Identifying and Resolving Isobaric Interferences in the Mass Spectrometry of Cer(d18:0/24:0)

For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate identification and quantification of specific lipid species are paramount. Ceramides, a class of sphingolipids, are critical signaling molecules implicated in numerous physiological and pathological processes, including apoptosis, cell proliferation, and inflammation. Among these, Ceramide(d18:0/24:0), composed of a sphinganine (d18:0) backbone and a lignoceric acid (24:0) N-acyl chain, is a key species whose accurate measurement can be compromised by a common analytical challenge: isobaric interference.

This guide provides a comprehensive comparison of analytical strategies to identify and resolve these interferences, ensuring data integrity and confidence in your results. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.

The Challenge: Understanding Isobaric Interference in Ceramide Analysis

Isobaric interference occurs when two or more distinct chemical species have the same nominal mass-to-charge ratio (m/z), making them indistinguishable in a low-resolution mass spectrometer. In the analysis of Cer(d18:0/24:0), these interferences can arise from several sources:

  • Isomers: Other ceramide species with the same elemental formula but different structures, such as Cer(d20:0/22:0), will have the exact same monoisotopic mass.[1]

  • Different Lipid Classes: Other lipid molecules that are not ceramides but happen to have a mass that is coincidentally very close to Cer(d18:0/24:0).

  • Adducts: The sodium adduct ([M+Na]⁺) of one lipid can be isobaric with the protonated adduct ([M+H]⁺) of another.[2][3]

  • Isotopic Overlap: The natural abundance of heavy isotopes like ¹³C can cause the isotopic peaks of one lipid to overlap with the monoisotopic peak of another, particularly in complex mixtures.[4][5]

Core Analytical Strategies: A Comparative Overview

Resolving isobaric species requires adding dimensions of separation beyond a simple mass measurement. The primary strategies involve enhancing mass resolution, inducing fragmentation, or performing physical separation prior to or during mass analysis.

StrategyPrinciple of SeparationKey AdvantagePrimary Limitation
High-Resolution Mass Spectrometry (HRMS) Distinguishes ions based on minute differences in their exact masses.Can resolve species with different elemental compositions without chromatography.Cannot separate true isomers; high instrumentation cost.
Tandem Mass Spectrometry (MS/MS) Separates ions based on their characteristic fragmentation patterns upon collision-induced dissociation (CID).Provides structural confirmation and can differentiate isomers based on unique fragment ions.Requires prior knowledge of fragmentation pathways; can be complex for novel lipids.
Liquid Chromatography (LC-MS/MS) Physically separates molecules based on their chemical properties (e.g., polarity) before they enter the mass spectrometer.Excellent for separating isomers and reducing ion suppression, improving quantification.[6]Increases analysis time; method development can be extensive.
Ion Mobility Spectrometry (IM-MS) Separates ions in the gas phase based on their size, shape, and charge (collision cross-section).Adds an orthogonal dimension of separation, capable of resolving isobars and isomers unresolved by LC and MS.[7]Not as widely available as LC-MS; collision cross-section libraries are still developing.

Workflow for Identifying and Mitigating Isobaric Interference

The following diagram illustrates a systematic workflow for robustly identifying Cer(d18:0/24:0) and validating the absence of isobaric interferences.

G cluster_prep Sample Preparation cluster_analysis Analytical Strategy cluster_data Data Validation Lipid_Extraction Lipid Extraction (e.g., Folch or MTBE method) IS_Spike Spike Internal Standard (e.g., Cer(d18:0/17:0)) Lipid_Extraction->IS_Spike LC_Separation LC Separation (Reversed-Phase) IS_Spike->LC_Separation HRMS_Analysis HRMS Analysis (e.g., Orbitrap, Q-TOF) LC_Separation->HRMS_Analysis MSMS_Fragmentation MS/MS Fragmentation (Targeted or DDA) HRMS_Analysis->MSMS_Fragmentation RT_Validation Retention Time (RT) Validation MSMS_Fragmentation->RT_Validation Mass_Accuracy Exact Mass Validation RT_Validation->Mass_Accuracy Fragment_Validation Fragment Ion Confirmation Mass_Accuracy->Fragment_Validation Quantification Quantification Fragment_Validation->Quantification

Caption: A comprehensive workflow for the robust analysis of Cer(d18:0/24:0).

In-Depth Comparison of Analytical Techniques

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, can achieve very high resolving power (>100,000), enabling them to distinguish between ions with very close m/z values.[6][8] This is critical for separating Cer(d18:0/24:0) from isobaric interferences that have different elemental compositions.

Causality: The ability to resolve two peaks depends on the mass difference (Δm) between the ions and the resolving power (R) of the instrument. For instance, separating the [M+H]⁺ of Cer(d18:1/24:2) from the [M+Na]⁺ of another lipid requires sufficient resolving power to see two distinct peaks instead of a single, convoluted one.[8]

Example: Differentiating Adducts A common interference is the sodium adduct of a lipid with two fewer methylene groups and three fewer double bonds. The mass difference between a proton and a sodium adduct for a given molecule is significant, but the interference arises from a different molecule. For example, the [M+Na]⁺ of Lipid X might be isobaric with the [M+H]⁺ of Cer(d18:0/24:0). High resolution can often distinguish these based on their different elemental compositions and thus slightly different exact masses.[2][3]

Tandem Mass Spectrometry (MS/MS)

MS/MS provides structural information by fragmenting a selected precursor ion and analyzing its product ions.[9] This technique is essential for confirming the identity of Cer(d18:0/24:0) and distinguishing it from its isomers.[1]

Causality: Different isomers, despite having the same exact mass, will often have different bond stabilities and structures, leading to unique fragmentation patterns. By targeting characteristic fragments, one can selectively identify the compound of interest.

Characteristic Fragmentation of Cer(d18:0/24:0): When analyzing in positive ion mode, ceramides typically fragment to produce a characteristic ion corresponding to the long-chain base (LCB) after the loss of the fatty acid and a water molecule.

  • Precursor Ion ([M+H]⁺): m/z 652.66

  • Key Fragment Ion: m/z 266.28 (corresponding to the d18:0 sphinganine backbone)[1]

An isomeric interferent like Cer(d20:0/22:0) would also have a precursor ion at m/z 652.66, but its characteristic LCB fragment would be at m/z 294.32 (corresponding to the d20:0 backbone).[1] This clear difference in fragment ions allows for unambiguous differentiation.

G cluster_cer1 Cer(d18:0/24:0) cluster_cer2 Isobaric Isomer: Cer(d20:0/22:0) Cer1_Precursor Precursor [M+H]⁺ m/z 652.66 Cer1_Fragment Fragment Ion d18:0 LCB m/z 266.28 Cer1_Precursor:pre->Cer1_Fragment:frag CID Cer2_Precursor Precursor [M+H]⁺ m/z 652.66 Cer2_Fragment Fragment Ion d20:0 LCB m/z 294.32 Cer2_Precursor:pre->Cer2_Fragment:frag CID Title MS/MS Differentiates Isobaric Ceramides

Caption: Differentiating isobaric isomers using unique MS/MS fragment ions.

Liquid Chromatography (LC-MS/MS)

Coupling liquid chromatography with mass spectrometry is the gold standard for complex lipid analysis.[6] It physically separates compounds before they are detected, drastically reducing the chances of isobaric species entering the mass spectrometer at the same time.

Causality:

  • Reversed-Phase (RP) LC: Separates lipids based on their hydrophobicity, which is primarily determined by acyl chain length and degree of unsaturation.[6] In this mode, Cer(d18:0/24:0) and its isomer Cer(d20:0/22:0) might have very similar retention times due to having the same total number of carbons, but subtle differences can often be achieved with optimized gradients.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Separates lipids based on the polarity of their headgroups.[9] While less effective for separating ceramide isomers that differ only in chain length, it is excellent for separating different lipid classes that might be isobaric.

By establishing a specific retention time for a Cer(d18:0/24:0) standard, any signal detected at the correct m/z but at a different retention time can be flagged as a potential interferent.

Experimental Protocol: A Self-Validating LC-MS/MS Method

This protocol outlines a robust method for the identification and relative quantification of Cer(d18:0/24:0), incorporating multiple points of validation.

1. Sample Preparation (Lipid Extraction)

  • Objective: To efficiently extract lipids from the biological matrix while minimizing degradation.

  • Protocol:

    • To 100 µL of sample (e.g., plasma, cell lysate), add 10 µL of an internal standard (IS) solution (e.g., Cer(d18:1/17:0) at 10 µg/mL). The odd-chain IS is not naturally present and serves to monitor extraction efficiency and instrument performance.

    • Perform a lipid extraction using a modified Folch method or a methyl-tert-butyl ether (MTBE) method.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 Methanol/Water).

2. Chromatographic Separation (UPLC)

  • Objective: To separate Cer(d18:0/24:0) from potential isomers and other lipid classes.

  • System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in Water.

  • Mobile Phase B: 10 mM ammonium acetate in Methanol/Isopropanol (50:50, v/v).

  • Gradient:

    • 0-2 min: 80% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 80% B for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

3. Mass Spectrometry Detection (Q-TOF or Orbitrap)

  • Objective: To obtain high-resolution mass data and confirm identity via fragmentation.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Data-Dependent Acquisition (DDA). The instrument performs a high-resolution full scan (MS1) and then automatically triggers MS/MS scans on the most intense ions detected.

  • MS1 Parameters:

    • Mass Range: m/z 200-1200.

    • Resolution: >60,000.

  • MS/MS (DDA) Parameters:

    • Collision Energy: Stepped collision energy (e.g., 25, 35, 45 eV) to ensure robust fragmentation.

    • Inclusion List: Precursor ion m/z 652.6602 for targeted fragmentation of Cer(d18:0/24:0).

4. Data Validation Checklist For a signal to be confidently identified as Cer(d18:0/24:0), it must meet all of the following criteria:

  • Retention Time (RT) Match: The peak's RT must match that of an authentic Cer(d18:0/24:0) standard analyzed under the same conditions (typically within a ±0.2 minute window).

  • Exact Mass Accuracy: The measured mass of the precursor ion in the MS1 scan must be within 5 ppm of the theoretical exact mass of [C₄₂H₈₆NO₃]⁺ (m/z 652.6602).[10]

  • Fragment Ion Confirmation: The MS/MS spectrum must contain the characteristic fragment ion for the d18:0 LCB at m/z 266.28.[1] The presence of other expected fragments should also be confirmed.

By systematically applying this three-point validation, the method becomes self-validating, providing high confidence in the final identification and subsequent quantification.

Conclusion

The challenge of isobaric interference in the mass spectrometry of Cer(d18:0/24:0) is significant but manageable with the right analytical strategy. While direct infusion shotgun lipidomics can provide a rapid overview, it is highly susceptible to inaccuracies from isobaric overlap.[11] For reliable and accurate results, a multi-faceted approach is required.

The combination of liquid chromatography for physical separation, high-resolution mass spectrometry for exact mass determination, and tandem mass spectrometry for structural confirmation provides the most robust and trustworthy framework.[12] This integrated strategy ensures that researchers can confidently distinguish their analyte of interest from a sea of potentially interfering molecules, paving the way for accurate biological insights in basic research and drug development.

References

  • Gaud C., et al. (2021). Tandem Mass Spectrometry in Untargeted Lipidomics: A Case Study of Peripheral Blood Mononuclear Cells. PMC. Retrieved from [Link]

  • Li, M., et al. (2024). Lipid Isobaric Mass Tagging for Enhanced Relative Quantification of Unsaturated sn-Positional Isomers. ACS Measurement Science Au. Retrieved from [Link]

  • Höring, M., et al. (2021). Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry. Journal of Lipid Research. Retrieved from [Link]

  • Dill, A. L., et al. (2011). On-Tissue Localization of Ceramides and Other Sphingolipids by MALDI Mass Spectrometry Imaging. PMC. Retrieved from [Link]

  • Paine, M. R., et al. (2023). Separation of Isobaric Lipids in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Paine, M. R., et al. (2023). Separation of Isobaric Lipids in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions. ACS Publications. Retrieved from [Link]

  • Sullards, M. C., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). PMC. Retrieved from [Link]

  • Park, S. J., et al. (2024). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Mass Spectrometry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Tandem Mass Spectrometry of Lipids. Retrieved from [Link]

  • Höring, M., et al. (2020). Correction of Isobaric Overlap Resulting from Sodiated Ions in Lipidomics. Analytical Chemistry. Retrieved from [Link]

  • Höring, M., et al. (2020). Correction of Isobaric Overlap Resulting from Sodiated Ions in Lipidomics. PubMed. Retrieved from [Link]

  • Höring, M., et al. (2021). Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry. PubMed. Retrieved from [Link]

  • Paine, M. R., et al. (2023). Separation of Isobaric Lipids in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions. Figshare. Retrieved from [Link]

  • Park, S. J., et al. (2024). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Mass Spectrometry Letters. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Three-dimensional enhanced lipidomics analysis combining UPLC, differential ion mobility spectrometry, and mass spectrometric separation. Retrieved from [Link]

  • LipidQuan. (n.d.). HILIC based LC-MS/MS High-Throughput Targeted Ceramide and Hexosylceramide Screen. Retrieved from [Link]

  • Ishikawa, J., et al. (2012). Comprehensive quantification of ceramide species in human stratum corneum. PMC. Retrieved from [Link]

  • LCGC International. (2026). New Frontiers for Mass Spectrometry in Lipidomics, Part II. Retrieved from [Link]

  • Wang, C., et al. (2021). Analytical Considerations for Reducing the Matrix Effect for the Sphingolipidome Quantification in Whole Blood. Taylor & Francis Online. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). MS2 spectrum of an authentic ceramide standard (d18:0/24:0). Retrieved from [Link]

  • Zenobi, R., et al. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. ETH Zurich Research Collection. Retrieved from [Link]

  • Hussey, I., et al. (2023). Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. Analytical Chemistry. Retrieved from [Link]

  • Wang, C., et al. (2021). Sphingolipidome quantification by liquid chromatography- high resolution mass spectrometry: whole blood vs. plasma. Preprints.org. Retrieved from [Link]

  • Hsu, F. F., et al. (2014). Linear ion-trap MSn with high-resolution MS reveals structural diversity of 1-O-acylceramide family in mouse epidermis. PMC. Retrieved from [Link]

  • LIPID MAPS. (2018). Mass Spectrometric Approaches to Lipidomic Studies. YouTube. Retrieved from [Link]

  • Han, X., et al. (2008). Mass and relative elution time profiling: Two-dimensional analysis of sphingolipids in Alzheimer's disease brains. Journal of Neurochemistry. Retrieved from [Link]

  • Berdyshev, E. V., et al. (2018). Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Method of isolating sphingolipids from cordyceps and their use.
  • Hsu, F. F., et al. (2002). Characterization of Ceramides by Low Energy Collisional-Activated Dissociation Tandem Mass Spectrometry with Negative-ion Electrospray Ionization. CORE. Retrieved from [Link]

  • Li, M., et al. (2018). A Sphingolipidomic Profiling Approach for Comparing X-ray-Exposed and Unexposed HepG2 Cells. Molecules. Retrieved from [Link]

  • Chen, Y., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. Retrieved from [Link]

  • Li, M., et al. (2023). A Sphingolipidomic Profiling Approach for Comparing X-ray-Exposed and Unexposed HepG2 Cells. MDPI. Retrieved from [Link]

  • Hsu, F. F., et al. (2013). Complete structural characterization of ceramides as [M – H]− ions by multiple-stage linear ion trap mass spectrometry. PMC. Retrieved from [Link]

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A Researcher's Guide to the Inverse Correlation Between DEGS1 Activity and C24 Dihydroceramide Levels

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth technical comparison of methodologies used to investigate the critical relationship between the enzyme Dihydroceramide Desaturase 1 (DEGS1) and its substrate, C24 dihydroceramide. For researchers in sphingolipid biology, neurodegenerative disease, and metabolic disorders, understanding this correlation is paramount. Reduced DEGS1 activity leads to the accumulation of dihydroceramides, a metabolic state now implicated in a range of pathologies, from rare genetic disorders to common metabolic syndromes.[1][2][3][4] This document offers a comparative analysis of experimental approaches, detailed protocols, and the causal logic behind methodological choices to empower robust scientific inquiry.

The DEGS1-Dihydroceramide Axis: A Critical Checkpoint in Sphingolipid Metabolism

The de novo synthesis of sphingolipids is a fundamental pathway that produces ceramides, the central hubs for a vast network of complex and bioactive lipids.[2][5] The final and rate-limiting step in this pathway is catalyzed by DEGS1, an enzyme localized to the endoplasmic reticulum.[1][4][6] DEGS1 introduces a critical C4-C5 trans double bond into the sphingoid backbone of dihydroceramides to form ceramides.[1][6][7]

This single desaturation event is a profound metabolic switch. While ceramides are well-established signaling molecules, their precursors, dihydroceramides, were long considered biologically inert. However, accumulating evidence reveals that dihydroceramides, particularly very-long-chain species like C24 dihydroceramide, are themselves bioactive and their accumulation can trigger cellular stress responses, including autophagy, apoptosis, and cell cycle arrest.[5][8][9][10]

Consequently, a direct and inverse correlation exists: as DEGS1 enzyme activity decreases, the concentration of its C24 dihydroceramide substrate increases . This relationship is not merely biochemical trivia; it is a key pathogenic mechanism in several human diseases, most notably Hypomyelinating Leukodystrophy-18 (HLD-18), a severe neurodegenerative disorder caused by mutations in the DEGS1 gene.[1][4][11][12]

cluster_ER Endoplasmic Reticulum CerS Ceramide Synthase (CerS) DHCer C24 Dihydroceramide (Substrate) CerS->DHCer Adds C24 Acyl Chain DEGS1 DEGS1 Enzyme (Δ4-Desaturase) DHCer->DEGS1 Binds to Active Site Cer C24 Ceramide (Product) DEGS1->Cer Introduces C4-C5 double bond Complex Complex Sphingolipids (e.g., Sphingomyelin) Cer->Complex Further Metabolism

Caption: The final step of de novo ceramide synthesis mediated by DEGS1.

Comparing Methodologies: A Guide to Experimental Design

Investigating the DEGS1-C24 dihydroceramide axis requires precise analytical techniques. The two primary approaches are direct measurement of DEGS1 enzymatic activity and quantification of C24 dihydroceramide levels via targeted lipidomics. The choice of method depends on the specific research question, available instrumentation, and desired throughput.

FeatureDEGS1 Enzyme Activity AssayTargeted Lipidomics (LC-MS/MS)
Principle Measures the rate of conversion of a labeled dihydroceramide substrate to a ceramide product by a biological sample (e.g., cell lysate).Directly measures the absolute or relative abundance of endogenous C24 dihydroceramide and other lipids in a sample.
Measurement Direct measure of enzyme function.Indirect measure of enzyme activity; provides a snapshot of the steady-state metabolic consequence.
Sample Types Cell homogenates, tissue lysates, purified enzyme preparations.[13][14]Plasma, serum, cells, tissues, dried blood spots.[15][16]
Key Insights Determines Vmax/Km, assesses impact of specific mutations on catalytic function, screens for inhibitors/activators.[17]Biomarker discovery, assessing in vivo metabolic status, profiling changes across multiple lipid species.[11][18]
Throughput Lower; requires individual enzymatic reactions.Higher; amenable to automation with 96-well formats and rapid LC gradients.[19][20]
Limitations In vitro conditions may not perfectly reflect the cellular environment.Does not distinguish between reduced synthesis and increased degradation of the substrate.
Approach 1: Direct Assessment of DEGS1 Enzyme Activity

This approach provides a direct readout of the enzyme's catalytic capability. It is the gold standard for confirming that a genetic variant impairs function or for screening potential therapeutic modulators.

P1 Prepare Cell/Tissue Homogenate P2 Incubate with Deuterated Substrate (e.g., d7-DhCer) P1->P2 P3 Quench Reaction (e.g., add organic solvent) P2->P3 P4 Lipid Extraction P3->P4 P5 LC-MS/MS Analysis P4->P5 P6 Quantify Product (d7-Ceramide) P5->P6

Caption: Experimental workflow for a cell-based DEGS1 enzyme activity assay.

This protocol is adapted from methodologies used to characterize DEGS1 variants in patient-derived cells.[13][14][17]

  • Cell Culture and Homogenate Preparation:

    • Culture cells of interest (e.g., patient-derived fibroblasts, HEK-293T cells with DEGS1 knockout/overexpression) to ~90% confluency.

    • Wash cells twice with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Scrape cells into a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Homogenize the cell suspension using a Dounce homogenizer or sonication on ice.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. Collect the supernatant (post-nuclear homogenate).

    • Determine the protein concentration of the homogenate using a BCA or Bradford assay.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine a standardized amount of cell homogenate (e.g., 50-100 µg of protein) with a reaction buffer.

    • Initiate the reaction by adding a deuterated dihydroceramide substrate (e.g., d7-C16-Dihydroceramide) to a final concentration of 20-50 µM.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-120 minutes) with gentle agitation. Include a time-zero control where the reaction is stopped immediately.

  • Reaction Quenching and Lipid Extraction:

    • Stop the reaction by adding 3 volumes of a cold organic solvent mixture, such as chloroform:methanol (1:2, v/v).

    • Add an internal standard (e.g., d7-C17-Ceramide) to each sample for normalization.

    • Vortex vigorously for 1 minute.

    • Induce phase separation by adding 1 volume of chloroform and 1 volume of water.

    • Vortex again and centrifuge at 2,000 x g for 10 minutes.

    • Carefully collect the lower organic phase containing the lipids into a new tube.

    • Dry the lipid extract under a stream of nitrogen gas.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol:isopropanol, 1:1, v/v).

    • Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a C18 reversed-phase column for separation with a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with formic acid and ammonium formate).[16]

    • Set up a Multiple Reaction Monitoring (MRM) method to specifically detect the precursor-to-product ion transitions for the deuterated substrate and the deuterated product.

    • Calculate enzyme activity based on the amount of product formed per unit of protein per unit of time.

Approach 2: Targeted Lipidomics for C24 Dihydroceramide Quantification

This method provides a quantitative snapshot of the endogenous lipid profile, making it ideal for biomarker studies and for assessing the metabolic state of a biological system.[21] The ratio of C24 dihydroceramide to C24 ceramide is often used as a proxy for DEGS1 activity in vivo.[18][22]

S1 Collect Sample (Plasma, Cells, Tissue) S2 Spike with Internal Standards (e.g., d7-C24 DhCer) S1->S2 S3 Protein Precipitation & Lipid Extraction (e.g., Bligh-Dyer) S2->S3 S4 Dry & Reconstitute S3->S4 S5 LC-MS/MS Analysis (MRM Mode) S4->S5 S6 Quantify Peak Areas vs. Internal Standard S5->S6

Caption: General workflow for targeted lipidomics of C24 dihydroceramide.

This protocol provides a robust method for quantifying very-long-chain dihydroceramides from plasma or serum.[15][19][20]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a clean glass tube or 96-well plate, add 20 µL of plasma.

    • Add 10 µL of an internal standard mixture containing a known concentration of a non-endogenous or stable isotope-labeled standard (e.g., C17:0-dihydroceramide or d7-C24:0-dihydroceramide).

  • Protein Precipitation and Lipid Extraction:

    • Add 200 µL of ice-cold methanol to precipitate proteins.

    • Vortex vigorously for 30 seconds to ensure thorough mixing.

    • Incubate on ice for 20 minutes to allow for complete protein precipitation.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant containing the lipids to a new tube or well, being careful not to disturb the protein pellet.

  • Drying and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in 100 µL of an appropriate solvent for LC-MS/MS analysis, such as methanol/isopropanol (1:1, v/v).

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the reconstituted sample onto an LC-MS/MS system, typically a triple quadrupole mass spectrometer.[15]

    • Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) maintained at a constant temperature (e.g., 50°C). Employ a binary solvent gradient system with mobile phase A (e.g., water with 0.1% formic acid and 10 mM ammonium formate) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid). Run a gradient from ~50% B to 100% B over several minutes to elute the lipids.[16]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use the Multiple Reaction Monitoring (MRM) mode for detection. The specific MRM transition for C24:0 dihydroceramide (d18:0/24:0) would typically be the precursor ion [M+H]+ to the characteristic sphingoid base fragment ion (m/z 284.3).[15]

    • Quantification: Generate a calibration curve using standards of known concentrations. Determine the concentration of C24 dihydroceramide in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[15]

Supporting Experimental Data: The Impact of DEGS1 Inhibition

The inverse correlation between DEGS1 activity and dihydroceramide levels is clearly demonstrated in studies involving genetic or pharmacological inhibition of the enzyme.

Experimental ModelManipulationC24 Dihydroceramide Level ChangeDihydroceramide/Ceramide RatioReference
Human Head & Neck Squamous Carcinoma Cells (UM-SCC-22A)DEGS1 siRNA Knockdown+ 14,949% (149.49-fold increase)Markedly Increased[23]
Human Neuroblastoma Cells (SMS-KCNR)DEGS1 siRNA KnockdownSignificantly elevated (part of a general increase in all dhCer species)~13-fold increase in total dhCers[8]
Human Hepatocyte Model (HepG2 cells)DEGS1 siRNA KnockdownSignificantly IncreasedSignificantly Increased[18][24]
Patient-derived Fibroblasts (HLD-18)DEGS1 Gene Mutation3- to 9-fold increaseMarkedly Increased[22]

Data synthesized from cited literature to illustrate the magnitude of change.

These data unequivocally show that reducing DEGS1 function, whether through transient knockdown or due to pathogenic mutation, results in a dramatic and measurable accumulation of its substrates, including C24 dihydroceramide. This accumulation disrupts the critical dihydroceramide-to-ceramide balance, which is essential for cellular homeostasis.[3][9]

Conclusion

The relationship between DEGS1 enzyme activity and C24 dihydroceramide concentration is a fundamental aspect of sphingolipid metabolism with profound implications for cellular health and disease. For researchers, a dual-pronged analytical approach offers the most comprehensive understanding. Direct enzyme activity assays are indispensable for mechanistic studies of enzyme function and inhibitor screening, while targeted lipidomics provides a powerful tool for in vivo biomarker analysis and understanding the downstream metabolic consequences of DEGS1 dysfunction. The robust inverse correlation between these two parameters provides a reliable axis for investigating a growing list of associated pathologies and for developing novel therapeutic strategies aimed at restoring sphingolipid homeostasis.

References

  • DEGS1 Gene - Ma'ayan Lab – Computational Systems Biology. (n.d.). Harmonizome.
  • Lipidomics workflow for profiling C20-Dihydroceramide species. (2025). BenchChem.
  • Zhu, Y., Cho, K., Lacin, H., et al. (2025). Loss of dihydroceramide desaturase drives neurodegeneration by disrupting endoplasmic reticulum and lipid droplet homeostasis in glial cells. eLife.
  • Effects of inhibition of human DEGS-1 with siRNA on desaturase activity and sphingolipid levels. (n.d.).
  • Sphingolipid desaturase DEGS1 is essential for mitochondria-associated membrane integrity. (2023). DDD UAB.
  • Tammireddy, S. R., et al. (2018). Dihydroceramide Desaturase Functions as an Inducer and Rectifier of Apoptosis: Effect of Retinol Derivatives, Antioxidants and Phenolic Compounds. PMC.
  • Raúl, G.-R., et al. (2014). Increased Dihydroceramide/Ceramide Ratio Mediated by Defective Expression of degs1 Impairs Adipocyte Differentiation and Function.
  • Apostolakou, F., & Karavia, E. A. (2022). Dihydroceramides: their emerging physiological roles and functions in cancer and metabolic diseases. Journal of Biomedical Science.
  • DEGS1 - DISEASES. (n.d.). JensenLab.
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  • Karsai, G., et al. (2019). Loss of the sphingolipid desaturase DEGS1 causes hypomyelinating leukodystrophy.
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  • C22:0- and C24:0-dihydroceramides Confer Mixed Cytotoxicity in T-Cell Acute Lymphoblastic Leukemia Cell Lines. (2013).
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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Lignoceroyl-DL-dihydrosphingosine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with specialized biochemicals like N-Lignoceroyl-DL-dihydrosphingosine (CAS 75196-33-7) demands the highest standards of safety and precision.[1] This guide provides a comprehensive framework for personal protective equipment (PPE) and handling protocols, grounded in the principles of risk mitigation and scientific best practices. While this specific sphingolipid is not broadly classified as hazardous, its physical form as a fine powder and its classification as a combustible solid necessitate a prudent and systematic approach to safety.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Before detailing specific PPE, it is crucial to understand the potential hazards associated with this compound to justify our safety protocols.

  • Inhalation Hazard : As a fine, solid powder, the primary risk is the inhalation of airborne particles during handling, such as weighing or transferring.[2][3] While specific toxicological data is limited, general principles of laboratory safety dictate minimizing the inhalation of any chemical dust, which can cause respiratory irritation.

  • Dermal and Ocular Exposure : Accidental contact with skin or eyes is a potential route of exposure for any chemical. Prudent practice requires establishing barriers to prevent such contact.[4]

  • Physical Hazard : This compound is classified as a combustible solid (Storage Class 11). Fine powders, when dispersed in the air in sufficient concentrations, can potentially form explosive mixtures, a risk that must be managed through proper handling techniques.[5]

Our PPE strategy is therefore designed not just as a set of rules, but as a self-validating system to counter these specific risks, ensuring both personal safety and the integrity of the experiment.

Core Protective Measures: Engineering Controls and Personal Gear

The first line of defense is always engineering controls, which are supplemented by personal protective equipment.

Primary Engineering Controls

The most effective way to prevent exposure is to contain the hazard at its source.

  • Chemical Fume Hood/Ventilated Enclosure : All handling of powdered this compound, especially weighing and reconstitution, must be performed within a certified chemical fume hood or a similar ventilated enclosure.[2] This control captures airborne particles, preventing them from entering the laboratory environment and the user's breathing zone.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound.

PPE CategorySpecificationRationale and Best Practices
Eye Protection ANSI Z87.1-rated safety glasses with side shields (minimum); chemical splash goggles for solution work.Protects against airborne particles during powder transfer and chemical splashes when preparing solutions.[2][3]
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact. Gloves must be inspected for tears or punctures before each use. Remove gloves using the proper technique to avoid contaminating skin.[4]
Body Protection Professional laboratory coat with long sleeves and a knee-length cut.Shields skin and personal clothing from contamination.[4] Lab coats must not be worn outside of the laboratory to prevent cross-contamination.
Respiratory Protection N95-rated respirator or higher.Recommended as a secondary precaution if a risk assessment determines that engineering controls may not be sufficient to limit dust exposure.[6]

Operational and Disposal Plans: A Step-by-Step Guide

Proper procedure is as critical as the equipment itself. The following workflow ensures safety from storage to disposal.

Experimental Workflow: Safe Handling Protocol
  • Preparation : Before retrieving the compound, ensure the chemical fume hood is operational and the workspace is clean. Don all required PPE: lab coat, safety glasses, and nitrile gloves.

  • Container Acclimatization : this compound is stored at -20°C. Remove the container from the freezer and allow it to warm to ambient temperature before opening . This critical step prevents atmospheric moisture from condensing on the cold powder, which could lead to hydrolysis and degradation of the hygroscopic lipid.[7]

  • Aliquotting and Weighing : Place the container, a weigh boat, and necessary tools (e.g., spatula) inside the chemical fume hood. Open the container and carefully transfer the desired amount of powder. Work gently to minimize the generation of airborne dust.

  • Reconstitution : If preparing a solution, add the solvent to the powder slowly to avoid splashing.

  • Cleanup : Once the transfer is complete, securely close the primary container and return it to -20°C storage. Decontaminate the spatula and work surface according to your institution's standard procedures.

  • Glove Removal and Hygiene : Remove gloves and dispose of them in the appropriate chemical waste stream. Immediately wash hands thoroughly with soap and water.

Spill and Disposal Management
  • Spill Response : In case of a small powder spill, do not sweep or use a dry cloth, as this will aerosolize the dust. Gently cover the spill with damp paper towels, then wipe it up. Place the contaminated materials in a sealed bag for disposal as chemical waste.

  • Waste Disposal : All contaminated materials, including gloves, weigh boats, and pipette tips, must be disposed of in accordance with federal, state, and local environmental regulations.[8] Do not discard in standard trash or down the drain.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of the safe handling protocol, emphasizing key decision points and safety measures.

Workflow for Handling this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal cluster_legend prep_start Start: Verify Fume Hood & Clean Workspace don_ppe Don PPE: Lab Coat, Gloves, Safety Glasses prep_start->don_ppe acclimate Acclimate Compound to Room Temp (Critical Step) don_ppe->acclimate weigh Weigh Powder (Minimize Dust Generation) acclimate->weigh Proceed to Hood reconstitute Reconstitute Solution (If Applicable) weigh->reconstitute cleanup Clean Workspace & Tools reconstitute->cleanup dispose Dispose of Contaminated Waste (Gloves, Tips, etc.) cleanup->dispose remove_ppe Doff PPE Correctly dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands key_action Action/Step key_rationale Rationale/Note

Caption: A flowchart detailing the essential steps for safely handling powdered this compound.

References

  • SAFETY DATA SHEET . Covestro Solution Center. [Link]

  • Personal Protective Equipment Policy . The Ohio State University Department of Chemistry and Biochemistry. [Link]

  • Safety Data Sheet . Farnell. [Link]

  • Storage and handling of lipids . Avanti Polar Lipids. [Link]

  • Safety Data Sheet Phytosphingosine SLC . Redox. [Link]

  • Powder Coating Personal Protective Equipment (PPE) Requirements . NSP Coatings. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.